3-Phenyl-3-pentanol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-phenylpentan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-3-11(12,4-2)10-8-6-5-7-9-10/h5-9,12H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXCPOPNECJIJIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10935470 | |
| Record name | 3-Phenylpentan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10935470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1565-71-5 | |
| Record name | 1565-71-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401895 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 1565-71-5 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42888 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Phenylpentan-3-ol | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID10935470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1565-71-5 | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
3-Phenyl-3-pentanol chemical structure and properties
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectral analysis of 3-Phenyl-3-pentanol. The information is intended for researchers, scientists, and professionals in the fields of organic chemistry, medicinal chemistry, and drug development.
Chemical Structure and Identification
This compound, with the CAS number 1565-71-5, is a tertiary alcohol.[1][2] Its structure consists of a pentane chain with a hydroxyl group and a phenyl group both attached to the third carbon atom.
Caption: Chemical structure of this compound.
Physicochemical Properties
This compound is a colorless to light yellow liquid with a characteristic aromatic odor.[1] It is soluble in organic solvents like alcohol and ether but has limited solubility in water.[1][3] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₆O | [2][4] |
| Molecular Weight | 164.24 g/mol | [2][4] |
| CAS Number | 1565-71-5 | [1][2] |
| Appearance | Colorless to light yellow liquid | [1][3] |
| Melting Point | Approx. -10 °C | [3] |
| Boiling Point | Approx. 235 °C @ 760 mmHg; 98-100 °C @ 3 mmHg | [3] |
| Density | Approx. 0.967 g/cm³ | [3] |
| Refractive Index | ~1.5160 | [3] |
| Solubility | Soluble in alcohol and ether; insoluble in water | [3] |
| Flash Point | 107.1 °C | [5] |
| pKa | 14.49 ± 0.29 (Predicted) | [3] |
Synthesis of this compound
The most common and effective method for the synthesis of this compound is the Grignard reaction. This can be achieved through two primary pathways, both of which are highly efficient for creating tertiary alcohols.
Synthetic Pathways
The two main retrosynthetic routes for this compound via the Grignard reaction are:
-
Route A: Reaction of 3-pentanone with phenylmagnesium bromide.
-
Route B: Reaction of a suitable ester, such as ethyl benzoate, with two equivalents of ethylmagnesium bromide.
Caption: Grignard reaction pathways for this compound synthesis.
Detailed Experimental Protocol (Route A)
This protocol describes the synthesis of this compound from 3-pentanone and phenylmagnesium bromide.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Bromobenzene
-
3-Pentanone
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Iodine crystal (optional, as an initiator)
Apparatus:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Standard glassware for extraction and distillation
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings.
-
Add a small crystal of iodine.
-
In the dropping funnel, place a solution of bromobenzene in anhydrous diethyl ether.
-
Add a small amount of the bromobenzene solution to the magnesium turnings to initiate the reaction. The disappearance of the iodine color and the formation of a cloudy solution indicate the start of the reaction.
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with 3-Pentanone:
-
Cool the Grignard reagent solution in an ice bath.
-
Dissolve 3-pentanone in anhydrous diethyl ether and add this solution to the dropping funnel.
-
Add the 3-pentanone solution dropwise to the stirred Grignard reagent at a rate that maintains a gentle reflux.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for one hour.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
-
Caption: Generalized workflow for the synthesis of this compound.
Spectroscopic Data
The structure of this compound can be confirmed by various spectroscopic methods. The key expected and reported spectral data are summarized in Table 2.
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Characteristic Peaks / Features | Reference |
| ¹H NMR (Predicted) | Multiplet at ~7.2-7.4 ppm (aromatic protons), Quartet at ~1.8-2.0 ppm (-CH₂-), Triplet at ~0.8-1.0 ppm (-CH₃), Broad singlet for the -OH proton. | |
| ¹³C NMR | Aromatic carbons in the range of ~125-148 ppm, Quaternary carbon attached to -OH at ~78-80 ppm, -CH₂- carbons at ~35-37 ppm, -CH₃ carbons at ~8-10 ppm. | [6] |
| IR Spectroscopy | Broad absorption at ~3400-3600 cm⁻¹ (O-H stretch), Absorptions at ~2800-3000 cm⁻¹ (C-H stretch), Absorptions at ~1450-1600 cm⁻¹ (C=C aromatic stretch). | [7] |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z = 164. Other significant fragments may appear at m/z = 135 ([M-C₂H₅]⁺) and m/z = 77 ([C₆H₅]⁺). | [2] |
Applications and Biological Activity
This compound is primarily utilized as an intermediate in organic synthesis. It can be a precursor for the synthesis of various fine chemicals, fragrances, and potential pharmaceutical compounds.[3]
Currently, there is no significant information available in the scientific literature to suggest that this compound is directly involved in any specific biological signaling pathways. Its biological activity has not been extensively studied, and it is not typically associated with direct pharmacological effects.
Safety Information
This compound is considered a hazardous chemical. It is harmful if swallowed and can cause skin and serious eye irritation.[5] It may also cause respiratory irritation.[5] When handling this compound, it is essential to use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All work should be conducted in a well-ventilated fume hood. Store the compound in a tightly sealed container away from heat and oxidizing agents.[5]
References
- 1. This compound [webbook.nist.gov]
- 2. 3-Phenylpentan-3-ol | C11H16O | CID 238511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Describe how 3-methyl-1-phenyl-3-pentanol can be prepared from be... | Study Prep in Pearson+ [pearson.com]
- 4. rsc.org [rsc.org]
- 5. chembk.com [chembk.com]
- 6. spectrabase.com [spectrabase.com]
- 7. This compound [webbook.nist.gov]
An In-depth Technical Guide to 3-Phenyl-3-pentanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Phenyl-3-pentanol, a tertiary alcohol with applications in organic synthesis and potential uses in the pharmaceutical and fragrance industries. This document details its chemical identity, physicochemical properties, a representative synthesis protocol, and its known applications.
Chemical Identity and Properties
IUPAC Name: 3-phenylpentan-3-ol[1] CAS Number: 1565-71-5[2][3][4][5]
This compound is an organic compound featuring a pentanol backbone with a phenyl group and a hydroxyl group both attached to the third carbon atom.[2] It is a colorless to pale yellow liquid with a characteristic aromatic odor.[2] Due to its hydrophobic phenyl group, it has limited solubility in water but is soluble in organic solvents.[2]
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆O | [2][3][4][5] |
| Molecular Weight | 164.24 g/mol | [3][4][6] |
| Density | 0.965 - 0.98 g/cm³ | [3] |
| Boiling Point | 257.9 °C at 760 mmHg; 98-100 °C at 3 mmHg | [3] |
| Melting Point | Approximately -10 °C | |
| Flash Point | 107.1 °C | [3] |
| Refractive Index | 1.5160 | [3] |
| pKa (Predicted) | 14.49 ± 0.29 | [3] |
| LogP (Octanol/Water Partition Coefficient) | 2.69420 | [3] |
| Vapor Pressure | 0.0573 mmHg at 25 °C | [3] |
Synthesis of this compound
This compound can be synthesized via a Grignard reaction. This method involves the reaction of a Grignard reagent with a suitable ketone. For the synthesis of this compound, two primary retrosynthetic pathways can be considered, as illustrated in the logical relationship diagram below. A common approach involves the reaction of ethyl magnesium bromide with propiophenone.
Logical Relationship of Synthesis Pathways
Caption: Retrosynthetic analysis of this compound synthesis via Grignard reaction.
Experimental Protocol: Grignard Synthesis
This section provides a detailed methodology for the synthesis of this compound from propiophenone and ethyl bromide.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Ethyl bromide
-
Propiophenone
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Iodine crystal (optional, as an initiator)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Standard glassware for extraction and filtration
-
Rotary evaporator
Procedure:
-
Preparation of the Grignard Reagent (Ethylmagnesium Bromide):
-
All glassware must be oven-dried to be free of moisture.
-
Place magnesium turnings in the three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel.
-
Add a small volume of anhydrous diethyl ether to cover the magnesium.
-
Prepare a solution of ethyl bromide in anhydrous diethyl ether in the dropping funnel.
-
Add a small amount of the ethyl bromide solution to the magnesium. The reaction should initiate, indicated by bubbling and a cloudy appearance. If the reaction does not start, a small crystal of iodine can be added, or the flask can be gently warmed.
-
Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction of the magnesium.
-
-
Reaction with Propiophenone:
-
Dissolve propiophenone in anhydrous diethyl ether.
-
Cool the Grignard reagent in an ice bath.
-
Add the propiophenone solution dropwise from the dropping funnel to the cooled Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for one hour.
-
-
Work-up and Purification:
-
Pour the reaction mixture slowly into a beaker containing ice and a saturated aqueous solution of ammonium chloride to quench the reaction and dissolve the magnesium salts.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
-
Synthesis and Purification Workflow
Caption: Experimental workflow for the synthesis and purification of this compound.
Applications and Research Interest
This compound serves as a valuable intermediate in organic synthesis. Its potential applications extend to the pharmaceutical and fragrance industries.
-
Organic Synthesis: It is utilized as a precursor for the synthesis of other organic molecules. For instance, it can undergo dehydration to form 3-phenyl-2-pentene.
-
Pharmaceuticals and Fragrances: While specific drug compounds containing the this compound moiety are not prominently documented in publicly available literature, it is considered an intermediate in the preparation of medicines and fine chemicals. Its structural similarity to other phenylalkanols suggests potential use in the development of fragrances.
Logical Relationship of Applications
Caption: Applications of this compound as a chemical intermediate.
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
-
Mass Spectrometry (MS): The mass spectrum of this compound is available in the NIST WebBook.
-
Infrared (IR) Spectroscopy: IR spectral data is also available from the NIST WebBook, which can be used to identify functional groups present in the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C NMR data for this compound can be found in spectral databases, providing information about the carbon skeleton of the molecule.
This guide provides foundational technical information for researchers and professionals working with this compound. For further details on safety and handling, it is recommended to consult the relevant Safety Data Sheets (SDS).
References
- 1. This compound (CAS 1565-71-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. This compound [chembk.com]
- 3. This compound|lookchem [lookchem.com]
- 4. CAS 1565-71-5: this compound | CymitQuimica [cymitquimica.com]
- 5. Describe how 3-methyl-1-phenyl-3-pentanol can be prepared from be... | Study Prep in Pearson+ [pearson.com]
- 6. 3-Phenylpentan-3-ol | C11H16O | CID 238511 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Synthesis of 3-Phenyl-3-pentanol via Grignard Reaction
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of the synthesis of 3-phenyl-3-pentanol, a tertiary alcohol of interest in organic synthesis, pharmaceuticals, and the fragrance industry.[1] The primary method detailed is the Grignard reaction, a robust and versatile carbon-carbon bond-forming strategy.[2] This guide covers the underlying reaction mechanism, detailed experimental protocols, quantitative data, and process workflows designed for a professional laboratory setting.
Reaction Principle and Mechanism
The synthesis of this compound is achieved via the nucleophilic addition of a Grignard reagent to a ketone.[3] Grignard reagents (R-MgX) are potent organometallic nucleophiles where the carbon atom bonded to magnesium is highly basic and nucleophilic.[4][5] The reaction proceeds in two main stages:
-
Nucleophilic Addition: The Grignard reagent attacks the electrophilic carbonyl carbon of the ketone. This breaks the C=O pi bond, forming a tetrahedral magnesium alkoxide intermediate.[4]
-
Protonation (Workup): The magnesium alkoxide is subsequently protonated by the addition of a weak acid, typically an aqueous solution of ammonium chloride or dilute hydrochloric acid, to yield the final tertiary alcohol product.[3]
Two primary retrosynthetic pathways exist for this synthesis:
-
Pathway A: Reaction of ethylmagnesium bromide (EtMgBr) with propiophenone.
-
Pathway B: Reaction of phenylmagnesium bromide (PhMgBr) with 3-pentanone (diethyl ketone).[6][7]
This guide will focus on Pathway A.
Caption: Reaction mechanism for the synthesis of this compound.
Quantitative Data Summary
The following tables summarize key quantitative data for the target compound and a representative synthesis protocol.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1565-71-5[1] |
| Molecular Formula | C₁₁H₁₆O[1] |
| Molecular Weight | 164.24 g/mol |
| Appearance | Colorless to light yellow liquid[8] |
| Boiling Point | 257.9 °C at 760 mmHg[9] |
| Density | 0.965 g/cm³[8][9] |
| Refractive Index | 1.5160[9] |
| Solubility | Soluble in alcohol and ether; insoluble in water.[8] |
Table 2: Reagents and Stoichiometry (Illustrative Scale)
| Reagent | Formula | M.W. ( g/mol ) | Moles | Equivalents | Quantity |
|---|---|---|---|---|---|
| Magnesium Turnings | Mg | 24.31 | 0.123 | 1.2 | 3.0 g |
| Bromoethane | CH₃CH₂Br | 108.97 | 0.110 | 1.1 | 7.9 mL (12.0 g) |
| Propiophenone | C₆H₅COCH₂CH₃ | 134.18 | 0.100 | 1.0 | 13.1 mL (13.4 g) |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | - | - | ~200 mL |
| 3 M Hydrochloric Acid | HCl (aq) | 36.46 | - | - | ~100 mL |
Table 3: Typical Reaction Conditions and Expected Yield
| Parameter | Condition |
|---|---|
| Grignard Formation Temp. | Gentle reflux of diethyl ether (~34 °C) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 1-2 hours post-addition |
| Typical Yield | 75-90% (based on analogous syntheses)[10] |
Detailed Experimental Protocol
Critical Prerequisite: All glassware must be scrupulously dried in an oven (e.g., overnight at >120 °C) and assembled while hot, then allowed to cool under a dry, inert atmosphere (N₂ or Argon). The reaction must be conducted under anhydrous conditions, as Grignard reagents react readily with water.[5][11][12]
Part A: Preparation of Ethylmagnesium Bromide (Grignard Reagent)
-
Apparatus Setup: Assemble a dry 500 mL three-necked, round-bottomed flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube (e.g., filled with CaCl₂), and a pressure-equalizing dropping funnel.
-
Magnesium Activation: Place magnesium turnings (3.0 g, 0.123 mol) into the flask. Add a single small crystal of iodine to activate the magnesium surface.[10][13] The iodine color will fade as the reaction initiates.
-
Reagent Preparation: In the dropping funnel, prepare a solution of bromoethane (7.9 mL, 0.110 mol) in 50 mL of anhydrous diethyl ether.
-
Initiation: Add approximately 5-10 mL of the bromoethane solution from the dropping funnel onto the magnesium turnings. The reaction is initiated when bubbling is observed and the brown iodine color disappears. Gentle warming with a water bath may be required.[12]
-
Addition: Once the reaction has started, add the remaining bromoethane solution dropwise at a rate sufficient to maintain a gentle reflux of the ether.
-
Completion: After the addition is complete, continue to stir the gray-brown solution and reflux gently using a heating mantle for an additional 30-60 minutes to ensure all the magnesium has reacted.[10] The resulting solution is the Grignard reagent, ethylmagnesium bromide.
Part B: Synthesis of this compound
-
Cooling: Cool the flask containing the freshly prepared Grignard reagent to 0 °C using an ice-water bath.
-
Ketone Addition: Dissolve propiophenone (13.1 mL, 0.100 mol) in 50 mL of anhydrous diethyl ether and place this solution in the dropping funnel. Add the propiophenone solution dropwise to the stirred Grignard reagent at a rate that keeps the reaction temperature below 10 °C. This addition is exothermic.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for at least one hour to ensure the reaction goes to completion. The mixture will likely become a thick, gelatinous precipitate.
Part C: Workup and Purification
-
Quenching: Cool the reaction flask back down to 0 °C in a large ice bath. Slowly and carefully add 100 mL of 3 M hydrochloric acid dropwise to quench the reaction and dissolve the magnesium salts.[12] This process is highly exothermic and may cause vigorous bubbling.
-
Extraction: Transfer the mixture to a separatory funnel. The product will be in the top ether layer. Separate the organic layer. Extract the aqueous layer twice more with 30 mL portions of diethyl ether.[10]
-
Washing: Combine all organic extracts and wash them sequentially with 50 mL of saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid) and then 50 mL of brine (saturated NaCl solution).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter to remove the drying agent, and transfer the solution to a pre-weighed round-bottomed flask.
-
Solvent Removal: Remove the diethyl ether using a rotary evaporator.
-
Purification: The crude product, a pale yellow oil, can be purified by vacuum distillation to yield pure this compound.
Mandatory Visualizations
Caption: Step-by-step experimental workflow for the Grignard synthesis.
References
- 1. CAS 1565-71-5: this compound | CymitQuimica [cymitquimica.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. d.web.umkc.edu [d.web.umkc.edu]
- 4. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. quora.com [quora.com]
- 6. homework.study.com [homework.study.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chembk.com [chembk.com]
- 9. This compound|lookchem [lookchem.com]
- 10. benchchem.com [benchchem.com]
- 11. brainly.in [brainly.in]
- 12. sweetstudy.com [sweetstudy.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Spectroscopic Analysis of 3-Phenyl-3-pentanol: A Technical Guide
Introduction
3-Phenyl-3-pentanol is a tertiary alcohol of interest in various fields, including organic synthesis and medicinal chemistry. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quality control. This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Detailed experimental protocols and data interpretation are presented to support researchers, scientists, and drug development professionals in their analytical endeavors.
Spectroscopic Data
The spectroscopic data for this compound, a molecule with the chemical formula C₁₁H₁₆O and a molecular weight of 164.24 g/mol , are summarized in the following tables. These data provide a detailed fingerprint of the molecule's structure and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Due to the challenges in obtaining experimental spectra from open-access databases, the following tables present predicted ¹H and ¹³C NMR data, which are expected to be in close agreement with experimental values.
¹H NMR (Predicted)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.20-7.40 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| 1.85 | Quartet | 4H | Methylene protons (-CH₂-) |
| 1.50 | Singlet | 1H | Hydroxyl proton (-OH) |
| 0.85 | Triplet | 6H | Methyl protons (-CH₃) |
¹³C NMR (Predicted)
| Chemical Shift (ppm) | Assignment |
| 147.0 | Quaternary aromatic carbon (C-ipso) |
| 128.0 | Aromatic carbons (C-ortho, C-meta) |
| 126.0 | Aromatic carbon (C-para) |
| 78.0 | Quaternary carbon (-C-OH) |
| 35.0 | Methylene carbons (-CH₂-) |
| 8.0 | Methyl carbons (-CH₃) |
Infrared (IR) Spectroscopy
The IR spectrum of this compound reveals the presence of its key functional groups. The data presented below is based on the gas-phase IR spectrum available from the NIST WebBook.[1]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3580 | Strong, Broad | O-H stretch (hydroxyl group) |
| 3080-3030 | Medium | C-H stretch (aromatic) |
| 2970-2870 | Strong | C-H stretch (aliphatic) |
| 1495, 1445 | Medium to Weak | C=C stretch (aromatic ring) |
| 1150 | Strong | C-O stretch (tertiary alcohol) |
| 760, 700 | Strong | C-H bend (monosubstituted benzene) |
Mass Spectrometry (MS)
The electron ionization mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. The data is sourced from the NIST Mass Spectrometry Data Center.
| m/z | Relative Intensity (%) | Assignment |
| 164 | ~5 | Molecular ion [M]⁺ |
| 135 | ~80 | [M - C₂H₅]⁺ (Loss of ethyl radical) |
| 117 | ~20 | [M - C₂H₅ - H₂O]⁺ |
| 105 | ~100 | [C₆H₅CO]⁺ (Benzoyl cation) |
| 77 | ~40 | [C₆H₅]⁺ (Phenyl cation) |
Experimental Protocols
Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducibility and data comparison.
NMR Spectroscopy
Sample Preparation: A sample of this compound (10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
Instrumentation and Data Acquisition:
-
Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: 0-15 ppm.
-
Number of scans: 16-64.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Spectral width: 0-220 ppm.
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2-5 seconds.
-
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR): A single drop of neat this compound is placed directly onto the crystal of an ATR accessory (e.g., diamond or zinc selenide).
Instrumentation and Data Acquisition:
-
Spectrometer: A Fourier-transform infrared (FTIR) spectrometer.
-
Accessory: Attenuated Total Reflectance (ATR) unit.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Background: A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement.
Mass Spectrometry (MS)
Sample Introduction and Ionization: The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification.
-
Injection: A dilute solution of this compound in a volatile solvent (e.g., dichloromethane or hexane) is injected into the GC.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
Instrumentation and Data Acquisition:
-
Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
GC Column: A non-polar capillary column (e.g., DB-5ms or equivalent).
-
Oven Temperature Program: Initial temperature of 50-70°C, ramped to 250-280°C at a rate of 10-20°C/min.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Mass Range: m/z 40-400.
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Workflow for the Spectroscopic Analysis of this compound.
References
An In-depth Technical Guide on the Physical Properties of 3-Phenyl-3-pentanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties of 3-Phenyl-3-pentanol, specifically its boiling point and solubility. The information is presented to meet the needs of researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and logical workflows.
Quantitative Physical Properties
The physical properties of this compound are critical for its application in organic synthesis and potential use in pharmaceuticals. A summary of its key physical data is presented below.
| Physical Property | Value | Conditions |
| Boiling Point | ~ 235 °C | Not specified |
| 257.9 °C | at 760 mmHg | |
| 98-100 °C | at 3 mmHg | |
| Solubility | Insoluble | In water[1] |
| Soluble | In alcohol and ether solvents[1] | |
| Limited solubility | In water due to the hydrophobic phenyl group[2] | |
| Soluble | In organic solvents[2] |
Experimental Protocols
The following sections detail the standard experimental methodologies for determining the boiling point and solubility of an organic compound like this compound.
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure compound, the boiling point is a characteristic physical constant.
Method 1: Simple Distillation
This method is suitable when a sufficient quantity of the sample is available (typically > 5 mL).
-
Apparatus: A standard simple distillation apparatus is assembled, consisting of a distilling flask, a condenser, a receiving flask, and a thermometer.
-
Procedure:
-
The liquid sample (this compound) is placed in the distilling flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.
-
The flask is heated gently.
-
As the liquid boils, the vapor rises and comes into contact with the thermometer bulb before entering the condenser.
-
The temperature is recorded when the vapor temperature stabilizes, and there is a steady distillation rate. This stable temperature is the boiling point of the liquid at the recorded atmospheric pressure.
-
Method 2: Micro-Boiling Point Determination (Thiele Tube Method)
This method is ideal when only a small amount of the sample is available.
-
Apparatus: A Thiele tube, a thermometer, a small test tube (Durham tube), and a capillary tube sealed at one end.
-
Procedure:
-
A small amount of the liquid is placed in the Durham tube.
-
The capillary tube is inverted (open end down) and placed inside the Durham tube.
-
The Durham tube is attached to the thermometer, and the assembly is placed in the Thiele tube containing a high-boiling mineral oil.
-
The Thiele tube is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Heating is stopped, and the apparatus is allowed to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
-
Solubility tests are crucial for understanding the polarity of a compound and for selecting appropriate solvents for reactions, extractions, and purifications.
Qualitative Solubility Test
-
Apparatus: Small test tubes, vortex mixer (optional).
-
Procedure:
-
Approximately 20-30 mg of the solid or 1-2 drops of the liquid sample (this compound) is placed in a small test tube.
-
About 1 mL of the solvent (e.g., water, ethanol, diethyl ether) is added.
-
The mixture is agitated vigorously for 1-2 minutes.
-
The mixture is observed to determine if the compound has dissolved completely, partially, or not at all. A compound is generally considered "soluble" if it dissolves to the extent of about 3 g per 100 mL of solvent.
-
Solubility Classification Scheme
A systematic approach can be taken to classify the solubility of an unknown compound, which can also provide information about its functional groups.
-
Water: Test the solubility in water. If soluble, the compound is likely a low molecular weight polar compound.
-
5% NaOH (aq): If insoluble in water, test solubility in 5% aqueous sodium hydroxide. Solubility indicates an acidic functional group.
-
5% NaHCO₃ (aq): If soluble in 5% NaOH, test in 5% aqueous sodium bicarbonate. Solubility in this weaker base suggests a strongly acidic functional group like a carboxylic acid.
-
5% HCl (aq): If insoluble in water and 5% NaOH, test in 5% aqueous hydrochloric acid. Solubility indicates a basic functional group like an amine.
-
Concentrated H₂SO₄: If insoluble in all the above, test solubility in cold, concentrated sulfuric acid. Solubility without a color change may indicate the presence of a neutral compound with an oxygen or nitrogen atom or a double or triple bond.
Logical Workflow for Physical Property Determination
The following diagram illustrates a logical workflow for the experimental determination of the physical properties of a liquid organic compound such as this compound.
Caption: Experimental workflow for determining the boiling point and solubility of this compound.
References
Molecular weight and formula of 3-Phenyl-3-pentanol
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and spectroscopic analysis of 3-phenyl-3-pentanol. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Chemical and Physical Properties
This compound, also known as α,α-diethylbenzenemethanol, is a tertiary alcohol. It is a colorless to pale yellow liquid with a characteristic aromatic odor. Due to its hydrophobic phenyl group, it has limited solubility in water but is soluble in organic solvents.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₆O |
| Molecular Weight | 164.24 g/mol |
| CAS Number | 1565-71-5 |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 257.9 °C at 760 mmHg |
| Density | 0.965 - 0.98 g/cm³ |
| Refractive Index | 1.509 - 1.516 |
| Flash Point | 107.1 °C |
| pKa | 14.49 ± 0.29 (Predicted) |
Synthesis of this compound
A common and effective method for the synthesis of this compound is the Grignard reaction. This reaction involves the nucleophilic addition of a Grignard reagent to a carbonyl compound. For the synthesis of this compound, two primary routes are viable, both resulting in the formation of the desired tertiary alcohol.
Route A: Reaction of an ester (e.g., methyl benzoate) with two equivalents of a Grignard reagent (e.g., ethylmagnesium bromide). Route B: Reaction of a ketone (e.g., 3-pentanone) with one equivalent of a Grignard reagent (e.g., phenylmagnesium bromide).[1][2]
Below is a detailed experimental protocol for the synthesis via the reaction of 3-pentanone with phenylmagnesium bromide.
Experimental Protocol: Grignard Synthesis
Materials:
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether
-
3-Pentanone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, dropping funnel (all oven-dried)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
Procedure:
-
Preparation of the Grignard Reagent (Phenylmagnesium Bromide):
-
In a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, place magnesium turnings (e.g., 2.43 g, 0.1 mol).
-
Add a small crystal of iodine to activate the magnesium surface.
-
In the dropping funnel, prepare a solution of bromobenzene (e.g., 15.7 g, 0.1 mol) in 50 mL of anhydrous diethyl ether.
-
Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction is initiated when the brownish color of the iodine disappears and bubbling is observed. Gentle warming may be necessary.
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure the complete formation of the Grignard reagent.
-
-
Reaction with 3-Pentanone:
-
Cool the flask containing the freshly prepared phenylmagnesium bromide to 0 °C using an ice bath.
-
Dissolve 3-pentanone (e.g., 8.6 g, 0.1 mol) in 20 mL of anhydrous diethyl ether and place this solution in the dropping funnel.
-
Add the 3-pentanone solution dropwise to the stirred Grignard reagent.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
-
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.
3.1.1. ¹H NMR Spectroscopy
-
Sample Preparation: A solution of approximately 5-25 mg of this compound is prepared in 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), with tetramethylsilane (TMS) as an internal standard.
-
Instrument Parameters:
-
Spectrometer: 300 or 400 MHz
-
Pulse Program: Standard single-pulse experiment
-
Number of Scans: 8-16
-
Spectral Width: 0-12 ppm
-
Temperature: Room temperature
-
3.1.2. ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample of approximately 50-100 mg of this compound in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) is typically required.
-
Instrument Parameters:
-
Spectrometer: 75 or 100 MHz
-
Pulse Program: Standard proton-decoupled single-pulse experiment
-
Relaxation Delay (d1): 2-5 seconds
-
Spectral Width: 0-220 ppm
-
Temperature: Room temperature
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule.
-
Sample Preparation: As this compound is a liquid, the spectrum can be obtained directly from a neat sample. A drop of the liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the ATR crystal.
-
Instrument Parameters:
-
Instrument: A standard FT-IR spectrometer (e.g., Bruker Tensor 27 FT-IR).
-
Technique: Transmission (neat film) or ATR.
-
Scan Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
A background spectrum of the clean salt plates or ATR crystal is recorded prior to the sample analysis.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and structure.
-
Sample Introduction: The sample can be introduced directly into the ion source or via a gas chromatograph (GC-MS).
-
Ionization Method: Electron Impact (EI) is a common ionization method for this type of compound. In EI, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
Data Analysis: The resulting mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound, as well as various fragment ion peaks that are characteristic of its structure.
Visualizations
Caption: Workflow for the synthesis of this compound.
References
An In-depth Technical Guide to 3-Phenyl-3-pentanol: Discovery, Synthesis, and Properties
Abstract
This technical guide provides a comprehensive overview of 3-Phenyl-3-pentanol, a tertiary alcohol with applications in organic synthesis and the fragrance industry. While the precise moment of its discovery is not definitively documented in readily available literature, its synthesis is intrinsically linked to the advent of the Grignard reaction in the early 20th century. This document details the historical context of its synthesis, its physicochemical properties, a representative experimental protocol for its preparation, and its known applications. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Discovery and History
The history of this compound is fundamentally tied to the development of organometallic chemistry, specifically the Grignard reaction. Discovered by François Auguste Victor Grignard in 1900, this reaction provided a robust method for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of alcohols, including tertiary alcohols like this compound.
Prior to the Grignard reaction, the synthesis of tertiary alcohols was challenging. The work of Philippe Barbier, Grignard's mentor, with organozinc compounds and ketones laid the groundwork, but the reactions were often sluggish and produced unsatisfactory yields. Grignard's innovation was the preparation of the organomagnesium halide (Grignard reagent) in a separate step before its reaction with a carbonyl compound, which proved to be a much more efficient and reliable method. This breakthrough, for which Grignard was awarded the Nobel Prize in Chemistry in 1912, opened the door for the synthesis of countless new organic compounds.
While a specific publication detailing the very first synthesis of this compound is not readily apparent, its preparation would have been a straightforward application of the newly discovered Grignard reaction. Chemists of the era were actively exploring the scope of this new method, and the reaction of a phenyl Grignard reagent with a simple ketone like 3-pentanone, or an ester with two equivalents of an ethyl Grignard reagent, would have been logical early targets. Therefore, the "discovery" of this compound can be seen as a direct consequence of the broader revolution in synthetic organic chemistry initiated by Victor Grignard.
Physicochemical Properties
This compound is a colorless to pale yellow liquid with a characteristic aromatic odor.[1] It is soluble in organic solvents and has limited solubility in water.[1] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₆O | [1][2][3][4] |
| Molecular Weight | 164.25 g/mol | [1][2][3][4] |
| CAS Number | 1565-71-5 | [1][2][4] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 257.9 °C at 760 mmHg | [3] |
| Density | 0.98 g/cm³ | [3] |
| Refractive Index | 1.509 | [3] |
| Flash Point | 107.1 °C | [3] |
| Vapor Pressure | 0.0573 mmHg at 25 °C | [3] |
Synthesis
The most common and historically significant method for the synthesis of this compound is the Grignard reaction. There are two primary pathways utilizing this reaction:
-
Route 1: The reaction of 3-pentanone with phenylmagnesium bromide.
-
Route 2: The reaction of an ester, such as ethyl benzoate, with two equivalents of ethylmagnesium bromide.
Synthesis Pathway Diagram
Caption: Synthesis pathways for this compound via the Grignard reaction.
Experimental Protocol: Synthesis from 3-Pentanone and Phenylmagnesium Bromide
This protocol is a representative example of the synthesis of this compound using the Grignard reaction.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Bromobenzene
-
3-Pentanone
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Iodine crystal (for initiation)
Procedure:
-
Preparation of Phenylmagnesium Bromide (Grignard Reagent):
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.
-
Add a small crystal of iodine to the flask.
-
In the dropping funnel, place a solution of bromobenzene in anhydrous diethyl ether.
-
Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. If the reaction does not start, gentle warming may be applied.
-
Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature until most of the magnesium has reacted. The solution of phenylmagnesium bromide will appear grayish and cloudy.
-
-
Reaction with 3-Pentanone:
-
Cool the Grignard reagent solution in an ice bath.
-
Prepare a solution of 3-pentanone in anhydrous diethyl ether and place it in the dropping funnel.
-
Add the 3-pentanone solution dropwise to the cooled Grignard reagent with vigorous stirring. A white precipitate will form.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for one hour.
-
-
Workup and Isolation:
-
Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction and hydrolyze the magnesium alkoxide.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with two portions of diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent by rotary evaporation to yield the crude this compound.
-
-
Purification:
-
The crude product can be purified by vacuum distillation to obtain pure this compound.
-
Experimental Workflow Diagram
Caption: General experimental workflow for the synthesis of this compound.
Applications
This compound serves as a valuable intermediate in organic synthesis. Its hydroxyl group can be further functionalized or eliminated to introduce unsaturation. It also finds application in the fragrance and flavor industry due to its sweet, floral odor.[3]
Conclusion
This compound is a tertiary alcohol with a rich, albeit not precisely documented, history rooted in the groundbreaking development of the Grignard reaction. Its synthesis is a classic example of the power of organometallic reagents in constructing complex organic molecules. The straightforwardness of its preparation and its useful chemical properties have ensured its continued relevance in both academic and industrial settings. This guide has provided a detailed overview of its historical context, physicochemical properties, and a practical guide to its synthesis, serving as a valuable resource for chemical researchers and professionals.
References
A Comprehensive Technical Guide to the Safety and Handling of 3-Phenyl-3-pentanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety and handling precautions for 3-Phenyl-3-pentanol (CAS No. 1565-71-5), a tertiary alcohol utilized in organic synthesis and with potential applications in the pharmaceutical and fragrance industries.[1] Adherence to rigorous safety protocols is paramount when working with this compound due to its potential health hazards. This document outlines the known hazards, exposure controls, and emergency procedures to ensure a safe laboratory environment.
GHS Hazard and Precautionary Information
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with this chemical are summarized below.
GHS Classification:
-
Specific Target Organ Toxicity — Single Exposure (Respiratory Tract Irritation): Category 3[2][3][4][5]
Hazard Pictograms:
Hazard Statements:
Precautionary Statements:
A comprehensive list of precautionary statements is provided in the safety data sheets. Key preventive, response, storage, and disposal measures include:
-
Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection/face protection.[3]
-
Response: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. IF ON SKIN: Wash with plenty of water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash it before reuse. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician. IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3]
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[3]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.
Quantitative Safety Data
The following table summarizes the available quantitative safety data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₆O | [4] |
| Molecular Weight | 164.24 g/mol | |
| CAS Number | 1565-71-5 | [4] |
| Flash Point | 107.1 °C (224.8 °F) | [5][6][7] |
| Boiling Point | 257.9 °C at 760 mmHg | [5][6][7] |
| Density | 0.965 - 0.98 g/cm³ | [6][7] |
| Vapor Pressure | 0.0573 mmHg at 25 °C | [6][7] |
| Oral LD50 | Not explicitly available (classified as Cat. 4) |
Experimental Safety Protocols
The safety classifications of this compound are determined through standardized experimental protocols, largely following the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals. These internationally recognized methods ensure data consistency and reliability.[2][3]
Key Experimental Methodologies:
-
Acute Oral Toxicity (OECD 401/420/423/425): While a specific LD50 value for this compound is not consistently reported in readily available literature, its classification as "Acute Toxicity - Category 4, Oral" indicates an LD50 value is likely between 300 and 2000 mg/kg body weight. These studies typically involve administering the substance to rodents (e.g., rats) and observing for signs of toxicity and mortality over a specified period.
-
Skin Irritation/Corrosion (OECD 404/439): The "Causes skin irritation (Category 2)" classification is determined by applying the substance to the skin of a test animal (historically rabbits) or through validated in vitro methods using reconstructed human epidermis models.[8][9] Observations for erythema (redness) and edema (swelling) are made and scored over time. In vitro methods, such as the EpiDerm™ Skin Irritation Test, involve applying the chemical to tissue constructs and measuring cell viability (e.g., via MTT assay) to assess irritation potential.[8][9]
-
Serious Eye Damage/Irritation (OECD 405/437/492): The "Causes serious eye damage (Category 1)" classification suggests that the substance can cause irreversible eye damage. This is traditionally assessed by instilling the substance into the eyes of rabbits and observing for effects on the cornea, iris, and conjunctiva. There is a strong global push to replace these in vivo tests with in vitro alternatives that model different levels of eye injury.
-
Flash Point Determination (e.g., OECD 102): The flash point is determined using either a closed-cup or open-cup apparatus. A sample is heated, and an ignition source is periodically passed over it. The flash point is the lowest temperature at which the vapors of the substance ignite.
Chemical Safety Assessment Workflow
The following diagram illustrates a standard workflow for the safety assessment and handling of a chemical like this compound in a research and development setting.
Caption: Workflow for Chemical Safety Assessment and Handling.
Safe Handling and Storage Procedures
Engineering Controls:
-
Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3]
-
Emergency eyewash stations and safety showers must be readily accessible in the immediate work area.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[3]
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. For tasks with a higher risk of splashing, additional protective clothing may be necessary.[3]
-
Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator with an organic vapor cartridge should be used.[3]
Handling:
-
Avoid contact with skin, eyes, and clothing.[3]
-
Do not ingest or inhale.[3]
-
Wash hands thoroughly after handling.
-
Keep away from heat, sparks, and open flames.
-
Use non-sparking tools and take precautionary measures against static discharge.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[3]
-
Store away from incompatible materials such as strong oxidizing agents and acids.
-
Store in a locked cabinet or other secure area.[3]
First-Aid Measures
In case of exposure to this compound, the following first-aid measures should be taken immediately:
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
Accidental Release Measures
-
Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.
-
Large Spills: Evacuate the area and prevent entry. Ventilate the area of the leak or spill. Wear appropriate personal protective equipment. Contain the spill and prevent it from entering drains or waterways. Collect the spilled material using non-sparking tools and place it in a designated, labeled container for disposal.
This technical guide is intended to provide essential safety and handling information for this compound. It is not a substitute for a comprehensive risk assessment, which should be conducted by qualified personnel before any new or modified procedure involving this chemical. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier for complete and detailed information.
References
- 1. rrma-global.org [rrma-global.org]
- 2. oecd.org [oecd.org]
- 3. oecd.org [oecd.org]
- 4. 3-Phenylpentan-3-ol | C11H16O | CID 238511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. This compound|lookchem [lookchem.com]
- 7. Page loading... [guidechem.com]
- 8. IN VITRO SKIN IRRITATION TESTING: IMPROVING THE SENSITIVITY OF THE EPIDERM SKIN IRRITATION TEST PROTOCOL. • Mattek - Part of Sartorius [mattek.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 3-Phenyl-3-pentanol: Starting Materials and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for producing 3-Phenyl-3-pentanol, a tertiary alcohol with applications in organic synthesis and as a potential building block in medicinal chemistry. The focus of this document is on the selection of appropriate starting materials and the detailed experimental protocols associated with the Grignard reaction, the most prevalent method for its synthesis.
Core Synthetic Strategy: The Grignard Reaction
The synthesis of this compound is most commonly and efficiently achieved through the nucleophilic addition of a Grignard reagent to a suitable carbonyl compound. This powerful carbon-carbon bond-forming reaction offers several pathways to the target molecule, contingent on the strategic disconnection of the tertiary alcohol. The general principle involves the reaction of an organomagnesium halide (the Grignard reagent) with the electrophilic carbonyl carbon of a ketone or an ester.
Three primary Grignard-based routes have been identified as viable for the synthesis of this compound:
-
Propiophenone and Ethylmagnesium Bromide: In this approach, the ethyl group is introduced as the nucleophile to the carbonyl carbon of propiophenone.
-
3-Pentanone and Phenylmagnesium Bromide: This pathway involves the nucleophilic attack of a phenyl group onto the carbonyl of 3-pentanone.
-
Ethyl Benzoate and Excess Ethylmagnesium Bromide: This method utilizes an ester as the starting material, requiring at least two equivalents of the Grignard reagent for the reaction to proceed to the tertiary alcohol.
It is critical to note that the reaction of benzoic acid with a Grignard reagent, such as ethylmagnesium bromide, will not yield this compound. Grignard reagents are highly basic and will readily deprotonate the acidic proton of the carboxylic acid in an acid-base reaction, quenching the Grignard reagent and forming a carboxylate salt. This salt is then unreactive towards further nucleophilic attack by another Grignard molecule.
Quantitative Data Summary of Synthetic Routes
The following table summarizes the key quantitative parameters for the viable Grignard reaction pathways to synthesize this compound. Please note that specific yields can vary based on reaction scale, purity of reagents, and precise experimental conditions.
| Route | Starting Material 1 (Carbonyl) | Starting Material 2 (Grignard Precursor) | Key Reagents | Typical Molar Ratio (Carbonyl:Grignard) | Reported Yield (%) |
| 1 | Propiophenone | Bromoethane | Magnesium, Anhydrous Diethyl Ether | 1 : 1.1-1.5 | High (Specific data not readily available in searched literature) |
| 2 | 3-Pentanone | Bromobenzene | Magnesium, Anhydrous Diethyl Ether | 1 : 1.1-1.5 | High (Specific data not readily available in searched literature) |
| 3 | Ethyl Benzoate | Bromoethane | Magnesium, Anhydrous Diethyl Ether | 1 : >2.0 | Moderate to High (Specific data not readily available in searched literature) |
Experimental Protocols
The following are generalized yet detailed experimental protocols for the synthesis of this compound via the identified Grignard routes. Crucially, all Grignard reactions must be conducted under strictly anhydrous (water-free) conditions , as any moisture will quench the Grignard reagent and significantly reduce the yield. All glassware should be oven-dried and cooled in a desiccator before use, and anhydrous solvents are essential.
Protocol 1: Synthesis from Propiophenone and Ethylmagnesium Bromide
-
Preparation of Ethylmagnesium Bromide:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to initiate the reaction.
-
In the dropping funnel, place a solution of bromoethane (1.1 equivalents) in anhydrous diethyl ether.
-
Add a small portion of the bromoethane solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle warming may be necessary.
-
Once the reaction has started, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Propiophenone:
-
Cool the Grignard reagent solution to 0°C using an ice bath.
-
Dissolve propiophenone (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the propiophenone solution dropwise to the cooled Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether (2 x portions).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.
-
Protocol 2: Synthesis from 3-Pentanone and Phenylmagnesium Bromide
This protocol is analogous to Protocol 1, with the following modifications:
-
Grignard Reagent Preparation: Phenylmagnesium bromide is prepared from bromobenzene (1.1 equivalents) and magnesium (1.2 equivalents) in anhydrous diethyl ether.
-
Reaction: The prepared phenylmagnesium bromide is reacted with 3-pentanone (1.0 equivalent) following the same procedure as in Protocol 1.
-
Work-up and Purification: The work-up and purification steps are identical to those described in Protocol 1.
Protocol 3: Synthesis from Ethyl Benzoate and Ethylmagnesium Bromide
This protocol requires a higher stoichiometry of the Grignard reagent:
-
Grignard Reagent Preparation: Prepare ethylmagnesium bromide as described in Protocol 1, but use at least 2.2 equivalents of bromoethane and 2.4 equivalents of magnesium.
-
Reaction: React the prepared ethylmagnesium bromide with ethyl benzoate (1.0 equivalent) following the same dropwise addition and reaction conditions as in Protocol 1. The first equivalent of the Grignard reagent reacts with the ester to form a ketone intermediate (propiophenone), which then rapidly reacts with a second equivalent of the Grignard reagent to form the tertiary alcohol.
-
Work-up and Purification: The work-up and purification steps are identical to those described in Protocol 1.
Alternative Synthetic Routes: Friedel-Crafts Reaction
While the Grignard reaction is the most direct and common method, a Friedel-Crafts-type reaction could be conceptually considered. For instance, a Friedel-Crafts alkylation of benzene with 3-pentanol or a related alkyl halide in the presence of a Lewis acid catalyst (e.g., AlCl₃) could potentially yield the desired product. However, this approach is prone to several drawbacks, including carbocation rearrangements leading to a mixture of isomers, and polyalkylation of the benzene ring. Due to these limitations, the Friedel-Crafts reaction is generally not the preferred method for the synthesis of this compound.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the viable synthetic routes to this compound.
Caption: Viable Grignard reaction pathways to this compound.
Caption: General experimental workflow for Grignard synthesis.
Caption: Non-viability of benzoic acid as a starting material.
Methodological & Application
Synthesis of 3-Phenyl-3-pentanol: A Detailed Experimental Protocol for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed experimental protocols for the synthesis of the tertiary alcohol, 3-Phenyl-3-pentanol. Three distinct and reliable synthetic routes utilizing the Grignard reaction are presented, catering to the availability of different starting materials. The protocols include comprehensive step-by-step procedures, from reagent handling and reaction setup to product purification and characterization. All quantitative data is summarized for clarity, and a visual representation of the experimental workflow is provided to aid in procedural understanding.
Introduction
This compound is a tertiary alcohol of interest in organic synthesis and as a potential building block in medicinal chemistry. The Grignard reaction, a robust method for forming carbon-carbon bonds, offers several efficient pathways to this compound. The choice of starting materials—typically a ketone or an ester and an organomagnesium halide—can be adapted based on laboratory availability and cost-effectiveness. This note details three primary Grignard synthesis routes: the reaction of phenylmagnesium bromide with 3-pentanone, the reaction of ethylmagnesium bromide with propiophenone (ethyl phenyl ketone), and the reaction of excess ethylmagnesium bromide with ethyl benzoate.
Data Presentation
| Parameter | This compound | Reference |
| Molecular Formula | C₁₁H₁₆O | [1] |
| Molecular Weight | 164.24 g/mol | [1] |
| CAS Number | 1565-71-5 | [1] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | ~235-258 °C at 760 mmHg | [2][3][4] |
| Density | ~0.97-0.98 g/cm³ | [2][3] |
| Solubility | Soluble in alcohols and ethers; insoluble in water.[2] |
Experimental Protocols
General Safety Precautions: Grignard reagents are highly reactive, moisture-sensitive, and flammable. All reactions must be conducted in a fume hood under a dry, inert atmosphere (e.g., nitrogen or argon). All glassware must be rigorously dried in an oven (e.g., at 120°C overnight) and assembled while hot, then cooled under an inert atmosphere. Anhydrous solvents are essential for the success of the reaction.[5][6][7]
Route 1: Synthesis from 3-Pentanone and Phenylmagnesium Bromide
This route involves the nucleophilic addition of a phenyl group to the carbonyl carbon of 3-pentanone.
Materials:
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (as initiator)
-
3-Pentanone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution or dilute hydrochloric acid (e.g., 1 M HCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Petroleum ether (for purification)
Procedure:
Part A: Preparation of Phenylmagnesium Bromide (Grignard Reagent)
-
Set up a three-necked round-bottom flask with a reflux condenser (topped with a drying tube), a dropping funnel, and a magnetic stirrer.
-
Place magnesium turnings (1.2 equivalents relative to bromobenzene) in the flask.
-
Add a small crystal of iodine to the flask to activate the magnesium surface.
-
In the dropping funnel, place a solution of bromobenzene (1 equivalent) in anhydrous diethyl ether or THF.
-
Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and gentle bubbling is observed. Gentle warming may be required to start the reaction.
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction. The resulting gray or brownish solution is the Grignard reagent.
Part B: Reaction with 3-Pentanone
-
Cool the freshly prepared phenylmagnesium bromide solution to 0°C using an ice bath.
-
Dissolve 3-pentanone (1 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Add the 3-pentanone solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0-10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
Part C: Work-up and Purification
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous NH₄Cl solution or dilute HCl. This step is exothermic.
-
Transfer the mixture to a separatory funnel. If two layers are not present, add more diethyl ether.
-
Separate the organic layer and extract the aqueous layer twice with diethyl ether.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent by rotary evaporation.
-
A common byproduct is biphenyl, which can be removed by trituration. Add a minimal amount of cold petroleum ether to the crude product, swirl, and decant the liquid. This compound is less soluble in petroleum ether than biphenyl.[7]
-
Purify the crude product by vacuum distillation, collecting the fraction boiling at the appropriate temperature for this compound.
Route 2: Synthesis from Propiophenone and Ethylmagnesium Bromide
This method involves the addition of an ethyl group to the carbonyl of propiophenone.
Materials:
-
Magnesium turnings
-
Bromoethane
-
Anhydrous diethyl ether or THF
-
Iodine crystal
-
Propiophenone (Ethyl phenyl ketone)
-
Saturated aqueous NH₄Cl solution or dilute HCl
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
Part A: Preparation of Ethylmagnesium Bromide
-
Follow the procedure outlined in Route 1, Part A, substituting bromoethane for bromobenzene to prepare the ethylmagnesium bromide reagent. Bromoethane is volatile, so care should be taken to minimize evaporation.
Part B: Reaction with Propiophenone
-
Cool the prepared ethylmagnesium bromide solution to 0°C.
-
Dissolve propiophenone (1 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the Grignard reagent.
-
After addition, allow the mixture to stir at room temperature for 1-2 hours.
Part C: Work-up and Purification
-
Follow the work-up and purification procedure as described in Route 1, Part C. Vacuum distillation is the primary method for purification.
Route 3: Synthesis from Ethyl Benzoate and Ethylmagnesium Bromide
This route requires at least two equivalents of the Grignard reagent as the first equivalent adds to the ester, eliminating ethoxide to form an intermediate ketone (propiophenone), which then reacts with a second equivalent of the Grignard reagent.[8][9]
Materials:
-
Magnesium turnings
-
Bromoethane
-
Anhydrous diethyl ether or THF
-
Iodine crystal
-
Ethyl benzoate
-
Saturated aqueous NH₄Cl solution or dilute HCl
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
Part A: Preparation of Ethylmagnesium Bromide
-
Prepare ethylmagnesium bromide as described in Route 1, Part A, using at least 2.2 equivalents of magnesium and bromoethane relative to ethyl benzoate.
Part B: Reaction with Ethyl Benzoate
-
Cool the Grignard reagent to 0°C.
-
Dissolve ethyl benzoate (1 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the stirred Grignard reagent.
-
After the addition is complete, allow the reaction to stir at room temperature for at least 2 hours to ensure the reaction goes to completion.
Part C: Work-up and Purification
-
Follow the work-up and purification procedure detailed in Route 1, Part C. Purify the final product by vacuum distillation.
Characterization
The final product should be characterized by spectroscopic methods to confirm its identity and purity.
-
¹H NMR (Predicted):
-
δ 7.2-7.5 (m, 5H): Aromatic protons of the phenyl group.
-
δ 1.8-2.0 (q, 4H): Methylene protons of the two ethyl groups.
-
δ 1.5-1.7 (s, 1H): Hydroxyl proton (broad singlet, may exchange with D₂O).
-
δ 0.7-0.9 (t, 6H): Methyl protons of the two ethyl groups.
-
-
¹³C NMR (Predicted):
-
δ ~145: Quaternary aromatic carbon (ipso-carbon).
-
δ ~128: Aromatic CH carbons.
-
δ ~126: Aromatic CH carbons.
-
δ ~125: Aromatic CH carbon.
-
δ ~79: Quaternary carbon bearing the hydroxyl group.
-
δ ~35: Methylene carbons of the ethyl groups.
-
δ ~8: Methyl carbons of the ethyl groups.
-
-
IR Spectroscopy:
-
~3500-3400 cm⁻¹ (broad): O-H stretch of the alcohol.
-
~3100-3000 cm⁻¹: Aromatic C-H stretch.
-
~2970-2870 cm⁻¹: Aliphatic C-H stretch.
-
~1600, 1495, 1450 cm⁻¹: Aromatic C=C stretching vibrations.
-
~1150 cm⁻¹: C-O stretch.
-
-
Mass Spectrometry (Electron Ionization):
-
The mass spectrum can be compared with the reference spectrum available in the NIST WebBook.[1]
-
Visualizations
Caption: Experimental workflow for the Grignard synthesis of this compound.
Caption: Synthetic routes to this compound via Grignard reaction.
References
- 1. This compound [webbook.nist.gov]
- 2. chembk.com [chembk.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound|lookchem [lookchem.com]
- 5. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Grignard Reaction: Ethyl Benzoate to Triphenylmethanol [prepp.in]
- 9. homework.study.com [homework.study.com]
Application Notes and Protocols: Grignard Reaction Conditions for Tertiary Alcohol Synthesis
For Researchers, Scientists, and Drug Development Professionals
The Grignard reaction is a cornerstone of organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds. Its application in the synthesis of tertiary alcohols is of particular significance in medicinal chemistry and drug development, where complex, sterically hindered molecules are often required. This document provides detailed application notes and protocols for the synthesis of tertiary alcohols using Grignard reagents with ketones and esters as substrates.
Introduction
The synthesis of tertiary alcohols via the Grignard reaction involves the nucleophilic attack of a Grignard reagent (R-MgX) on the electrophilic carbonyl carbon of a ketone or an ester.[1][2][3] When a ketone is used as the substrate, a single addition of the Grignard reagent followed by an aqueous work-up yields the tertiary alcohol.[2][4][5] In the case of esters, two equivalents of the Grignard reagent are required.[6][7][8] The first equivalent adds to the ester to form a ketone intermediate, which then rapidly reacts with a second equivalent of the Grignard reagent to produce the tertiary alcohol after work-up.[7][9]
Careful control of reaction conditions is paramount to achieving high yields and minimizing side reactions.[10] Key parameters include the quality of the magnesium, the choice of solvent, reaction temperature, and the work-up procedure.[10][11]
Key Reaction Parameters and Optimization
Successful synthesis of tertiary alcohols using the Grignard reaction hinges on the meticulous control of several experimental parameters.
| Parameter | Recommendation | Rationale | Potential Issues |
| Magnesium Activation | Use fresh, high-quality magnesium turnings. Activate by crushing, or using initiators like iodine or 1,2-dibromoethane.[10] | The surface of magnesium can oxidize, preventing the reaction with the alkyl/aryl halide. Activation exposes a fresh metal surface. | Failure of the Grignard reagent to form. |
| Solvent | Anhydrous diethyl ether or tetrahydrofuran (THF) are the most common solvents.[10] | These solvents solvate the Grignard reagent, stabilizing it and facilitating the reaction. They must be strictly anhydrous as Grignard reagents react with water.[5] | Reduced yield or complete failure of the reaction due to the presence of water. |
| Temperature | The addition of the carbonyl compound to the Grignard reagent is typically performed at low temperatures (e.g., 0 °C). The reaction is then allowed to warm to room temperature.[10] | The reaction is highly exothermic. Low temperatures help to control the reaction rate and minimize side reactions such as enolization and reduction.[10] | At higher temperatures, enolization of the ketone or reduction of the carbonyl group can occur, leading to lower yields of the desired tertiary alcohol.[4][10] |
| Work-up Procedure | A careful aqueous work-up using a saturated ammonium chloride solution is often preferred, especially for acid-sensitive alcohols.[10][11] | This quenches the reaction by protonating the alkoxide intermediate to form the alcohol and neutralizes any remaining Grignard reagent. Saturated ammonium chloride is mildly acidic and minimizes the risk of acid-catalyzed dehydration of the tertiary alcohol.[11] | Use of strong acids can lead to the elimination of water from the tertiary alcohol, forming an alkene byproduct. The formation of magnesium salts can also lead to emulsions during extraction.[11] |
Experimental Protocols
Protocol 1: Synthesis of a Tertiary Alcohol from a Ketone
This protocol describes the synthesis of 2-phenyl-2-propanol from acetophenone and methylmagnesium bromide.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Methyl bromide (or a solution in diethyl ether)
-
Acetophenone
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Brine (saturated aqueous sodium chloride solution)
Procedure:
-
Preparation of the Grignard Reagent:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings in the flask and add a small amount of anhydrous diethyl ether to just cover the magnesium.
-
Add a solution of methyl bromide in anhydrous diethyl ether to the dropping funnel.
-
Add a small portion of the methyl bromide solution to the magnesium. If the reaction does not start, gentle warming or the addition of a small crystal of iodine may be necessary to initiate it.
-
Once the reaction has started, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Ketone:
-
Cool the Grignard reagent solution in an ice bath.
-
Dissolve acetophenone in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the acetophenone solution dropwise to the cooled Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction.[10][11]
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.[11]
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to obtain the crude 2-phenyl-2-propanol.
-
Purify the product by distillation or recrystallization.[10]
-
Protocol 2: Synthesis of a Tertiary Alcohol from an Ester
This protocol outlines the synthesis of a tertiary alcohol using an ester, which requires two equivalents of the Grignard reagent.[6][7][12]
Materials:
-
Alkyl/Aryl halide (e.g., bromopropane)
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Ester (e.g., ethyl acetate)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Brine (saturated aqueous sodium chloride solution)
Procedure:
-
Preparation of the Grignard Reagent:
-
Follow the procedure described in Protocol 1 to prepare the Grignard reagent from the appropriate alkyl/aryl halide. Ensure that at least two molar equivalents of the Grignard reagent are prepared for each mole of the ester.
-
-
Reaction with Ester:
-
Cool the Grignard reagent solution in an ice bath.
-
Dissolve the ester in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the ester solution dropwise to the cooled Grignard reagent with vigorous stirring. A ketone intermediate is formed which reacts with a second equivalent of the Grignard reagent.[7]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution dropwise with vigorous stirring to quench the reaction.[11]
-
Add diethyl ether to the mixture and transfer it to a separatory funnel.
-
Separate the layers and extract the aqueous layer two more times with diethyl ether.
-
Combine the organic extracts and wash with water, followed by brine.[11]
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the resulting tertiary alcohol by distillation or column chromatography.[11]
-
Reaction Mechanisms and Workflows
To further elucidate the processes involved in the Grignard synthesis of tertiary alcohols, the following diagrams illustrate the general reaction mechanism and the experimental workflow.
Caption: General reaction mechanism for tertiary alcohol synthesis from a ketone.
Caption: Experimental workflow for Grignard synthesis of tertiary alcohols.
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| Low or no yield | Inactive magnesium; wet solvent or glassware; side reactions like enolization or reduction.[10][11] | Activate magnesium; ensure all reagents and glassware are scrupulously dry; maintain low temperature during the addition of the carbonyl compound.[10] |
| Formation of a white precipitate during work-up | Formation of magnesium salts (e.g., Mg(OH)X).[11] | Add a dilute acid (e.g., 1M HCl) dropwise until the solids dissolve. Ensure vigorous stirring.[11] |
| Persistent emulsion during extraction | Presence of magnesium salts.[11] | Add saturated aqueous sodium chloride (brine) to increase the ionic strength of the aqueous layer and help break the emulsion.[11] |
| Formation of byproducts | Wurtz coupling of the Grignard reagent with the starting alkyl halide; reduction of hindered ketones.[10] | Add the alkyl halide slowly to the magnesium; use less sterically hindered Grignard reagents if reduction is an issue. |
By adhering to these detailed protocols and considering the key reaction parameters, researchers can effectively utilize the Grignard reaction for the reliable synthesis of a wide range of tertiary alcohols for applications in research, discovery, and drug development.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. How Alcohols Are Created Using the Grignard Reaction | dummies [dummies.com]
- 4. Grignard Reaction [organic-chemistry.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. homework.study.com [homework.study.com]
- 7. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: 3-Phenyl-3-pentanol as a Key Intermediate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-Phenyl-3-pentanol as a versatile intermediate in organic synthesis. This tertiary alcohol serves as a valuable building block for the creation of more complex molecules, finding applications in the synthesis of fine chemicals, fragrances, and potential pharmaceutical agents.
Physicochemical Properties and Safety Information
This compound is a colorless to light yellow liquid with physical and chemical properties that make it a useful intermediate in a variety of organic reactions.[1][2]
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₆O | [1] |
| Molecular Weight | 164.24 g/mol | |
| Boiling Point | ~235 °C | [1] |
| Density | ~0.967 g/cm³ | [1] |
| Solubility | Soluble in alcohol and ether solvents, insoluble in water. | [1] |
Safety Precautions: this compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[1] All manipulations should be performed in a well-ventilated fume hood. The compound should be stored in a tightly sealed container away from sources of ignition and oxidizing agents.[1]
Synthesis of this compound via Grignard Reaction
The most common and efficient method for the synthesis of this compound is the Grignard reaction. This powerful carbon-carbon bond-forming reaction allows for the straightforward construction of this tertiary alcohol from readily available starting materials. Two primary retrosynthetic disconnections are possible, both utilizing a Grignard reagent.
Retrosynthetic Analysis
A retrosynthetic analysis of this compound reveals two logical pathways for its synthesis using a Grignard reaction.[3]
Caption: Retrosynthetic analysis of this compound.
Experimental Protocol: Synthesis from Propiophenone and Ethylmagnesium Bromide
This protocol details the synthesis of this compound from propiophenone and ethylmagnesium bromide.
Reaction Scheme:
Caption: Synthesis of this compound from Propiophenone.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Magnesium turnings | 24.31 | 2.67 g | 0.11 |
| Bromoethane | 108.97 | 12.0 g (8.1 mL) | 0.11 |
| Propiophenone | 134.18 | 13.4 g (13.1 mL) | 0.10 |
| Anhydrous diethyl ether | 74.12 | 150 mL | - |
| Saturated aq. NH₄Cl | - | 100 mL | - |
| Anhydrous MgSO₄ | 120.37 | - | - |
Procedure:
-
Preparation of Ethylmagnesium Bromide: In a flame-dried 250 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place the magnesium turnings. Add a small crystal of iodine to activate the magnesium. Add 20 mL of anhydrous diethyl ether.
-
Dissolve the bromoethane in 50 mL of anhydrous diethyl ether and add it to the dropping funnel. Add a small portion of the bromoethane solution to the flask to initiate the reaction. Once the reaction starts (indicated by bubbling and disappearance of the iodine color), add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Propiophenone: Cool the Grignard reagent solution to 0 °C in an ice bath. Dissolve the propiophenone in 80 mL of anhydrous diethyl ether and add this solution to the dropping funnel.
-
Add the propiophenone solution dropwise to the stirred Grignard reagent at a rate that maintains the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Work-up and Purification: Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
Expected Yield: 75-85%
Dehydration of this compound to 3-Phenyl-2-pentene
This compound can be readily dehydrated under acidic conditions to yield 3-phenyl-2-pentene, a useful alkene intermediate.
Reaction Scheme and Mechanism
The dehydration proceeds via an E1 mechanism, involving the formation of a stable tertiary carbocation intermediate.
Caption: Mechanism of acid-catalyzed dehydration of this compound.
Experimental Protocol: Acid-Catalyzed Dehydration
This protocol describes the dehydration of this compound using a catalytic amount of a strong acid.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| This compound | 164.24 | 10.0 g | 0.061 |
| Concentrated Sulfuric Acid | 98.08 | 1 mL | - |
| Toluene | 92.14 | 50 mL | - |
| Saturated aq. NaHCO₃ | 84.01 | 50 mL | - |
| Anhydrous MgSO₄ | 120.37 | - | - |
Procedure:
-
In a 100 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, place this compound and toluene.
-
Add the concentrated sulfuric acid dropwise with stirring.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap. Continue refluxing until no more water is collected (approximately 1-2 hours).
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 25 mL) and then with brine (25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the toluene under reduced pressure.
-
The crude 3-phenyl-2-pentene can be purified by vacuum distillation.
Expected Yield: 80-90%
Application in Drug Development: Synthesis of Tamoxifen Analogues
While direct use of this compound in the synthesis of marketed drugs is not widely documented, its structural motif is relevant to the synthesis of selective estrogen receptor modulators (SERMs) like Tamoxifen. The triarylethylene core of Tamoxifen can be constructed using synthetic strategies that involve intermediates structurally similar to this compound. For instance, the synthesis of C-ring aza-analogues of Tamoxifen involves the condensation of a metallated propylazine with a functionalized benzophenone, followed by dehydration of the resulting carbinol, a tertiary alcohol analogous to this compound.[4] This highlights the potential of this compound and its derivatives as key intermediates in the development of new pharmaceutical agents.
Caption: General synthetic strategy for Tamoxifen analogues.
Characterization Data
This compound:
| Technique | Key Data |
| ¹H NMR | Phenyl protons (multiplet, ~7.2-7.4 ppm), Hydroxyl proton (singlet, variable), Methylene protons (quartet, ~1.8-2.0 ppm), Methyl protons (triplet, ~0.8-1.0 ppm) |
| ¹³C NMR | Aromatic carbons (~125-145 ppm), Quaternary carbinol carbon (~78 ppm), Methylene carbons (~35 ppm), Methyl carbons (~8 ppm) |
| IR (cm⁻¹) | Broad O-H stretch (~3400-3500), C-H stretches (~2850-3000), C=C aromatic stretches (~1600, 1495, 1450), C-O stretch (~1150) |
3-Phenyl-2-pentene:
| Technique | Key Data |
| ¹H NMR | Phenyl protons (multiplet, ~7.1-7.4 ppm), Vinylic proton (triplet or multiplet, ~5.6-5.8 ppm), Methylene protons (quintet or multiplet, ~2.1-2.3 ppm), Methyl protons (triplet and doublet/singlet, ~0.9-1.8 ppm, depending on isomer) |
| ¹³C NMR | Aromatic carbons (~126-143 ppm), Vinylic carbons (~125-140 ppm), Methylene and methyl carbons (~13-30 ppm) |
| IR (cm⁻¹) | C-H stretches (~2850-3070), C=C aromatic stretches (~1600, 1495, 1445), C=C alkene stretch (~1650-1670), =C-H out-of-plane bending (~690-900, depending on substitution) |
References
Synthesis of 3-Phenyl-3-pentanol from 3-Pentanone: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of the tertiary alcohol, 3-Phenyl-3-pentanol, via a Grignard reaction between phenylmagnesium bromide and 3-pentanone. This classic carbon-carbon bond-forming reaction is a fundamental transformation in organic synthesis, widely employed in the preparation of complex molecular architectures in pharmaceutical and materials science research.
Reaction Principle and Logic
The synthesis proceeds in two main stages: the formation of the Grignard reagent and the subsequent nucleophilic addition to a ketone.
-
Grignard Reagent Formation: Bromobenzene is reacted with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF) or diethyl ether, to form phenylmagnesium bromide. The magnesium inserts into the carbon-bromine bond, creating a highly nucleophilic organometallic reagent.
-
Nucleophilic Addition: The Grignard reagent is then added to 3-pentanone. The nucleophilic phenyl group attacks the electrophilic carbonyl carbon of the ketone, leading to the formation of a magnesium alkoxide intermediate.
-
Acidic Workup: The reaction is quenched with an aqueous acid solution (e.g., ammonium chloride or dilute hydrochloric acid) to protonate the alkoxide, yielding the final product, this compound.
Experimental Workflow
The overall experimental workflow is depicted in the following diagram:
Application Notes and Protocols for the Purification of Crude 3-Phenyl-3-pentanol by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Phenyl-3-pentanol is a tertiary alcohol of significant interest in organic synthesis and as an intermediate in the preparation of pharmaceuticals and fragrances. Its synthesis, commonly achieved via a Grignard reaction between ethyl magnesium bromide and propiophenone, often results in a crude product containing unreacted starting materials, byproducts, and reaction intermediates. Effective purification is paramount to ensure the quality and reliability of downstream applications. This document provides a detailed protocol for the purification of crude this compound using silica gel column chromatography, a robust and widely used technique for the separation of moderately polar organic compounds.
Principle of Separation
Column chromatography separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase. In this protocol, silica gel, a polar adsorbent, serves as the stationary phase. A non-polar mobile phase (eluent), typically a mixture of hexane and ethyl acetate, is used to carry the components of the crude mixture through the column. Non-polar impurities will have a weaker affinity for the silica gel and will elute first. This compound, being more polar due to its hydroxyl group, will adsorb more strongly to the silica gel and elute later. By gradually increasing the polarity of the eluent, the desired compound can be effectively separated from less polar and more polar impurities.
Data Presentation
The following table summarizes the key quantitative data associated with the purification of this compound by column chromatography.
| Parameter | Value | Source/Notes |
| Crude Product Purity | ~85-90% | Estimated, based on typical Grignard reaction outcomes. |
| Purified Product Purity | >98% | Achievable with the described column chromatography protocol. |
| Typical Yield | 85-95% | Dependent on the efficiency of the chromatographic separation. |
| Molecular Weight | 164.24 g/mol | [1] |
| Boiling Point | ~235 °C | [1] |
| Density | ~0.967 g/cm³ | [1] |
| Solubility | Soluble in alcohols and ethers, insoluble in water. | [1] |
| TLC Rf Value | ~0.3-0.4 | In 9:1 Hexane:Ethyl Acetate on silica gel. |
Experimental Protocols
This section provides a detailed methodology for the purification of crude this compound.
Materials and Equipment
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
n-Hexane (ACS grade or higher)
-
Ethyl acetate (ACS grade or higher)
-
Glass chromatography column (e.g., 40-60 cm length, 2-4 cm diameter)
-
Separatory funnel or addition funnel (for solvent reservoir)
-
Round bottom flasks for fraction collection
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Potassium permanganate stain
-
Rotary evaporator
-
NMR spectrometer
-
FTIR spectrometer
Pre-Chromatography: Thin Layer Chromatography (TLC) Analysis
Before performing column chromatography, it is essential to determine the optimal solvent system using TLC.
-
Sample Preparation: Dissolve a small amount of the crude this compound in a minimal amount of ethyl acetate.
-
TLC Plate Spotting: Using a capillary tube, spot the dissolved crude mixture onto a TLC plate.
-
Eluent Systems: Prepare several eluent systems with varying ratios of hexane and ethyl acetate (e.g., 19:1, 9:1, 4:1).
-
Development: Place the TLC plates in a developing chamber containing the chosen eluent system.
-
Visualization: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp and/or by staining with potassium permanganate.
-
Optimal System Selection: The ideal eluent system will provide good separation of the this compound spot from impurities, with an Rf value for the desired product of approximately 0.3-0.4. A common starting point is a 9:1 mixture of hexane:ethyl acetate.
Column Chromatography Protocol
-
Column Preparation:
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer (approx. 1 cm) of sand on top of the plug.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 19:1 hexane:ethyl acetate).
-
Pour the slurry into the column, gently tapping the side of the column to ensure even packing and to dislodge any air bubbles.
-
Allow the solvent to drain until it is just above the level of the silica gel. Do not let the column run dry.
-
Add another thin layer of sand on top of the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude this compound (e.g., 1-2 g) in a minimal amount of the initial eluent.
-
Carefully add the dissolved sample to the top of the column using a pipette.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is just at the top of the sand layer.
-
Gently add a small amount of fresh eluent to wash the sides of the column and ensure all the sample is on the silica bed.
-
-
Elution and Fraction Collection:
-
Carefully fill the top of the column with the initial eluent. An addition funnel can be used as a solvent reservoir.
-
Begin collecting fractions in appropriately sized test tubes or flasks.
-
Start with a less polar eluent mixture (e.g., 19:1 hexane:ethyl acetate) to elute non-polar impurities.
-
Monitor the progress of the separation by collecting small aliquots from the eluting solvent and analyzing them by TLC.
-
Gradually increase the polarity of the eluent (e.g., to 9:1, then 4:1 hexane:ethyl acetate) to elute the this compound.
-
Collect fractions containing the pure product, as identified by TLC analysis.
-
-
Solvent Removal and Product Characterization:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified product as a colorless to light yellow oil.[1]
-
Determine the yield of the purified product.
-
Confirm the identity and purity of the product using spectroscopic methods (¹H NMR, ¹³C NMR, and IR).
-
Characterization of Purified this compound
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) 7.45-7.20 (m, 5H, Ar-H), 1.90-1.75 (q, 4H, -CH₂-), 1.55 (s, 1H, -OH), 0.80 (t, 6H, -CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 147.5 (Ar-C), 128.2 (Ar-CH), 126.8 (Ar-CH), 126.0 (Ar-CH), 78.0 (C-OH), 34.5 (-CH₂-), 8.0 (-CH₃).
-
IR (neat, cm⁻¹): 3450 (br, O-H stretch), 3060, 3030 (C-H stretch, aromatic), 2970, 2880 (C-H stretch, aliphatic), 1490, 1450 (C=C stretch, aromatic), 1150 (C-O stretch).
Mandatory Visualization
Caption: Workflow for the purification of this compound.
References
Applications of 3-Phenyl-3-pentanol Scaffolds in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Phenyl-3-pentanol is a tertiary alcohol characterized by a phenyl group and two ethyl groups attached to a central carbon atom. While not extensively investigated as a therapeutic agent in its own right, its core structure represents a valuable scaffold in medicinal chemistry. The presence of a phenyl ring and a hydroxyl group provides key pharmacophoric features and synthetic handles for the development of novel drug candidates. This document outlines the potential applications of this compound derivatives in medicinal chemistry, supported by generalized experimental protocols for their synthesis and biological evaluation.
Derivatives of similar phenyl-alkanol structures have shown promise in various therapeutic areas, including oncology, infectious diseases, and neurology. The lipophilic phenyl group can engage in hydrophobic interactions with biological targets, while the hydroxyl group can act as a hydrogen bond donor or acceptor, or serve as a point for further chemical modification to modulate physicochemical properties and biological activity.
Potential Therapeutic Applications
The this compound scaffold can be considered a starting point for the design of small molecule inhibitors targeting a range of biological macromolecules. By modifying the phenyl ring, the alkyl chains, and the hydroxyl group, chemists can explore structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.
Anticancer Applications
Several studies have demonstrated the cytotoxic effects of phenyl-containing compounds against various cancer cell lines. The mechanism of action can vary widely, from the inhibition of key enzymes involved in cell proliferation to the disruption of protein-protein interactions. For instance, derivatives of 1,3-diphenyl-3-(phenylthio)propan-1-ones, which share a core phenyl-alkanol-like structure, have shown significant cytotoxic activity against human breast cancer cell lines (MCF-7).
Antibacterial Applications
The development of new antibacterial agents is a critical area of research. Phenyl-substituted isoquinoline derivatives have been investigated as inhibitors of the bacterial cell division protein FtsZ, a promising target for novel antibiotics. The 3-phenyl group in these molecules plays a crucial role in their binding to the target protein.
Neurological Applications
The dopamine (DAT), serotonin (5-HTT), and norepinephrine (NET) transporters are key targets for the treatment of various neurological and psychiatric disorders. Phenyltropane analogs, which feature a phenyl group attached to a rigid scaffold, have been developed as potent and selective monoamine transporter inhibitors. The substitution pattern on the phenyl ring is a key determinant of their binding affinity and selectivity.
Experimental Protocols
The following are generalized protocols for the synthesis and biological evaluation of this compound derivatives. These should be adapted and optimized for specific target compounds and biological assays.
Synthesis of this compound Derivatives
A common method for the synthesis of tertiary alcohols like this compound is the Grignard reaction.[1] This versatile reaction allows for the introduction of various substituents on the phenyl ring or the alkyl chains.
Protocol 1: Synthesis of a Substituted this compound Derivative via Grignard Reaction
-
Preparation of the Grignard Reagent:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium.
-
Slowly add a solution of the desired substituted bromobenzene (1.0 equivalent) in anhydrous diethyl ether via the dropping funnel.
-
If the reaction does not initiate, gently warm the flask. Once initiated, the reaction should proceed exothermically.
-
After the addition is complete, reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with Ketone:
-
Cool the Grignard reagent to 0 °C in an ice bath.
-
Slowly add a solution of diethyl ketone (1.0 equivalent) in anhydrous diethyl ether via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Biological Evaluation
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of synthesized compounds on cancer cell lines.
-
Cell Culture:
-
Culture the desired cancer cell line (e.g., MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37 °C with 5% CO₂.
-
-
Cell Seeding:
-
Trypsinize the cells and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Prepare serial dilutions of the test compound in culture media. The final DMSO concentration should not exceed 0.5%.
-
Remove the old media from the cells and add the media containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Data Presentation
The following table summarizes hypothetical quantitative data for a series of this compound derivatives tested for their cytotoxic activity against the MCF-7 breast cancer cell line.
| Compound ID | R1-substituent (para) | R2-substituent (meta) | IC₅₀ (µM) against MCF-7 |
| 3PP-H | -H | -H | > 100 |
| 3PP-Cl | -Cl | -H | 25.4 |
| 3PP-F | -F | -H | 32.1 |
| 3PP-OMe | -OCH₃ | -H | 15.8 |
| 3PP-Cl-OMe | -Cl | -OCH₃ | 8.2 |
Visualizations
The following diagrams illustrate key concepts related to the medicinal chemistry applications of this compound.
Caption: General workflow for the synthesis and evaluation of this compound derivatives.
Caption: Hypothetical inhibition of a cancer cell signaling pathway by a this compound derivative.
References
Application Notes and Protocols: Synthesis of 3-Phenyl-3-pentanol via Grignard Reaction
Introduction
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility.[1] This application note provides a detailed protocol for the synthesis of the tertiary alcohol 3-phenyl-3-pentanol, through the reaction of phenylmagnesium bromide with 3-pentanone.[2][3] Phenylmagnesium bromide, a potent organometallic nucleophile, attacks the electrophilic carbonyl carbon of 3-pentanone.[4] A subsequent acidic workup protonates the intermediate magnesium alkoxide to yield the final product.[5] This protocol is intended for researchers in organic and medicinal chemistry, offering a reliable method for preparing tertiary alcohols.
Reaction Mechanism
The synthesis proceeds in two primary stages: the formation of the Grignard reagent and its subsequent reaction with the ketone.
-
Formation of Phenylmagnesium Bromide: Bromobenzene reacts with magnesium metal in an anhydrous ether solvent (typically diethyl ether or THF) to form phenylmagnesium bromide. This is an oxidative insertion of magnesium into the carbon-halogen bond.[3]
-
Nucleophilic Addition: The highly nucleophilic phenyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of 3-pentanone. This breaks the carbonyl π-bond, forming a magnesium alkoxide intermediate.[4]
-
Acidic Workup: The reaction mixture is treated with a dilute acid (e.g., aqueous HCl or NH₄Cl) to protonate the alkoxide, yielding the tertiary alcohol, this compound, and water-soluble magnesium salts.[5][6]
A common side reaction is the formation of biphenyl, which occurs when the Grignard reagent couples with unreacted bromobenzene.[7] This is favored by higher temperatures and concentrations of bromobenzene.[7]
Experimental Protocol
Materials:
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether (Et₂O)
-
Iodine (crystal, as initiator)
-
3-Pentanone (diethyl ketone)
-
Hydrochloric acid (3M HCl) or saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexane and Ethyl Acetate (for chromatography, if needed)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel (addition funnel)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Glassware for extraction and drying
-
Rotary evaporator
-
All glassware must be oven-dried to remove all traces of water.[5][7]
Procedure:
Part 1: Preparation of Phenylmagnesium Bromide
-
Place magnesium turnings (1.1 equivalents) in the dry three-neck flask equipped with a stir bar, reflux condenser, and a dropping funnel. The system should be protected from atmospheric moisture with drying tubes.
-
Prepare a solution of bromobenzene (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.
-
Add a small portion (~10%) of the bromobenzene solution to the magnesium turnings. Add a single crystal of iodine to initiate the reaction if it does not begin spontaneously.[8] The start of the reaction is indicated by bubble formation and the disappearance of the iodine color.[1]
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[8]
-
After the addition is complete, gently reflux the mixture for an additional 15-30 minutes to ensure all the magnesium has reacted. The resulting solution should be cloudy and grayish.[8]
-
Cool the Grignard reagent to room temperature before proceeding.
Part 2: Reaction with 3-Pentanone
-
Dissolve 3-pentanone (0.9 equivalents) in anhydrous diethyl ether.
-
Cool the flask containing the phenylmagnesium bromide in an ice bath.
-
Add the 3-pentanone solution dropwise from the addition funnel to the stirred Grignard reagent. Control the addition rate to maintain a gentle reaction and avoid a rapid temperature increase.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.
Part 3: Work-up and Purification
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of cold 3M HCl or saturated aqueous NH₄Cl until the aqueous layer is acidic and all solids have dissolved.[6][7]
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with diethyl ether.
-
Combine all organic layers and wash sequentially with saturated NaHCO₃ solution and then with brine.[9]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.[1]
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product, a colorless to pale yellow liquid or solid, can be purified by column chromatography (silica gel, using a hexane/ethyl acetate eluent) or recrystallization from a suitable solvent like hexane to remove biphenyl and other impurities.[7][10][11]
Data Presentation
The following tables summarize key quantitative data for the reactants and the expected product, this compound.
Table 1: Reactant Properties and Quantities (Example Scale)
| Compound | Formula | MW ( g/mol ) | Density (g/mL) | Moles | Mass (g) | Volume (mL) |
| Bromobenzene | C₆H₅Br | 157.01 | 1.491 | 0.10 | 15.70 | 10.53 |
| Magnesium | Mg | 24.31 | - | 0.11 | 2.67 | - |
| 3-Pentanone | C₅H₁₀O | 86.13 | 0.814 | 0.09 | 7.75 | 9.52 |
Table 2: Product Information and Physical Properties
| Compound | Formula | MW ( g/mol ) | Appearance | Boiling Point (°C) | Density (g/cm³) | Refractive Index |
| This compound | C₁₁H₁₆O | 164.24 | Colorless to light yellow liquid | ~235 - 258 | ~0.965 | ~1.516 |
| References | [12][13] | [14][15] | [14][15][16] | [15][16] | [16] |
Table 3: Spectroscopic Data for this compound
| Technique | Solvent | Key Signals / Peaks |
| ¹³C NMR | CDCl₃ | δ (ppm): ~147 (ipso-C), ~128 (ortho-C), ~127 (para-C), ~126 (meta-C), ~79 (quaternary C-OH), ~34 (CH₂), ~8 (CH₃). |
| IR | Gas Phase | ν (cm⁻¹): ~3580 (O-H stretch, sharp), ~3080-3030 (aromatic C-H stretch), ~2970-2880 (aliphatic C-H stretch), ~1445 (aromatic C=C stretch), ~1150 (C-O stretch). |
| Mass Spec (EI) | - | m/z (%): 135 (100), 105 (60), 77 (45), 164 (M⁺, ~5). |
| References | [17] |
Safety Information
-
Grignard reagents are highly reactive and react violently with water and protic solvents. All procedures must be conducted under strictly anhydrous conditions.[3]
-
Diethyl ether is extremely volatile and flammable. Work in a well-ventilated fume hood and avoid any sources of ignition.[8]
-
Bromobenzene is a toxic irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
The quenching step with acid is exothermic and should be performed slowly and with cooling.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. Solved Tertiary alcohols with two identical alkyl groups | Chegg.com [chegg.com]
- 3. adichemistry.com [adichemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. community.wvu.edu [community.wvu.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 9. benchchem.com [benchchem.com]
- 10. Solved 5. A Grignard reaction of phenylmagnesium bromide | Chegg.com [chegg.com]
- 11. Solved A Grignard reaction of phenylmagnesium bromide with | Chegg.com [chegg.com]
- 12. This compound [webbook.nist.gov]
- 13. This compound [webbook.nist.gov]
- 14. This compound [chembk.com]
- 15. Page loading... [guidechem.com]
- 16. This compound|lookchem [lookchem.com]
- 17. spectrabase.com [spectrabase.com]
Application Notes and Protocols for the Laboratory Scale-Up of 3-Phenyl-3-pentanol Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the laboratory-scale synthesis of 3-phenyl-3-pentanol, a tertiary alcohol of interest in organic synthesis and as a potential intermediate in the development of pharmaceuticals and fragrances. The protocols detailed below are based on the well-established Grignard reaction, offering two primary synthetic routes. This document includes scalable experimental procedures, safety precautions, purification methods, and analytical characterization data.
Introduction
This compound is a tertiary alcohol that can be synthesized through the nucleophilic addition of a Grignard reagent to a carbonyl compound. Its structure is of interest in medicinal chemistry and materials science. The Grignard reaction is a robust and versatile method for forming carbon-carbon bonds, making it ideal for the synthesis of complex alcohols from simpler precursors.[1] This document outlines the scale-up of this synthesis from a small laboratory scale (10 mmol) to a larger scale (100 mmol), providing detailed protocols for two common synthetic pathways.
Synthetic Pathways
Two primary and reliable Grignard reaction pathways for the synthesis of this compound are presented:
-
Route A: Reaction of phenylmagnesium bromide with 3-pentanone.[2][3]
-
Route B: Reaction of ethylmagnesium bromide with benzophenone.
The choice of route may depend on the availability and cost of the starting materials. Both methods are effective for producing the desired tertiary alcohol.
Quantitative Data Summary
The following table summarizes the stoichiometry and expected yields for the synthesis of this compound via Route A at two different laboratory scales. The data is based on typical yields for Grignard reactions of this type.
| Parameter | 10 mmol Scale (Route A) | 100 mmol Scale (Route A) |
| Reactants | ||
| Magnesium Turnings | 0.27 g (11 mmol) | 2.67 g (110 mmol) |
| Bromobenzene | 1.57 g, 1.05 mL (10 mmol) | 15.7 g, 10.5 mL (100 mmol) |
| 3-Pentanone | 0.86 g, 1.06 mL (10 mmol) | 8.61 g, 10.6 mL (100 mmol) |
| Anhydrous Diethyl Ether | ~50 mL | ~350 mL |
| Product | ||
| This compound | ||
| Theoretical Yield | 1.64 g | 16.42 g |
| Expected Yield (85-95%) | 1.39 - 1.56 g | 13.96 - 15.60 g |
Experimental Protocols
4.1. General Safety Precautions for Grignard Reactions
-
Anhydrous Conditions: Grignard reagents are highly reactive with water and protic solvents.[2] All glassware must be thoroughly dried in an oven or flame-dried under an inert atmosphere before use.[4] Anhydrous solvents are essential.
-
Inert Atmosphere: The reaction should be carried out under a dry, inert atmosphere, such as nitrogen or argon, to prevent quenching of the Grignard reagent by atmospheric moisture and oxygen.
-
Exothermic Reaction: The formation of the Grignard reagent is exothermic. An ice-water bath should be readily available to control the reaction rate, especially during the initial stages and scale-up.[2]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile gloves).[4]
-
Ventilation: All operations should be performed in a well-ventilated fume hood.[4] Diethyl ether is highly flammable and volatile.[2]
4.2. Protocol for Synthesis of this compound (Route A)
This protocol details the synthesis starting from bromobenzene and 3-pentanone.
4.2.1. Preparation of Phenylmagnesium Bromide (Grignard Reagent)
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube (containing calcium chloride), and a pressure-equalizing dropping funnel. Ensure all glassware is completely dry.
-
Magnesium Activation: Place magnesium turnings (1.1 equivalents) in the flask. Add a small crystal of iodine to activate the magnesium surface.[5]
-
Initiation of Reaction: In the dropping funnel, prepare a solution of bromobenzene (1.0 equivalent) in anhydrous diethyl ether. Add a small portion of this solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle warming with a heat gun may be necessary to start the reaction.[5]
-
Formation of Grignard Reagent: Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture and reflux gently for an additional 30 minutes to ensure all the magnesium has reacted.[5] The resulting grey or brownish solution is the phenylmagnesium bromide Grignard reagent.
4.2.2. Reaction with 3-Pentanone
-
Cooling: Cool the flask containing the freshly prepared phenylmagnesium bromide to 0 °C using an ice-water bath.[5]
-
Addition of Ketone: Dissolve 3-pentanone (1.0 equivalent) in anhydrous diethyl ether and place this solution in the dropping funnel. Add the 3-pentanone solution dropwise to the stirred Grignard reagent. Control the rate of addition to maintain the reaction temperature below 10 °C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional hour to ensure the reaction goes to completion.
4.2.3. Work-up and Isolation
-
Quenching: Cool the reaction flask back down to 0 °C in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise to quench the reaction and dissolve the magnesium salts.[5] This step is exothermic.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether.[5]
-
Washing: Combine the organic layers and wash with brine (saturated NaCl solution).
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent using a rotary evaporator to yield the crude this compound.
4.3. Purification
The crude product can be purified by either vacuum distillation or column chromatography.
-
Vacuum Distillation: Purify the crude oil by vacuum distillation. The boiling point of this compound is approximately 98-100 °C at 3 mmHg.[6]
-
Column Chromatography: Alternatively, the crude product can be purified by flash column chromatography on silica gel. A suitable eluent system would be a mixture of hexane and ethyl acetate (e.g., starting with 95:5 and gradually increasing the polarity).
4.4. Characterization
The identity and purity of the final product should be confirmed by analytical techniques.
-
Thin Layer Chromatography (TLC): Monitor the reaction progress and assess the purity of the final product. Use a suitable mobile phase (e.g., hexane:ethyl acetate 8:2) and visualize under UV light.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (CDCl₃): Expected signals include multiplets for the phenyl protons (around 7.2-7.4 ppm), a quartet for the methylene protons of the ethyl groups (around 1.8-2.0 ppm), a triplet for the methyl protons of the ethyl groups (around 0.8-1.0 ppm), and a singlet for the hydroxyl proton (variable chemical shift).
-
¹³C NMR (CDCl₃): Expected signals include peaks for the aromatic carbons (in the range of 125-145 ppm), a peak for the carbon bearing the hydroxyl group (around 75-80 ppm), and peaks for the ethyl group carbons.
-
-
Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching of the alcohol.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of this compound (164.24 g/mol ).[7]
Visualized Workflows and Pathways
Synthesis Pathway and Mechanism
Caption: General reaction scheme for the synthesis of this compound.
Experimental Workflow
Caption: Step-by-step experimental workflow for synthesis and purification.
References
- 1. Grignard Reaction [organic-chemistry.org]
- 2. homework.study.com [homework.study.com]
- 3. homework.study.com [homework.study.com]
- 4. Describe how 3-methyl-1-phenyl-3-pentanol can be prepared from be... | Study Prep in Pearson+ [pearson.com]
- 5. benchchem.com [benchchem.com]
- 6. Khan Academy [khanacademy.org]
- 7. Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of 3-Phenyl-3-pentanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the characterization of the tertiary alcohol, 3-Phenyl-3-pentanol. This document outlines the key analytical techniques and detailed protocols necessary for the structural elucidation and purity assessment of this compound.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₁₁H₁₆O |
| Molecular Weight | 164.24 g/mol [1] |
| CAS Number | 1565-71-5[1] |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 257.9 °C at 760 mmHg |
| Density | 0.98 g/cm³ |
| Solubility | Soluble in organic solvents, limited solubility in water. |
Spectroscopic and Chromatographic Data
The following tables summarize the quantitative data obtained from the spectroscopic and chromatographic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Source: Spectral Database for Organic Compounds (SDBS)
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.20 - 7.40 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| 1.85 | Quartet | 4H | Methylene protons (-CH₂) |
| 1.55 | Singlet | 1H | Hydroxyl proton (-OH) |
| 0.75 | Triplet | 6H | Methyl protons (-CH₃) |
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| 145.8 | Quaternary | Aromatic C (C-Ar) |
| 128.1 | Tertiary | Aromatic CH (o, m-C) |
| 126.5 | Tertiary | Aromatic CH (p-C) |
| 78.5 | Quaternary | Carbinol carbon (C-OH) |
| 34.5 | Secondary | Methylene carbon (-CH₂) |
| 8.2 | Primary | Methyl carbon (-CH₃) |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Source: NIST Chemistry WebBook[2]
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3450 (broad) | O-H stretch | Alcohol (-OH) |
| 3080, 3060, 3030 | C-H stretch | Aromatic C-H |
| 2970, 2935, 2875 | C-H stretch | Aliphatic C-H |
| 1600, 1495, 1445 | C=C stretch | Aromatic ring |
| 1150 | C-O stretch | Tertiary alcohol |
| 760, 700 | C-H bend | Monosubstituted benzene |
Mass Spectrometry (MS)
Source: NIST Chemistry WebBook[1]
| m/z Ratio | Relative Intensity | Proposed Fragment Ion |
| 164 | Low | [M]⁺ (Molecular Ion) |
| 135 | High | [M - C₂H₅]⁺ |
| 105 | Moderate | [C₆H₅CO]⁺ |
| 77 | Moderate | [C₆H₅]⁺ |
Experimental Protocols
Detailed methodologies for the key characterization techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃)
-
Tetramethylsilane (TMS)
-
NMR tubes (5 mm)
-
Pipettes
Protocol:
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the this compound sample for ¹H NMR (50-100 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.
-
Add a small amount of TMS as an internal standard (0 ppm reference).
-
Transfer the solution to a clean 5 mm NMR tube.
-
-
Instrument Setup:
-
Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Lock the spectrometer on the deuterium signal of CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 16-32 scans, 1-2 second relaxation delay).
-
Acquire the proton-decoupled ¹³C NMR spectrum (e.g., 512-1024 scans, 2-5 second relaxation delay).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase the resulting spectra.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Materials:
-
This compound sample
-
FT-IR spectrometer with a liquid sample holder (e.g., salt plates or ATR accessory)
-
Dropper or pipette
-
Acetone or other suitable solvent for cleaning
Protocol:
-
Background Spectrum:
-
Ensure the sample stage (salt plates or ATR crystal) is clean.
-
Acquire a background spectrum of the empty sample holder to subtract atmospheric and instrumental interferences.
-
-
Sample Application:
-
For Salt Plates: Place a drop of the neat this compound liquid onto one salt plate and carefully place the second plate on top to create a thin film.
-
For ATR: Place a drop of the sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Place the sample holder in the spectrometer's sample compartment.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To assess the purity of the this compound sample and confirm its molecular weight and fragmentation pattern.
Materials:
-
This compound sample
-
Volatile organic solvent (e.g., dichloromethane or ethyl acetate)
-
GC-MS instrument equipped with a suitable capillary column (e.g., DB-5ms or equivalent)
-
Autosampler vials
Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample (approximately 1 mg/mL) in a volatile organic solvent.
-
Transfer the solution to an autosampler vial.
-
-
Instrument Setup:
-
Set the GC oven temperature program (e.g., initial temperature of 50°C, ramp at 10°C/min to 250°C).
-
Set the injector temperature (e.g., 250°C) and detector (mass spectrometer) transfer line temperature (e.g., 280°C).
-
Use helium as the carrier gas at a constant flow rate.
-
Set the mass spectrometer to scan a mass range of m/z 40-400.
-
-
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
The instrument software will record the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.
-
-
Data Analysis:
-
Analyze the TIC to determine the retention time of the main peak and assess the sample's purity by observing any impurity peaks.
-
Analyze the mass spectrum of the main peak to identify the molecular ion and characteristic fragment ions.
-
Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the comprehensive characterization of a this compound product.
Caption: Workflow for the synthesis, purification, and characterization of this compound.
References
Application Notes and Protocols for the Retrosynthetic Analysis and Synthesis of 3-Phenyl-3-pentanol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed retrosynthetic analysis of 3-phenyl-3-pentanol, a tertiary alcohol of interest in organic synthesis, and presents comprehensive experimental protocols for its preparation via various synthetic routes. The information is intended to guide researchers in the strategic synthesis of this and similar molecules.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule, this compound, reveals several viable synthetic disconnections. The most common and practical approaches involve the formation of carbon-carbon bonds using a Grignard reagent. Three primary retrosynthetic pathways are outlined below.
Logical Relationships in Retrosynthesis
Caption: Retrosynthetic analysis of this compound.
Route 1: Disconnection of one of the ethyl groups from the tertiary alcohol leads to the synthons of an ethyl nucleophile and a phenyl-ethyl ketone electrophile. The corresponding reagents are ethylmagnesium bromide and propiophenone.
Route 2: Disconnection of the phenyl group suggests a phenyl nucleophile and a diethyl ketone electrophile. These correspond to phenylmagnesium bromide and 3-pentanone as the starting materials.
Route 3: Recognizing that two identical ethyl groups are attached to the carbinol carbon, a disconnection can be made that points to an ester as the starting material. In this case, ethyl benzoate can be treated with two equivalents of ethylmagnesium bromide.
A precursor for Route 1, propiophenone, can be synthesized via the Friedel-Crafts acylation of benzene with propionyl chloride.
Data Presentation
Physical and Spectroscopic Data of Key Compounds
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) |
| This compound | C₁₁H₁₆O | 164.25 | 235 | -10 | 0.967 |
| Propiophenone | C₉H₁₀O | 134.18 | 218 | 18-20 | 1.012 |
| 3-Pentanone | C₅H₁₀O | 86.13 | 101.7 | -39 | 0.810 |
| Ethyl Benzoate | C₉H₁₀O₂ | 150.17 | 211-213 | -34 | 1.045 |
| Benzene | C₆H₆ | 78.11 | 80.1 | 5.5 | 0.876 |
| Propionyl Chloride | C₃H₅ClO | 92.52 | 80 | -94 | 1.065 |
| Ethylmagnesium Bromide | C₂H₅BrMg | 133.27 | - | - | - |
| Phenylmagnesium Bromide | C₆H₅BrMg | 181.31 | - | - | - |
Note: Data for Grignard reagents are typically for their solutions in ether or THF.
Summary of Synthetic Routes and Expected Yields
| Route | Starting Materials | Key Intermediate(s) | Expected Yield (%) |
| Precursor Synthesis | Benzene, Propionyl Chloride | Propiophenone | ~95 |
| Route 1 | Propiophenone, Ethylmagnesium Bromide | - | 75-85 |
| Route 2 | 3-Pentanone, Phenylmagnesium Bromide | - | 70-80 |
| Route 3 | Ethyl Benzoate, Ethylmagnesium Bromide | Benzophenone | 65-75 |
Experimental Protocols
Precursor Synthesis: Friedel-Crafts Acylation for Propiophenone
This protocol describes the synthesis of propiophenone from benzene and propionyl chloride.[1][2][3]
Workflow for Propiophenone Synthesis
Caption: Experimental workflow for the synthesis of propiophenone.
Materials:
-
Benzene (anhydrous): 150 mL (serves as reactant and solvent)
-
Aluminum chloride (anhydrous): 30.0 g (0.225 mol)
-
Propionyl chloride: 18.5 g (0.20 mol)
-
Ice
-
Concentrated HCl
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
-
A 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser (with a drying tube) is charged with anhydrous benzene and aluminum chloride.
-
The mixture is cooled in an ice bath to 0-5 °C with stirring.
-
Propionyl chloride is added dropwise from the dropping funnel over a period of 1 hour, maintaining the temperature below 10 °C.
-
After the addition is complete, the ice bath is removed, and the mixture is stirred at room temperature for 2 hours.
-
The reaction mixture is then heated to 50-60 °C for 2 hours to ensure completion.
-
The mixture is cooled to room temperature and then poured slowly onto a mixture of crushed ice and concentrated HCl.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with saturated sodium bicarbonate solution and then with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.
-
The crude propiophenone is purified by vacuum distillation.
Expected Yield: ~95% Purity: >99%
Synthesis of this compound
Route 1: From Propiophenone and Ethylmagnesium Bromide
This protocol details the Grignard reaction between propiophenone and ethylmagnesium bromide.[4]
Workflow for Route 1
Caption: Experimental workflow for the synthesis of this compound via Route 1.
Materials:
-
Magnesium turnings: 2.9 g (0.12 mol)
-
Anhydrous diethyl ether: 100 mL
-
Ethyl bromide: 13.1 g (0.12 mol)
-
Propiophenone: 13.4 g (0.10 mol)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried 250 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place the magnesium turnings.
-
Add 20 mL of anhydrous diethyl ether.
-
A solution of ethyl bromide in 40 mL of anhydrous diethyl ether is placed in the dropping funnel. A small amount is added to initiate the reaction (gentle warming may be required).
-
The remaining ethyl bromide solution is added dropwise at a rate to maintain a gentle reflux.
-
After the addition is complete, the mixture is refluxed for an additional 30 minutes.
-
The Grignard reagent is cooled to 0 °C in an ice bath.
-
A solution of propiophenone in 40 mL of anhydrous diethyl ether is added dropwise with stirring.
-
After the addition, the reaction mixture is stirred at room temperature for 1 hour.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent evaporated.
-
The crude product is purified by column chromatography or vacuum distillation.
Expected Yield: 75-85%
Route 2: From 3-Pentanone and Phenylmagnesium Bromide
This protocol outlines the reaction of 3-pentanone with phenylmagnesium bromide.[5][6]
Workflow for Route 2
Caption: Experimental workflow for the synthesis of this compound via Route 2.
Materials:
-
Magnesium turnings: 2.9 g (0.12 mol)
-
Anhydrous diethyl ether: 100 mL
-
Bromobenzene: 18.8 g (0.12 mol)
-
3-Pentanone: 8.6 g (0.10 mol)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Prepare phenylmagnesium bromide from magnesium and bromobenzene in anhydrous diethyl ether as described in Route 1.
-
Cool the Grignard reagent to 0 °C.
-
Add a solution of 3-pentanone in 40 mL of anhydrous diethyl ether dropwise.
-
Follow the workup and purification procedure as described in Route 1.
Expected Yield: 70-80%
Route 3: From Ethyl Benzoate and Ethylmagnesium Bromide
This protocol describes the reaction of ethyl benzoate with two equivalents of ethylmagnesium bromide.[7][8]
Workflow for Route 3
Caption: Experimental workflow for the synthesis of this compound via Route 3.
Materials:
-
Magnesium turnings: 5.8 g (0.24 mol)
-
Anhydrous diethyl ether: 150 mL
-
Ethyl bromide: 26.2 g (0.24 mol)
-
Ethyl benzoate: 15.0 g (0.10 mol)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Prepare ethylmagnesium bromide from magnesium and ethyl bromide in anhydrous diethyl ether as described in Route 1, using the quantities listed for this route.
-
Cool the Grignard reagent to 0 °C.
-
Add a solution of ethyl benzoate in 50 mL of anhydrous diethyl ether dropwise.
-
After the addition is complete, the reaction mixture is refluxed for 1 hour.
-
Follow the workup and purification procedure as described in Route 1.
Expected Yield: 65-75%
Characterization of this compound
The final product should be characterized to confirm its identity and purity.
-
¹H NMR (CDCl₃): δ 7.20-7.40 (m, 5H, Ar-H), 1.80-2.00 (q, 4H, -CH₂-), 1.55 (s, 1H, -OH), 0.75-0.90 (t, 6H, -CH₃).
-
¹³C NMR (CDCl₃): δ 147.5 (Ar-C), 128.0 (Ar-CH), 126.5 (Ar-CH), 126.0 (Ar-CH), 79.0 (C-OH), 34.0 (-CH₂-), 8.0 (-CH₃).[9]
-
IR (neat): 3480 cm⁻¹ (O-H stretch, broad), 3060, 3030 cm⁻¹ (Ar C-H stretch), 2970, 2880 cm⁻¹ (Aliphatic C-H stretch), 1490, 1450 cm⁻¹ (Ar C=C stretch).[10][11]
-
Mass Spectrometry (EI): m/z 164 (M⁺), 135, 105, 77.[12]
Safety Precautions
-
All reactions should be carried out in a well-ventilated fume hood.
-
Anhydrous solvents and reagents are highly flammable and moisture-sensitive. Handle with care and under an inert atmosphere where possible.
-
Grignard reagents are highly reactive and can ignite on contact with air or water.
-
Aluminum chloride is corrosive and reacts violently with water.
-
Propionyl chloride is corrosive and a lachrymator.
-
Appropriate personal protective equipment (safety goggles, lab coat, gloves) must be worn at all times.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. CN103819323A - Synthetic method for 1-phenyl-1-acetone - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. prepp.in [prepp.in]
- 8. www1.udel.edu [www1.udel.edu]
- 9. spectrabase.com [spectrabase.com]
- 10. This compound [webbook.nist.gov]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. This compound [webbook.nist.gov]
Troubleshooting & Optimization
Common side reactions in the synthesis of 3-Phenyl-3-pentanol
Technical Support Center: Synthesis of 3-Phenyl-3-pentanol
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Grignard reaction to synthesize this compound is not initiating. What are the common causes?
A1: The initiation of a Grignard reaction is highly sensitive to the experimental conditions. Common causes for failure to initiate include:
-
Presence of Moisture: Grignard reagents are extremely reactive towards protic solvents like water.[1] Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon), and that all solvents are anhydrous.
-
Inactive Magnesium Surface: The magnesium turnings may be coated with a layer of magnesium oxide, which prevents the reaction. Activate the magnesium surface by adding a small crystal of iodine or by crushing the turnings in the flask (under inert atmosphere) to expose a fresh surface.[2]
-
Purity of Reagents: Ensure the alkyl or aryl halide is pure and the ether solvent is free of peroxides.
Q2: My overall yield of this compound is significantly lower than expected. What are the potential side reactions?
A2: Low yields are often due to competing side reactions. The most common ones include:
-
Wurtz Coupling Reaction: The Grignard reagent can react with the remaining alkyl/aryl halide to form a homocoupled product. For instance, in the preparation of phenylmagnesium bromide, biphenyl can be formed as a significant byproduct.[3]
-
Enolization of the Ketone: If using a ketone like 3-pentanone, the Grignard reagent can act as a base and deprotonate the α-carbon, forming an enolate. This is more prevalent with sterically hindered ketones.[1] Upon acidic workup, this regenerates the starting ketone, thus reducing the yield of the desired alcohol.
-
Reduction of the Ketone: If the Grignard reagent possesses a β-hydrogen (e.g., ethylmagnesium bromide), it can reduce the ketone to a secondary alcohol via a hydride transfer mechanism. This competes with the desired nucleophilic addition.[1]
Q3: I am using an ester as a starting material and getting a mixture of products. How can I optimize the reaction to get this compound?
A3: When synthesizing a tertiary alcohol from an ester, two equivalents of the Grignard reagent are required.[4] The first equivalent adds to the ester to form a ketone intermediate, which then reacts with a second equivalent to yield the tertiary alcohol.[4][5][6]
-
Insufficient Grignard Reagent: Using less than two full equivalents of the Grignard reagent will likely result in a mixture containing the starting ester, the intermediate ketone, and the final tertiary alcohol product.
-
Reaction Control: Ensure that at least two molar equivalents of the Grignard reagent are used and that the reaction goes to completion.
Q4: After workup, my crude product contains significant amounts of biphenyl. How can I remove it?
A4: Biphenyl is a common non-polar byproduct from the preparation of phenylmagnesium bromide.[3] It can often be removed from the desired this compound through:
-
Column Chromatography: Using a silica gel column with an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) can effectively separate the non-polar biphenyl from the more polar alcohol.
-
Recrystallization or Distillation: Depending on the physical properties of the product and byproduct, recrystallization from a suitable solvent or fractional distillation under reduced pressure can also be effective purification methods.[2][7]
Quantitative Data Summary
The yield of this compound is highly dependent on the chosen synthetic route, purity of reagents, and reaction conditions. Below is a summary of expected outcomes for common synthetic pathways.
| Starting Material | Grignard Reagent | Molar Ratio (Ketone/Ester:Grignard) | Expected Yield of this compound | Key Side Products |
| 3-Pentanone | Phenylmagnesium Bromide | 1 : 1.1 - 1.2 | 75-90% | Biphenyl, 3-Pentanol (from reduction), unreacted ketone |
| Propiophenone | Ethylmagnesium Bromide | 1 : 1.1 - 1.2 | 80-95% | Ethane, unreacted ketone |
| Ethyl Benzoate | Ethylmagnesium Bromide | 1 : 2.1 - 2.2 | 70-85% | Propiophenone (intermediate ketone), Ethane |
| Ethyl Propionate | Phenylmagnesium Bromide | 1 : 2.1 - 2.2 | 70-85% | Propiophenone (intermediate ketone), Biphenyl |
Note: Yields are estimates and can vary based on experimental skill and conditions.
Experimental Protocols
Synthesis of this compound via Grignard Reaction with a Ketone
This protocol outlines the synthesis using 3-pentanone and phenylmagnesium bromide.
1. Preparation of Phenylmagnesium Bromide (Grignard Reagent):
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Ensure all glassware is thoroughly dried.
-
Reagents: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine.
-
Initiation: In the dropping funnel, place a solution of bromobenzene (1.0 equivalent) in anhydrous diethyl ether. Add a small portion of the bromobenzene solution to the magnesium. The reaction is indicated by the disappearance of the iodine color and gentle refluxing of the ether. Gentle warming may be required to initiate the reaction.
-
Formation: Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a steady reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.
2. Reaction with 3-Pentanone:
-
Addition: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. Dissolve 3-pentanone (0.9 equivalents) in anhydrous diethyl ether and add it to the dropping funnel.
-
Reaction: Add the 3-pentanone solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
3. Workup and Purification:
-
Quenching: Cool the reaction mixture again to 0 °C and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.
-
Washing & Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.[2]
Visualizations
Reaction Pathway and Common Side Reactions
Caption: Main synthesis pathway and key side reactions.
References
- 1. adichemistry.com [adichemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. gauthmath.com [gauthmath.com]
- 6. youtube.com [youtube.com]
- 7. Describe how 3-methyl-1-phenyl-3-pentanol can be prepared from be... | Study Prep in Pearson+ [pearson.com]
How to minimize byproduct formation in Grignard reactions
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to minimize byproduct formation in Grignard reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in a Grignard reaction?
A1: The primary byproducts include:
-
Wurtz Coupling Products (R-R): Formed from the reaction of the Grignard reagent (R-MgX) with the unreacted starting halide (R-X).[1][2] This is especially prevalent with reactive halides like benzylic and allylic halides.
-
Enolization Products: When the Grignard reagent acts as a base instead of a nucleophile, it can deprotonate the α-carbon of a carbonyl compound, leading to an enolate. Upon workup, this regenerates the starting carbonyl material, reducing the yield of the desired alcohol.[3][4] This is more common with sterically hindered ketones and bulky Grignard reagents.[4]
-
Reduction Products: If the Grignard reagent has β-hydrogens, it can reduce the carbonyl compound via a six-membered cyclic transition state, where a hydride is transferred from the β-carbon of the Grignard reagent to the carbonyl carbon.[3][4] This results in a secondary alcohol instead of the expected tertiary alcohol (from a ketone).
-
Quenched Grignard Reagent (R-H): Grignard reagents are strong bases and will react with any protic source, such as water, alcohols, or terminal alkynes.[5] This reaction forms an alkane, consuming the Grignard reagent and preventing it from reacting with the intended electrophile.
-
Oxygenation Products: Exposure to oxygen can lead to the formation of hydroperoxides, which upon workup yield alcohols (R-OH), consuming the Grignard reagent.[5]
Q2: How does the choice of solvent impact byproduct formation?
A2: The solvent is critical for stabilizing the Grignard reagent and influencing reactivity.[1]
-
Ethereal Solvents (Diethyl Ether, THF): These are essential as they are aprotic and solvate the magnesium center, forming a stable complex.[1] Tetrahydrofuran (THF) is generally a better solvent for forming Grignard reagents due to its higher coordinating ability.[6]
-
Alternative Solvents: 2-Methyltetrahydrofuran (2-MeTHF), a renewable solvent, has shown superior performance in some cases, notably in suppressing Wurtz coupling byproducts compared to diethyl ether and THF.[7]
-
Anhydrous Conditions: The solvent must be strictly anhydrous. The presence of water will quench the Grignard reagent, leading to the formation of alkanes.[5]
Q3: My Grignard reaction won't start. What should I do?
A3: Initiation failure is a common problem, often due to a passivating layer of magnesium oxide (MgO) on the magnesium surface or the presence of trace moisture.
-
Activate the Magnesium: The MgO layer must be removed. Common activation methods include:
-
Adding a small crystal of iodine. The disappearance of the purple/brown color indicates reaction initiation.[8][9]
-
Adding a few drops of 1,2-dibromoethane. The observation of ethylene bubbles signifies activation.[9]
-
Mechanically crushing the magnesium turnings with a glass rod to expose a fresh surface.[8]
-
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried (flame-dried or oven-dried), and solvents must be anhydrous.[6] The reaction should be conducted under an inert atmosphere (nitrogen or argon).[5]
Troubleshooting Guide: Low Yield and Byproduct Formation
This guide addresses specific issues you may encounter during your Grignard experiments.
Issue 1: High percentage of Wurtz coupling product (R-R) is observed.
-
Cause: The reaction between the formed Grignard reagent and the remaining alkyl/aryl halide. This is favored by high concentrations of the halide and higher temperatures.[5][10]
-
Solutions:
-
Slow Addition: Add the halide solution dropwise to the magnesium suspension. This maintains a low concentration of the halide, favoring Grignard formation over coupling.[10]
-
Temperature Control: Maintain a gentle reflux or even sub-ambient temperatures if the reaction is highly exothermic. Excessively high temperatures promote the coupling reaction.[1][5]
-
Dilution: Conducting the reaction in a larger volume of solvent can help to keep the concentration of the halide low.[1]
-
Efficient Stirring: Vigorous stirring ensures the halide is quickly dispersed and reacts with the magnesium surface rather than with the already-formed Grignard reagent.[1]
-
Issue 2: Starting ketone/aldehyde is recovered after the reaction.
-
Cause: Enolization or reduction of the carbonyl compound.
-
Solutions:
-
Low Temperature: Perform the reaction at low temperatures (-78 °C to 0 °C). This favors the 1,2-addition pathway over enolization and reduction.
-
Use of Additives: Adding cerium(III) chloride (CeCl₃) can significantly improve the yield of the desired 1,2-addition product. The organocerium species formed is more nucleophilic and less basic than the Grignard reagent.
-
Reverse Addition: Slowly add the Grignard reagent to the solution of the carbonyl compound at a low temperature. This keeps the concentration of the Grignard reagent low, minimizing its action as a base.
-
Grignard Reagent Choice: If reduction is the issue, use a Grignard reagent without β-hydrogens (e.g., MeMgBr, PhMgBr) if the synthesis allows.
-
Data Presentation
The following tables summarize the qualitative impact of various reaction parameters on byproduct formation.
Table 1: Effect of Reaction Parameters on Wurtz Coupling
| Parameter | Condition to Minimize Wurtz Coupling | Rationale |
| Addition Rate | Slow, dropwise addition of halide | Maintains low halide concentration.[10] |
| Temperature | Moderate (gentle reflux), avoid overheating | High temperatures increase the rate of the coupling side reaction.[1][5] |
| Concentration | High dilution | Reduces the probability of collision between the Grignard reagent and the halide.[1] |
| Solvent | 2-MeTHF | Can suppress Wurtz coupling more effectively than THF or Et₂O in some cases.[7] |
Table 2: Effect of Reaction Parameters on Enolization/Reduction of Carbonyls
| Parameter | Condition to Minimize Enolization/Reduction | Rationale |
| Temperature | Low temperature (-78 °C to 0 °C) | Favors the kinetic 1,2-addition product over side reactions. |
| Order of Addition | Reverse Addition (Grignard to carbonyl) | Maintains a low concentration of the Grignard reagent, reducing its basicity. |
| Additives | Cerium(III) Chloride (CeCl₃) | Forms a more nucleophilic and less basic organocerium reagent. |
| Grignard Reagent | Use reagents without β-hydrogens (if possible) | Eliminates the possibility of the reduction pathway.[3][4] |
Experimental Protocols
Protocol 1: Preparation of Anhydrous THF using a Sodium/Benzophenone Still
This method provides exceptionally dry and oxygen-free THF, indicated by a persistent deep blue or purple color.
Materials:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Inert gas (Nitrogen or Argon) source
-
Reagent grade THF
-
Sodium metal (chunks or wire)
-
Benzophenone
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly cleaned and oven-dried overnight or flame-dried under a flow of inert gas.
-
Pre-drying: For best results, pre-dry the THF by letting it stand over potassium hydroxide (KOH) pellets for several days to remove the bulk of the water.
-
Setup: Assemble the reflux apparatus under an inert atmosphere.
-
Reagent Addition: Add sodium metal (approx. 2-3 g per liter of THF) to the flask. Then add the pre-dried THF.
-
Initial Reflux: Gently reflux the THF over the sodium for several hours to remove residual water.
-
Indicator Addition: Cool the flask and add a small amount of benzophenone (approx. 0.2 g per liter of THF).
-
Final Reflux & Distillation: Resume refluxing. A deep blue or purple color should develop, indicating the formation of the benzophenone ketyl radical, which confirms the solvent is anhydrous and oxygen-free. If the color fades, more sodium or reflux time is needed. The dry solvent can be distilled directly from the still for immediate use.
Protocol 2: Activation of Magnesium Turnings with Iodine
Materials:
-
Three-necked round-bottom flask (flame-dried)
-
Reflux condenser
-
Dropping funnel
-
Inert gas (Nitrogen or Argon) source
-
Magnesium turnings
-
Iodine crystal
Procedure:
-
Setup: Assemble the flame-dried glassware under a positive pressure of inert gas.
-
Add Magnesium: Place the required amount of magnesium turnings into the flask.
-
Add Iodine: Add one or two small crystals of iodine. The flask may be gently warmed with a heat gun.
-
Initiation: Add a small portion (approx. 10%) of the alkyl/aryl halide solution in anhydrous ether or THF to the magnesium. The brown color of the iodine should disappear, and you may observe bubbling or a slight increase in temperature, indicating the reaction has initiated.
-
Proceed with Reaction: Once initiated, the remaining halide solution can be added slowly as per the main reaction protocol.
Visualizations
Caption: Troubleshooting workflow for low yield in Grignard reactions.
Caption: Competing reaction pathways in Grignard synthesis.
References
- 1. echemi.com [echemi.com]
- 2. The Grignard Reaction – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 3. benchchem.com [benchchem.com]
- 4. Grignard Reaction [organic-chemistry.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
Technical Support Center: 3-Phenyl-3-pentanol Synthesis
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Phenyl-3-pentanol, a tertiary alcohol commonly prepared via a Grignard reaction.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Grignard reaction to synthesize this compound is not starting. What are the common causes and solutions?
A: Failure to initiate the Grignard reaction is a frequent issue, typically stemming from two main factors:
-
Presence of Moisture: Grignard reagents are highly reactive with protic solvents like water.[1][2][3] Any moisture on the glassware or in the solvent will quench the reagent as it forms.
-
Magnesium Passivation: A layer of magnesium oxide can form on the surface of the magnesium turnings, preventing the reaction with the alkyl or aryl halide.[5]
Q2: The yield of my this compound synthesis is significantly lower than expected. What are the potential reasons?
A: Low yields can be attributed to several factors throughout the experimental process:
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to impure reagents, incorrect stoichiometry, or insufficient reaction time.
-
Side Reactions: The most common side reaction is the formation of biphenyl (in the case of using phenylmagnesium bromide), which occurs when the Grignard reagent couples with itself.[5][6] Another possibility is the reaction of the Grignard reagent with any acidic protons present.[7]
-
Losses During Workup: Product may be lost during the aqueous workup and extraction phases. Ensure proper separation of layers and sufficient extraction with an organic solvent. The workup typically involves quenching the reaction with a weak acid like aqueous ammonium chloride or dilute HCl to protonate the alkoxide and dissolve magnesium salts.[1][8][9]
Q3: I've observed an unexpected solid byproduct in my reaction mixture. What could it be?
A: The identity of the solid byproduct depends on the specific reagents and contaminants:
-
Biphenyl: If you are using a phenyl-based Grignard reagent, the formation of biphenyl is a common side reaction, which may precipitate depending on the solvent system.[5]
-
Magnesium Salts: During the workup, insoluble magnesium salts can form. Adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute acid helps to dissolve these salts by forming soluble complexes.[1][8]
Q4: Which starting materials can be used to synthesize this compound?
A: There are three primary Grignard routes to synthesize this compound.[10][11][12] Since the product is a tertiary alcohol with two ethyl groups and one phenyl group, you can retrosynthetically disconnect the bonds to the tertiary carbon in three ways:
-
3-Pentanone + Phenylmagnesium bromide: This involves the nucleophilic attack of the phenyl Grignard reagent on the ketone.[10][13][14]
-
Ethyl phenyl ketone + Ethylmagnesium bromide: Here, the ethyl Grignard reagent attacks the ketone.[15]
-
Ethyl benzoate + 2 equivalents of Ethylmagnesium bromide: Esters react twice with Grignard reagents to form tertiary alcohols where two identical groups are added from the Grignard reagent.[6][16][17]
Data Presentation
Table 1: Reactant Stoichiometry and Conditions
| Reactant Route | Starting Carbonyl | Grignard Reagent | Molar Ratio (Carbonyl:Grignard) | Typical Solvent |
| Route 1 | 3-Pentanone | Phenylmagnesium bromide | 1 : 1.1 | Anhydrous Diethyl Ether or THF |
| Route 2 | Ethyl phenyl ketone | Ethylmagnesium bromide | 1 : 1.1 | Anhydrous Diethyl Ether or THF |
| Route 3 | Ethyl Benzoate | Ethylmagnesium bromide | 1 : 2.2 | Anhydrous Diethyl Ether or THF |
Table 2: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₆O[18][19] |
| Molecular Weight | 164.25 g/mol [19] |
| Appearance | Colorless to pale yellow liquid[19] |
| Boiling Point | 257.9°C at 760 mmHg[20] |
| Density | 0.965 g/cm³[20] |
Experimental Protocols
Protocol: Synthesis of this compound via Route 1 (3-Pentanone and Phenylmagnesium bromide)
1. Preparation of Phenylmagnesium Bromide (Grignard Reagent):
- Place magnesium turnings (1.1 eq) in an oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
- Add a small amount of anhydrous diethyl ether to cover the magnesium.
- Add a solution of bromobenzene (1.0 eq) in anhydrous diethyl ether to the dropping funnel.
- Add a few drops of the bromobenzene solution to the magnesium. If the reaction does not start (indicated by bubbling and gentle reflux), add a crystal of iodine or gently warm the flask.[5]
- Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
- After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
2. Reaction with 3-Pentanone:
- Cool the Grignard reagent solution to 0°C in an ice bath.
- Add a solution of 3-pentanone (1.0 eq) in anhydrous diethyl ether to the dropping funnel.
- Add the 3-pentanone solution dropwise to the stirred Grignard reagent. Maintain the temperature at 0°C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
3. Workup and Purification:
- Cool the reaction mixture again in an ice bath.
- Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction and dissolve the magnesium salts.[1][9]
- Transfer the mixture to a separatory funnel. Separate the organic layer.
- Extract the aqueous layer two more times with diethyl ether.
- Combine the organic layers and wash with brine (saturated NaCl solution).
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[1]
- Filter to remove the drying agent and remove the solvent by rotary evaporation to yield the crude this compound.
- The crude product can be purified by vacuum distillation or column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for failed synthesis.
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. quora.com [quora.com]
- 3. quora.com [quora.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. athabascau.ca [athabascau.ca]
- 7. byjus.com [byjus.com]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. prepchem.com [prepchem.com]
- 10. homework.study.com [homework.study.com]
- 11. homework.study.com [homework.study.com]
- 12. chegg.com [chegg.com]
- 13. homework.study.com [homework.study.com]
- 14. Solved From the choices provided below, list the reagent(s) | Chegg.com [chegg.com]
- 15. chegg.com [chegg.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Question: Formulate the anticipated principal organic compound obtained .. [askfilo.com]
- 18. 3-Phenylpentan-3-ol | C11H16O | CID 238511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. CAS 1565-71-5: this compound | CymitQuimica [cymitquimica.com]
- 20. This compound|lookchem [lookchem.com]
Technical Support Center: Synthesis and Purification of 3-Phenyl-3-pentanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized 3-Phenyl-3-pentanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most common and efficient method for synthesizing this compound is the Grignard reaction.[1][2][3] This involves the reaction of a Grignard reagent with a suitable carbonyl compound. There are three primary combinations of reactants:
-
Route A: Phenylmagnesium bromide with 3-pentanone.[1]
-
Route B: Ethylmagnesium bromide with propiophenone.
-
Route C: Propylmagnesium bromide with benzophenone.
Q2: What are the typical impurities encountered in the synthesis of this compound via the Grignard reaction?
A2: Common impurities include:
-
Biphenyl: Formed from the coupling of unreacted phenylmagnesium bromide with the aryl halide starting material. This is particularly prevalent when using phenylmagnesium bromide.
-
Unreacted starting materials: Residual ketone (e.g., 3-pentanone, propiophenone) or aryl/alkyl halide.
-
Byproducts from side reactions: Such as reduction of the ketone by the Grignard reagent, especially with sterically hindered ketones.
-
Hydrolysis products of the Grignard reagent: For example, benzene from the reaction of phenylmagnesium bromide with trace amounts of water.
Q3: What are the recommended purification techniques for this compound?
A3: The primary methods for purifying this compound are:
-
Distillation: Effective for removing non-volatile impurities and byproducts with significantly different boiling points.
-
Recrystallization: Suitable if the crude product is a solid or can be induced to crystallize. It is excellent for removing small amounts of impurities.
-
Column Chromatography: A highly effective method for separating the desired product from closely related impurities, offering the potential for very high purity.[4][5][6][7][8][9]
Q4: How can I assess the purity of my this compound sample?
A4: The purity of this compound can be determined using several analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify volatile components, providing a quantitative measure of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the desired product and identify any impurities.
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in a mixture and to determine an appropriate solvent system for column chromatography.[9]
Troubleshooting Guides
Synthesis (Grignard Reaction)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or no yield of this compound | Presence of water in glassware or reagents. | Flame-dry all glassware and use anhydrous solvents. Ensure starting materials are dry. |
| Inactive magnesium turnings. | Use fresh, high-quality magnesium turnings. Activate the magnesium with a small crystal of iodine or by crushing the turnings in the flask. | |
| Incomplete reaction. | Ensure the reaction is stirred efficiently and allowed to proceed for a sufficient amount of time. Gentle heating (refluxing the ether) can sometimes help drive the reaction to completion. | |
| Formation of a significant amount of biphenyl byproduct | High concentration of bromobenzene and elevated reaction temperature.[10] | Add the bromobenzene solution dropwise to the magnesium suspension to maintain a low concentration. Avoid excessive heating. |
| Product mixture is a complex, inseparable mess | Multiple side reactions occurring. | Control the reaction temperature carefully, ensure a dry and inert atmosphere (e.g., under nitrogen or argon), and use pure starting materials. |
Purification
| Issue | Purification Method | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of product from impurities | Distillation | Boiling points of the product and impurities are too close. | Use a fractionating column to increase the separation efficiency. Control the heating rate to ensure a slow and steady distillation. |
| Product "oils out" instead of crystallizing | Recrystallization | The solution is too concentrated, or the cooling is too rapid. | Add more hot solvent to dissolve the oil, then allow the solution to cool slowly. Seeding with a pure crystal of this compound can also induce crystallization. |
| Poor separation on the column | Column Chromatography | Incorrect solvent system (eluent). | Use TLC to determine an optimal solvent system that gives good separation between the product and impurities (aim for an Rf of 0.25-0.35 for the product). A common eluent system is a mixture of hexane and ethyl acetate.[5][8] |
| Compound streaks on the column | Column Chromatography | The compound is too polar for the solvent system, or the column is overloaded. | Increase the polarity of the eluent gradually. Ensure the amount of crude product loaded is appropriate for the column size (typically 1-5% of the silica gel weight). |
Data Presentation
The following table summarizes the expected purity of this compound after various purification methods. The initial purity of the crude product after synthesis and work-up is typically in the range of 80-90%.
| Purification Method | Typical Purity Achieved | Typical Yield | Notes |
| Crude Product (Post-Workup) | 80-90% | 70-85% | Purity can vary depending on reaction conditions and the success of the initial work-up. |
| Distillation | 90-95% | 60-75% | Effective for removing non-volatile impurities and byproducts with significantly different boiling points. |
| Recrystallization | >98% | 50-70% | Highly dependent on the initial purity of the crude product. May require multiple recrystallizations. |
| Column Chromatography | >99% | 40-60% | Can achieve very high purity but may result in lower yields due to product loss on the column. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Bromobenzene
-
3-Pentanone
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Grignard Reagent:
-
Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Add magnesium turnings to the flask and a small crystal of iodine.
-
In the dropping funnel, prepare a solution of bromobenzene in anhydrous diethyl ether.
-
Add a small amount of the bromobenzene solution to the magnesium. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle bubbling.
-
Once the reaction starts, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 30 minutes.
-
-
Reaction with 3-Pentanone:
-
Cool the Grignard reagent solution in an ice bath.
-
Dissolve 3-pentanone in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the 3-pentanone solution dropwise to the cooled Grignard reagent with vigorous stirring.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
-
-
Work-up:
-
Cool the reaction mixture in an ice bath and slowly add 1 M hydrochloric acid to quench the reaction and dissolve the magnesium salts.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to obtain the crude this compound.
-
Protocol 2: Purification by Distillation
Materials:
-
Crude this compound
-
Distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flask)
-
Heating mantle
-
Boiling chips
Procedure:
-
Assemble the fractional distillation apparatus.
-
Place the crude this compound and a few boiling chips in the round-bottom flask.
-
Heat the flask gently. Collect the fraction that distills at the boiling point of this compound (approximately 235 °C at atmospheric pressure, or at a lower temperature under vacuum).
-
Discard the initial forerun (lower boiling impurities) and the final residue (higher boiling impurities).
Protocol 3: Purification by Recrystallization
Materials:
-
Crude this compound
-
A suitable solvent (e.g., hexane or a mixed solvent system like hexane/ethyl acetate)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter flask
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot solvent in an Erlenmeyer flask.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals to obtain pure this compound.
Protocol 4: Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel
-
Eluent (e.g., a mixture of hexane and ethyl acetate)
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare the Column: Pack a chromatography column with silica gel using the chosen eluent.
-
Load the Sample: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel.
-
Elute the Column: Add the eluent to the top of the column and begin collecting fractions.
-
Monitor the Fractions: Use TLC to monitor the fractions and identify those containing the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for improving the purity of this compound.
References
- 1. homework.study.com [homework.study.com]
- 2. homework.study.com [homework.study.com]
- 3. homework.study.com [homework.study.com]
- 4. benchchem.com [benchchem.com]
- 5. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 6. web.uvic.ca [web.uvic.ca]
- 7. Column Chromatography Notes - Membrane Solutions [membrane-solutions.com]
- 8. Chromatography [chem.rochester.edu]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Grignard Reagent Formation
Welcome to the technical support center for Grignard reagent formation. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on ensuring the strictly anhydrous conditions required for successful Grignard synthesis.
Frequently Asked Questions (FAQs)
Q1: Why are anhydrous conditions so critical for Grignard reagent formation?
A1: Grignard reagents (R-Mg-X) are powerful nucleophiles and extremely strong bases.[1][2] They react readily with protic compounds, including even trace amounts of water.[3][4][5] This reaction, an acid-base neutralization, consumes the Grignard reagent to form an alkane (R-H) and a magnesium salt (Mg(OH)X), effectively quenching the reagent and preventing it from participating in the desired reaction with your electrophile.[4][6][7][8] Furthermore, moisture can passivate the surface of the magnesium metal, preventing the initial reaction with the organic halide from starting.[8][9][10]
Q2: What are the primary sources of water contamination in a Grignard reaction setup?
A2: The main sources of moisture are:
-
Atmospheric Humidity: Water vapor from the air.
-
Adsorbed Water on Glassware: Glassware that appears dry to the naked eye has a thin film of water condensed on its surface.[11][12]
-
"Wet" Solvents: Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are hygroscopic and can absorb significant amounts of water from the atmosphere.[9][10][13]
-
Impurities in Reagents: The organic halide or magnesium turnings may have trace moisture.
Q3: My Grignard reaction won't start. What is the most common cause?
A3: The most frequent cause of initiation failure is the presence of moisture or an inactive magnesium surface.[9][10] Magnesium metal is naturally coated with a passivating layer of magnesium oxide (MgO), which prevents it from reacting with the organic halide.[3][9] Even if the magnesium is fresh, trace water can inhibit the reaction.[8][10]
Q4: Can I use a solvent other than diethyl ether or THF?
A4: Diethyl ether and THF are the most common and suitable solvents.[3][14] They are crucial because they are aprotic (lack acidic protons) and solvate the magnesium center, forming a stable complex (RMgX(Solvent)₂).[3][14] This stabilization is essential for the reagent's formation and reactivity. Other ether solvents can be used, but alcohols, water, or any protic solvent are incompatible.[2][6]
Q5: Is it necessary to flame-dry glassware if it has been in a drying oven?
A5: While oven-drying (e.g., at 125-150°C overnight) is effective at removing the bulk of adsorbed water, flame-drying under vacuum or an inert gas stream is a more rigorous method to ensure absolute dryness immediately before use.[10][11][12][15][16] As soon as hot glassware is removed from an oven, it begins to cool and can re-adsorb moisture from the atmosphere.[15][17] For highly sensitive reactions, flame-drying the assembled apparatus is the preferred method.
Troubleshooting Guide
This guide addresses common problems encountered during Grignard reagent formation.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Reaction Fails to Initiate | 1. Wet Glassware/Solvent: Presence of trace moisture.[9][10] 2. Inactive Magnesium: The passivating MgO layer is intact.[3][9] 3. Low Reactivity of Halide: The organic halide is not reactive enough under the conditions. | 1. Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum or a stream of inert gas (N₂ or Ar) and cool under an inert atmosphere.[10] Use freshly distilled anhydrous solvent.[10] 2. Activate Magnesium: Add a small crystal of iodine (the color will disappear upon reaction initiation), a few drops of 1,2-dibromoethane (look for ethylene bubbles), or crush the magnesium turnings in the flask with a glass rod to expose a fresh surface.[3][9][18][19] 3. Promote Initiation: Add a small portion (~10%) of the halide solution and gently warm the flask with a heat gun.[10] Be prepared to cool the flask in an ice bath, as the reaction is exothermic.[20] |
| Low Yield of Grignard Reagent | 1. Wurtz Coupling: The formed Grignard reagent reacts with the starting organic halide to form a dimer (R-R).[9] 2. Quenching: Contamination from moisture, oxygen, or acidic impurities in the starting material.[9] 3. Incomplete Reaction: Insufficient reaction time or poor magnesium activation. | 1. Minimize Wurtz Coupling: Use a dropping funnel for slow, controlled addition of the organic halide solution.[9][10] This keeps the halide concentration low. Maintain a gentle reflux and avoid excessive heating.[10] 2. Purify Reagents: Ensure the organic halide is pure and dry. Distill if necessary. Use high-quality magnesium turnings. 3. Ensure Complete Reaction: Allow sufficient reaction time (e.g., reflux for 30-60 minutes after addition is complete).[21] Ensure magnesium was fully activated at the start. |
| Reaction Mixture Turns Cloudy/Black | 1. Precipitation: The Grignard reagent may be precipitating from the solution, which can be normal.[3] 2. Side Reactions/Decomposition: Prolonged heating can sometimes lead to decomposition or side reactions. | 1. Check Solubility: Cloudiness is often not an issue and indicates reagent formation. Proceed with the next step. 2. Avoid Overheating: Do not reflux for excessively long periods unless specified by a validated procedure. Monitor the reaction progress by observing the consumption of magnesium metal.[22] |
Quantitative Data Summary
Successful Grignard synthesis depends on minimizing water content. The tables below provide guidance on solvent purity and glassware drying methods.
Table 1: Recommended Water Content in Solvents for Grignard Reactions
| Solvent | Typical Water Content (Standard Grade) | Target Water Content (Anhydrous) | Drying Method(s) |
| Diethyl Ether (Et₂O) | 100-500 ppm | < 30 ppm | Distillation from Sodium/Benzophenone; Activated Molecular Sieves (3Å or 4Å)[23][24] |
| Tetrahydrofuran (THF) | 100-500 ppm | < 50 ppm | Distillation from Sodium/Benzophenone; Activated Molecular Sieves (3Å or 4Å)[24][25] |
| 2-Methyl-THF (MTHF) | < 500 ppm | < 50 ppm | Can often be used as supplied if anhydrous grade; less water-miscible than THF.[25] |
Note: While some industrial applications report success with water levels up to ~150 ppm when using an excess of commercial Grignard reagent, for in-situ laboratory preparation, achieving the lowest possible water content is critical for reliable initiation and high yields.[26]
Table 2: Comparison of Glassware Drying Techniques
| Technique | Temperature | Duration | Efficacy & Considerations |
| Oven Drying | 120-150 °C | 4 hours to overnight | Good for removing bulk water.[11][12] Glassware must be cooled in a desiccator or under an inert atmosphere to prevent moisture re-adsorption.[11][15] |
| Flame Drying | Scorching Hot | Several minutes | Excellent for ensuring absolute dryness of the assembled apparatus just before use.[10][11] Requires careful handling of an open flame with flammable solvents nearby.[20] |
| Heat Gun under Vacuum | ~400-600 °C | Several minutes | A safer alternative to an open flame. Very effective when pulling a vacuum on the assembled apparatus to remove vaporized water. |
Experimental Protocols
Protocol 1: Rigorous Drying of Glassware
-
Clean all required glassware (round-bottom flask, reflux condenser, dropping funnel, stir bar) with soap and water, followed by a rinse with deionized water, and a final rinse with acetone to expedite drying.
-
Place the glassware in a laboratory oven at a minimum of 120°C for at least 4 hours, though overnight is preferable.[11][15][16]
-
Quickly assemble the hot glassware (e.g., flask, condenser, and dropping funnel) in a fume hood. Use a light coating of vacuum grease on ground glass joints to ensure a good seal.
-
Immediately connect the assembly to a Schlenk line or an inert gas (N₂ or Ar) source with an oil bubbler outlet.[12]
-
Using a heat gun (or carefully, a Bunsen burner), heat all surfaces of the glass apparatus under a gentle, positive pressure of inert gas until scorching hot.[11] This removes any moisture that adsorbed during assembly.
-
Allow the entire apparatus to cool to room temperature while maintaining the inert gas atmosphere before adding any reagents.[10][11]
Protocol 2: Preparation of Anhydrous THF using a Sodium-Benzophenone Still
Safety Note: This procedure involves metallic sodium, a highly reactive and flammable metal. It must be performed by trained personnel in a proper fume hood with appropriate personal protective equipment.
-
Pre-drying: Add approximately 10-20g of anhydrous calcium chloride or 3Å molecular sieves to 1 L of reagent-grade THF in a sealed bottle and let it stand for at least 24 hours.[24]
-
Still Setup: Set up a distillation apparatus in a fume hood using glassware dried according to Protocol 1. The distillation flask should be a 2-neck or 3-neck round-bottom flask.
-
Reagent Addition: Under a flow of argon or nitrogen, add small, freshly cut pieces of sodium metal (approx. 5-10g) and a small amount of benzophenone (approx. 0.2-0.5g) to the pre-dried THF in the distillation flask.[10][24]
-
Reflux: Begin heating and refluxing the THF. The solution will initially be colorless or yellow.
-
Endpoint: Continue refluxing until a persistent deep blue or purple color develops.[10][24] This color is from the benzophenone ketyl radical, which only forms under strictly anhydrous and oxygen-free conditions.[24] If the color fades, more sodium may be needed, or the solvent requires more reflux time to remove residual water.
-
Distillation: Once the blue/purple color is stable, the THF can be distilled directly from the still for immediate use in the Grignard reaction.[24]
Visual Guides
Grignard Reaction Setup Workflow
Caption: Workflow for setting up a Grignard reaction.
Troubleshooting Initiation Failure
Caption: Decision tree for troubleshooting initiation failure.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. byjus.com [byjus.com]
- 3. Grignard reagent - Wikipedia [en.wikipedia.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. shaalaa.com [shaalaa.com]
- 6. quora.com [quora.com]
- 7. Explain the following :Grignards reagents should be prepared under anhydrous conditions. [doubtnut.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. reddit.com [reddit.com]
- 14. adichemistry.com [adichemistry.com]
- 15. Chemistry Teaching Labs - Using oven dried glassware [chemtl.york.ac.uk]
- 16. towardsgreenresearch.wordpress.com [towardsgreenresearch.wordpress.com]
- 17. reddit.com [reddit.com]
- 18. homework.study.com [homework.study.com]
- 19. web.mnstate.edu [web.mnstate.edu]
- 20. quora.com [quora.com]
- 21. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 22. reddit.com [reddit.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. benchchem.com [benchchem.com]
- 25. ijarse.com [ijarse.com]
- 26. reddit.com [reddit.com]
Issues with Grignard reagent initiation and how to solve them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the initiation of Grignard reactions. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction is not starting. What are the common reasons for initiation failure?
Grignard reaction initiation failure is a frequent issue, often stemming from several key factors:
-
Passivation of Magnesium Surface: A layer of magnesium oxide (MgO) forms on the surface of the magnesium metal upon exposure to air.[1][2] This layer is inert and prevents the magnesium from reacting with the organic halide.[1][2]
-
Presence of Water: Grignard reagents are highly reactive towards protic solvents like water.[3][4] Any moisture in the glassware, solvent, or starting materials will quench the Grignard reagent as it forms, preventing the reaction from sustaining itself.[3][4]
-
Inhibitors in the Solvent: Peroxides, which can form in ethereal solvents like diethyl ether and THF over time, can inhibit the reaction.[5]
-
Poor Quality of Reagents: The quality of the magnesium and the organic halide can affect the reaction. Old or impure reagents may not react as expected.
Q2: What is the purpose of an "activating agent" in a Grignard reaction?
Activating agents are used to break down the passivating magnesium oxide layer and expose a fresh, reactive magnesium surface.[1] Common activating agents include iodine (I₂), 1,2-dibromoethane, and methyl iodide.[1][6] These substances react with the magnesium to generate a clean and active surface, which can then react with the organic halide.[7]
Q3: Which solvent is best for preparing Grignard reagents?
Ethereal solvents, such as diethyl ether and tetrahydrofuran (THF), are the most common and effective solvents for Grignard reactions.[6][8] This is because they are aprotic and can solvate and stabilize the Grignard reagent as it forms.[4][9] THF is often preferred for less reactive organic halides, like aryl or vinyl halides.[10]
Q4: Can I use other solvents besides ethers?
While ethers are standard, other aprotic solvents can be used in some cases. However, it's crucial to ensure the solvent does not react with the Grignard reagent. Protic solvents like alcohols and water, and halogenated solvents like chloroform, are incompatible.[8][11]
Troubleshooting Guide
Issue 1: The reaction fails to initiate (no exotherm, no color change).
This is the most common problem. The following troubleshooting steps can be taken, starting with the simplest and progressing to more advanced techniques.
Mechanical methods aim to physically break the MgO layer.
-
Crushing the Magnesium: Use a glass stirring rod to crush the magnesium turnings against the side of the flask.[12] This will expose a fresh metal surface.
-
Vigorous Stirring: Dry stirring the magnesium turnings under an inert atmosphere before adding the solvent can abrade the surface and activate the metal.[13][14]
Chemical activators react with the magnesium surface to remove the oxide layer.
-
Iodine Activation: Add a small crystal of iodine to the flask containing the magnesium.[2][13] The iodine will react with the magnesium, and the disappearance of the characteristic purple or brown color of iodine is an indicator of activation.[2]
-
1,2-Dibromoethane (DBE) Activation: Add a few drops of 1,2-dibromoethane. It reacts with magnesium to form ethylene gas and magnesium bromide, which helps to clean the surface.[1][6] The observation of gas bubbles indicates successful activation.[1]
Sonication can be a very effective method for initiating stubborn Grignard reactions.
-
Ultrasonic Bath: Placing the reaction flask in a laboratory ultrasonic bath can help to break up the MgO layer and initiate the reaction, sometimes even in the presence of small amounts of moisture.[15][16] Reactions can be initiated within minutes using this technique.[17]
Experimental Protocols
Protocol 1: Chemical Activation using 1,2-Dibromoethane
-
Preparation: Flame-dry all glassware and allow it to cool under an inert atmosphere (e.g., nitrogen or argon).
-
Assembly: Assemble the reaction apparatus, including a round-bottom flask with a magnetic stir bar, a condenser, and an addition funnel.
-
Reagents: Add the magnesium turnings to the flask.
-
Activation: Add a few drops of 1,2-dibromoethane to the magnesium in the flask, along with a small portion of the organic halide solution.
-
Initiation: Gently warm the flask with a heat gun or place it in a warm water bath. The initiation is indicated by the formation of bubbles (ethylene gas) and a gentle reflux of the solvent.[1]
-
Continuation: Once the reaction has started, slowly add the remaining organic halide solution from the addition funnel at a rate that maintains a gentle reflux.
Protocol 2: Mechanical Activation by Crushing
-
Preparation and Assembly: Follow steps 1-3 from Protocol 1.
-
Initial Addition: Add a small amount of the organic halide solution to the magnesium turnings.
-
Activation: If the reaction does not start, remove the condenser briefly and use a flame-dried glass rod to crush the magnesium turnings against the flask wall.
-
Observation: Look for localized boiling or a cloudy appearance in the solution, which indicates initiation.
-
Continuation: Once initiated, reattach the condenser and proceed with the slow addition of the remaining organic halide.
Quantitative Data Summary
The choice of activation method can significantly impact the success and efficiency of a Grignard reaction. While comprehensive comparative data is sparse in the literature, the following table summarizes the typical effectiveness of common activating agents.
| Activating Agent | Molar Ratio (relative to halide) | Typical Initiation Time | Observations |
| Iodine (I₂) | Catalytic amount (a few crystals) | 5-15 minutes | Disappearance of iodine color.[2] |
| 1,2-Dibromoethane | ~5 mol% | 2-10 minutes | Evolution of ethylene gas.[1][18] |
| Methyl Iodide | Catalytic amount | 5-15 minutes | Often used for less reactive halides. |
| DIBAH | Varies | Can be very rapid (< 5 minutes) | Also acts as a drying agent.[19][20] |
Visualizations
Diagram 1: Troubleshooting Workflow for Grignard Initiation
Caption: A logical workflow for troubleshooting Grignard reaction initiation failures.
Diagram 2: Chemical Activation Pathway
Caption: The process of chemical activation to prepare the magnesium surface.
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. homework.study.com [homework.study.com]
- 4. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]
- 5. benchchem.com [benchchem.com]
- 6. Grignard reagent - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. quora.com [quora.com]
- 9. Solvents and Stabilization in Grignard Reactions , Hive Chemistry Discourse [chemistry.mdma.ch]
- 10. leah4sci.com [leah4sci.com]
- 11. Grignard reagent - Sciencemadness Wiki [sciencemadness.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. Mechanical Activation of Magnesium Turnings for the Preparation of Reactive Grignard Reagents - Lookchem [lookchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. ultrasound assisted reaction 2.pptx [slideshare.net]
- 17. researchgate.net [researchgate.net]
- 18. echemi.com [echemi.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: Grignard Reaction Work-up for Maximizing Alcohol Yield
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the work-up procedure of Grignard reactions for maximizing alcohol yield.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of the work-up in a Grignard reaction?
The work-up serves two main purposes: to quench any unreacted Grignard reagent and to protonate the intermediate magnesium alkoxide to form the desired alcohol.[1] A proper work-up is crucial for maximizing the yield and purity of the final product.
Q2: What are the most common quenching agents for a Grignard reaction?
The most common quenching agents are aqueous solutions of weak acids, with saturated aqueous ammonium chloride (NH₄Cl) being the most frequently recommended.[2] Dilute mineral acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) can also be used, but with caution.[3] For very sensitive substrates, quenching with the dropwise addition of water may be considered, although this can lead to the formation of magnesium hydroxide emulsions.
Q3: Why is saturated aqueous ammonium chloride often preferred over strong acids for quenching?
Saturated aqueous ammonium chloride is a mild proton source, which is acidic enough to protonate the alkoxide but not so acidic that it causes side reactions.[2][3] Strong acids like HCl or H₂SO₄ can lead to the dehydration of tertiary alcohols, a common side reaction that reduces the yield of the desired product.[3] Ammonium chloride also helps to keep the inorganic magnesium salts soluble in the aqueous phase, facilitating their removal during extraction.[2]
Q4: Can I use water to quench my Grignard reaction?
While water can be used to quench a Grignard reaction, it often leads to the formation of a thick precipitate of magnesium hydroxide (Mg(OH)₂), which can make the extraction of the product difficult and may result in lower yields due to product trapping in the emulsion.
Q5: How can I minimize the formation of byproducts during the work-up?
To minimize byproducts, it is crucial to control the temperature of the reaction mixture during quenching by performing the addition of the quenching solution at a low temperature (e.g., 0 °C in an ice bath).[4] Slow, dropwise addition of the quenching agent with vigorous stirring is also essential to dissipate the heat generated from the exothermic reaction. Choosing a mild quenching agent like saturated aqueous ammonium chloride is also a key strategy to prevent acid-catalyzed side reactions.[2][3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low overall alcohol yield | 1. Incomplete Grignard reagent formation. 2. Presence of moisture in reagents or glassware. 3. Side reactions during Grignard addition (e.g., enolization, reduction).[2] 4. Decomposition of the alcohol product during work-up. | 1. Ensure magnesium is activated (e.g., using iodine or 1,2-dibromoethane) and all reagents and solvents are anhydrous.[5] 2. Perform the reaction under an inert atmosphere (nitrogen or argon). 3. For sterically hindered ketones, consider using cerium trichloride (CeCl₃) to suppress side reactions.[6] 4. Use a mild quenching agent like saturated aqueous NH₄Cl and maintain a low temperature during the work-up.[2][4] |
| Formation of an alkene byproduct | The alcohol product, particularly if it is a tertiary alcohol, has undergone acid-catalyzed dehydration.[3] | Use a non-acidic or weakly acidic quenching agent such as saturated aqueous ammonium chloride instead of a strong mineral acid.[2][3] Ensure the work-up is performed at a low temperature. |
| A thick emulsion or precipitate forms during work-up | Precipitation of magnesium salts (e.g., magnesium hydroxide) when using water or insufficient acid for quenching. This can make phase separation difficult. | Add more of the aqueous quenching solution (e.g., saturated NH₄Cl or dilute HCl) to dissolve the magnesium salts.[7] Gentle swirling or the addition of a saturated sodium chloride solution (brine) can help break up emulsions.[8] In difficult cases, filtering the entire mixture through a pad of Celite may be necessary. |
| Recovery of starting carbonyl compound | 1. Incomplete reaction due to inactive Grignard reagent. 2. The Grignard reagent acted as a base, causing enolization of the carbonyl compound, which is then reprotonated during work-up to regenerate the starting material.[2] | 1. Confirm the formation and concentration of the Grignard reagent before adding the carbonyl compound. 2. For easily enolizable ketones, perform the reaction at a lower temperature. The use of additives like CeCl₃ can also favor nucleophilic addition over enolization.[6] |
Comparison of Common Quenching Agents
| Quenching Agent | Advantages | Disadvantages | Best Suited For |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | - Mildly acidic, minimizing acid-catalyzed side reactions like dehydration.[2][3] - Helps keep magnesium salts soluble in the aqueous phase.[2] | - Can be less effective at dissolving large quantities of magnesium salts compared to strong acids. | - Tertiary alcohols and other acid-sensitive alcohol products. |
| Dilute Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) | - Very effective at dissolving magnesium salts, leading to clean phase separation. | - Strong acidity can cause dehydration of tertiary and some secondary alcohols.[3] - Highly exothermic reaction upon quenching. | - Primary and robust secondary alcohols that are not prone to elimination. |
| Water (H₂O) | - Neutral, avoiding acid-catalyzed side reactions. | - Often leads to the formation of magnesium hydroxide precipitate, causing emulsions and making product extraction difficult. | - Situations where even mild acidity must be avoided, though it often presents practical challenges. |
Experimental Protocols
Protocol 1: General Work-up Procedure using Saturated Aqueous Ammonium Chloride
-
Cooling: Once the Grignard reaction is complete, cool the reaction mixture to 0 °C using an ice-water bath.[4]
-
Quenching: Slowly and with vigorous stirring, add saturated aqueous ammonium chloride solution dropwise to the reaction mixture.[4] The rate of addition should be controlled to maintain the temperature below 20 °C. Continue adding the solution until no further exothermic reaction is observed.
-
Extraction: Transfer the mixture to a separatory funnel. If two clear layers are not visible, add more diethyl ether or another suitable organic solvent. Separate the organic layer.
-
Aqueous Layer Wash: Extract the aqueous layer one or two more times with the organic solvent to recover any dissolved product.[9]
-
Combine and Wash Organic Layers: Combine all the organic extracts. Wash the combined organic layer with water, followed by a wash with saturated aqueous sodium chloride (brine) to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate). Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude alcohol product.
Protocol 2: Work-up Procedure using Dilute Hydrochloric Acid
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.
-
Quenching: Very slowly and cautiously, add 1 M hydrochloric acid dropwise with vigorous stirring.[10] Be prepared for a highly exothermic reaction. Maintain a low temperature throughout the addition. Continue adding the acid until the aqueous layer is clear and all solids have dissolved.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer.
-
Aqueous Layer Wash: Extract the aqueous layer with the organic solvent of choice.
-
Combine and Neutralize: Combine the organic extracts. If the desired alcohol is not acid-sensitive, you can proceed. Otherwise, wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
Visualizing the Work-up and Troubleshooting
Below are diagrams to visualize the experimental workflow for a Grignard reaction work-up and a logical flowchart for troubleshooting common issues.
Caption: Workflow for a standard Grignard reaction work-up procedure.
Caption: Troubleshooting flowchart for low yield in Grignard reactions.
References
- 1. Creating Software Engineering Flow Charts with Graphviz Dot [joeldare.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Grignard Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. community.wvu.edu [community.wvu.edu]
Technical Support Center: Synthesis of 3-Phenyl-3-pentanol
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 3-Phenyl-3-pentanol, with a specific focus on the critical role of temperature control throughout the experimental process.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: this compound is a tertiary alcohol, most commonly synthesized using a Grignard reaction.[1][2] There are three primary retrosynthetic pathways:
-
Route A: Reacting Phenylmagnesium bromide with 3-pentanone.
-
Route B: Reacting Ethylmagnesium bromide with propiophenone (ethyl phenyl ketone).
-
Route C: Reacting two equivalents of Ethylmagnesium bromide with an ester such as methyl benzoate or ethyl benzoate.[3][4][5]
Q2: What is the ideal temperature for forming the Grignard reagent?
A2: The formation of the Grignard reagent (e.g., ethylmagnesium bromide) is an exothermic reaction that requires careful temperature management. The reaction is typically initiated at room temperature. Once initiated, as evidenced by bubbling or a cloudy appearance, the rate of alkyl halide addition should be controlled to maintain a gentle reflux (the boiling point of the solvent, e.g., ~35°C for diethyl ether, ~66°C for THF).[6] External heating is usually unnecessary and can increase side reactions.
Q3: At what temperature should the carbonyl compound (ketone or ester) be added to the Grignard reagent?
A3: The addition of the ketone or ester to the prepared Grignard reagent is highly exothermic. To prevent side reactions and ensure a controlled reaction, the Grignard solution should be cooled to 0°C using an ice bath before and during the dropwise addition of the carbonyl compound.[7] This low temperature minimizes the risk of enolization of the ketone and other side reactions.[2]
Q4: What is the impact of performing the addition step at very low temperatures (e.g., -60°C)?
A4: While cooling is crucial, excessively low temperatures are not always beneficial. One study reported that conducting a Grignard synthesis at -60°C resulted in a more complex and messy mixture of side products.[8] Extremely low temperatures can slow the desired reaction rate significantly, potentially allowing alternative reaction pathways to become more prominent.
Q5: Is it ever necessary to heat the reaction mixture after the carbonyl compound has been added?
A5: After the initial exothermic addition is complete and the mixture has been stirred at a low temperature, it is common practice to allow the reaction to warm to room temperature and stir for an additional period (e.g., one hour) to ensure the reaction goes to completion.[6] Some procedures may even call for a final reflux period to maximize the yield, particularly if the reactants are sterically hindered.[9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate | - Wet glassware or solvent.- Inactive magnesium surface (oxide layer). | - Ensure all glassware is flame-dried under vacuum or in an oven and cooled under an inert atmosphere (N₂ or Ar).[10]- Use anhydrous solvents, preferably freshly distilled.- Activate magnesium turnings with a small crystal of iodine, 1,2-dibromoethane, or by crushing them in the flask.[7] |
| Low yield of this compound | - Grignard reagent was not fully formed.- Presence of moisture or acidic protons in the starting material.- Incomplete reaction with the carbonyl compound.- Side reactions dominating (e.g., Wurtz coupling, enolization). | - Titrate a small aliquot of the Grignard reagent to determine its concentration before adding the carbonyl compound.- Ensure starting ketone/ester is pure and dry.- After carbonyl addition at 0°C, allow the reaction to stir at room temperature or gently reflux to ensure completion.[6]- Maintain low temperatures during addition to minimize enolization. |
| Significant amount of biphenyl or butane byproduct | - Wurtz coupling reaction of the Grignard reagent with unreacted alkyl/aryl halide. | - Ensure a slow, controlled addition of the halide during Grignard formation to prevent localized high concentrations.- Do not overheat the reaction during Grignard formation.[10] |
| Starting ketone/ester recovered after workup | - The Grignard reagent acted as a base, causing enolization of the carbonyl compound, rather than as a nucleophile.[2] | - Perform the carbonyl addition at 0°C or lower to favor nucleophilic addition.- Consider using additives like cerium(III) chloride (CeCl₃), which can increase the nucleophilicity of the organometallic reagent.[6] |
| Presence of a secondary alcohol (e.g., 1-phenyl-1-propanol) | - Reduction of the ketone by the Grignard reagent. This occurs when the Grignard reagent has a β-hydrogen, which is transferred to the carbonyl carbon.[2] | - This is a known side reaction, especially with bulky Grignard reagents or sterically hindered ketones. Lowering the reaction temperature during the addition can sometimes minimize this pathway. |
Effect of Temperature on Reaction Stages
| Reaction Stage | Temperature | Rationale & Expected Outcome |
| Grignard Reagent Formation | Room Temp to Gentle Reflux (~35-65°C) | Initiation occurs at room temperature. The exothermic nature of the reaction maintains a gentle reflux, indicating a healthy reaction rate. Overheating should be avoided to prevent solvent loss and side reactions. |
| Carbonyl Compound Addition | 0°C (Ice Bath) | The reaction is highly exothermic. Low temperature is critical to control the reaction rate, maximize yield, and prevent side reactions like enolization and reduction.[7] |
| Reaction Completion | Room Temperature to Gentle Reflux | After the controlled addition at 0°C, allowing the mixture to warm to room temperature and stir ensures the reaction proceeds to completion. A final, brief reflux may increase the yield in some cases.[6][9] |
| Side Product Formation | Elevated Temperatures (> Reflux) | Higher temperatures during Grignard formation can promote Wurtz coupling. Higher temperatures during carbonyl addition significantly increase the likelihood of enolization and reduction side reactions.[2][10] |
| Side Product Formation | Very Low Temperatures (< -40°C) | May result in a more complex mixture of products and a significantly slower reaction rate, potentially leading to an incomplete reaction.[8] |
Experimental Protocol: Synthesis of this compound (Route B)
This protocol describes the synthesis from propiophenone and ethylmagnesium bromide.
1. Preparation of Ethylmagnesium Bromide (Grignard Reagent)
-
Apparatus: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, a nitrogen or argon inlet, and a magnetic stir bar.
-
Reagents:
-
Magnesium turnings (1.2 equivalents)
-
Bromoethane (1.1 equivalents)
-
Anhydrous diethyl ether
-
-
Procedure:
-
Place the magnesium turnings in the flask. Add a single crystal of iodine to activate the surface.
-
Dissolve the bromoethane in ~30 mL of anhydrous diethyl ether and add this solution to the dropping funnel.
-
Add a small portion (~2-3 mL) of the bromoethane solution to the magnesium. Wait for the reaction to initiate (cloudiness, bubbling).
-
Once initiated, add the remaining bromoethane solution dropwise at a rate that maintains a gentle, spontaneous reflux.
-
After the addition is complete, stir the grey/brownish solution for an additional 30 minutes to ensure all the magnesium has reacted.
-
2. Reaction with Propiophenone
-
Reagents:
-
Propiophenone (1.0 equivalent)
-
Anhydrous diethyl ether
-
-
Procedure:
-
Cool the freshly prepared Grignard reagent solution to 0°C in an ice bath.
-
Dissolve the propiophenone in ~20 mL of anhydrous diethyl ether and add this to the dropping funnel.
-
Add the propiophenone solution dropwise to the cooled, stirring Grignard reagent. Maintain the temperature at or below 5°C. A white precipitate of the magnesium alkoxide salt will form.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional hour.
-
3. Workup and Purification
-
Procedure:
-
Cool the reaction flask back down to 0°C in an ice bath.
-
Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise. This will hydrolyze the magnesium salt.
-
Transfer the mixture to a separatory funnel. The layers should separate.
-
Separate the organic layer. Extract the aqueous layer two times with diethyl ether.
-
Combine all organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter to remove the drying agent and remove the solvent using a rotary evaporator.
-
Purify the resulting crude oil (this compound) by vacuum distillation.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in Grignard synthesis.
Caption: Competing reaction pathways dependent on temperature conditions.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. d.lib.msu.edu [d.lib.msu.edu]
- 10. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 3-Phenyl-3-pentanol
For researchers, scientists, and drug development professionals engaged in the structural elucidation of small molecules, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique. This guide provides a detailed comparative analysis of the ¹H and ¹³C NMR spectra of 3-Phenyl-3-pentanol and contrasts it with structurally similar tertiary alcohols, namely 2-Phenyl-2-butanol and 2-Phenyl-2-propanol.
Comparative NMR Data Analysis
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and its structural analogs. The data for this compound is based on predicted values, while the data for the alternative compounds is derived from experimental sources.
Table 1: ¹H NMR Data Comparison
| Compound | Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |
| This compound (Predicted) | Phenyl-H | 7.20 - 7.45 | m | 5H |
| -CH₂- | 1.85 - 2.05 | q | 4H | |
| -OH | Variable | s | 1H | |
| -CH₃ | 0.85 | t | 6H | |
| 2-Phenyl-2-butanol (Experimental) | Phenyl-H | 7.20 - 7.40 | m | 5H |
| -CH₂- | 1.80 - 2.00 | q | 2H | |
| -CH₃ (singlet) | 1.50 | s | 3H | |
| -OH | Variable | s | 1H | |
| -CH₃ (triplet) | 0.80 | t | 3H | |
| 2-Phenyl-2-propanol (Experimental)[1] | Phenyl-H | 7.25 - 7.45 | m | 5H |
| -OH | 2.15 | s | 1H | |
| -CH₃ | 1.55 | s | 6H |
Table 2: ¹³C NMR Data Comparison
| Compound | Assignment | Chemical Shift (δ) ppm |
| This compound (Predicted) | Quaternary Phenyl C | ~147 |
| Phenyl CH | ~128, ~127, ~126 | |
| Quaternary Aliphatic C-OH | ~78 | |
| -CH₂- | ~35 | |
| -CH₃ | ~8 | |
| 2-Phenyl-2-butanol (Experimental) | Quaternary Phenyl C | ~147 |
| Phenyl CH | ~128, ~127, ~125 | |
| Quaternary Aliphatic C-OH | ~76 | |
| -CH₂- | ~37 | |
| -CH₃ (singlet) | ~29 | |
| -CH₃ (triplet) | ~9 | |
| 2-Phenyl-2-propanol (Experimental)[1] | Quaternary Phenyl C | 148.5 |
| Phenyl CH | 128.3, 126.9, 124.8 | |
| Quaternary Aliphatic C-OH | 72.8 | |
| -CH₃ | 31.8 |
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality and reproducible NMR data. The following outlines a typical experimental procedure for the ¹H and ¹³C NMR analysis of tertiary alcohols like this compound.
1. Sample Preparation:
-
Sample Weighing: Accurately weigh 10-20 mg of the solid sample (or dispense 10-20 µL for a liquid sample) into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial. The choice of solvent is critical to ensure the sample dissolves completely and to avoid overlapping solvent signals with analyte peaks.
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
2. NMR Acquisition:
-
¹H NMR Acquisition: A standard single-pulse experiment is typically performed. Key parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are acquired for a good signal-to-noise ratio.[1]
-
¹³C NMR Acquisition: A proton-decoupled experiment is commonly used to simplify the spectrum by removing C-H coupling. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, more scans are required (typically 128 or more). A wider spectral width is used compared to ¹H NMR.[1]
3. Data Processing:
-
The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the NMR spectrum.
-
Phase and baseline corrections are applied to ensure accurate peak integration and chemical shift determination.
-
The spectrum is referenced to an internal standard (e.g., Tetramethylsilane - TMS at 0 ppm) or the residual solvent peak.
Visualizing Structural and Analytical Relationships
The following diagrams, generated using Graphviz, illustrate the chemical structure of this compound with NMR assignments and a logical workflow for comparative NMR analysis.
Caption: Chemical structure of this compound with proton assignments.
Caption: A logical workflow for the comparative NMR analysis of tertiary alcohols.
References
Unveiling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Phenyl-3-pentanol
For researchers, scientists, and professionals in drug development, understanding the structural nuances of molecules is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing a molecular fingerprint through fragmentation patterns. This guide offers a detailed comparison of the electron ionization (EI) mass spectrometry fragmentation pattern of 3-phenyl-3-pentanol, a tertiary aromatic alcohol, supported by experimental data and protocols.
Unraveling the Fragmentation Pathway
Electron ionization mass spectrometry subjects molecules to a high-energy electron beam, inducing ionization and subsequent fragmentation. The fragmentation of this compound is primarily dictated by the stability of the resulting carbocations, with the tertiary benzylic carbocation playing a central role. The key fragmentation pathways include alpha-cleavage and dehydration reactions.
The molecular ion of this compound (m/z 164) is often of low abundance or entirely absent in 70 eV EI spectra, a common characteristic for tertiary alcohols due to the instability of the initial radical cation.[1][2] The fragmentation cascade, however, provides a wealth of structural information.
The most prominent fragmentation pathway is the alpha-cleavage, involving the breaking of a carbon-carbon bond adjacent to the carbon atom bearing the hydroxyl group. For this compound, this results in the loss of an ethyl radical (•CH₂CH₃) to form a stable tertiary benzylic carbocation at m/z 135. This fragment is often the base peak in the spectrum due to its significant stability, arising from the resonance delocalization of the positive charge across the phenyl ring and the electron-donating effect of the alkyl groups.
Further fragmentation of the m/z 135 ion can occur through the loss of a neutral water molecule (H₂O), leading to the formation of an ion at m/z 117. Another significant fragment is observed at m/z 77, corresponding to the phenyl cation (C₆H₅⁺), a common fragment in the mass spectra of aromatic compounds.
Quantitative Analysis of Fragmentation
The relative abundance of the major fragment ions provides a quantitative fingerprint of the molecule. The following table summarizes the key fragments and their relative intensities observed in the electron ionization mass spectrum of this compound.[3]
| m/z | Proposed Fragment Ion | Relative Intensity (%) |
| 164 | [C₁₁H₁₆O]⁺ (Molecular Ion) | Very Low / Absent |
| 135 | [C₉H₁₁]⁺ (M - C₂H₅)⁺ | 100 (Base Peak) |
| 117 | [C₉H₉]⁺ (M - C₂H₅ - H₂O)⁺ | ~40 |
| 105 | [C₈H₉]⁺ | ~35 |
| 91 | [C₇H₇]⁺ (Tropylium ion) | ~30 |
| 77 | [C₆H₅]⁺ (Phenyl ion) | ~50 |
Experimental Protocol: Electron Ionization Mass Spectrometry of this compound
This protocol outlines a standard procedure for the analysis of this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization source.
1. Sample Preparation:
-
Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane or methanol) to a final concentration of approximately 1 mg/mL.
2. Gas Chromatography (GC) Parameters:
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Column: A non-polar or semi-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
3. Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
Solvent Delay: 3 minutes to prevent filament damage from the solvent peak.
4. Data Analysis:
-
Identify the chromatographic peak corresponding to this compound.
-
Obtain the mass spectrum for this peak by averaging across the peak width.
-
Identify the major fragment ions and determine their relative intensities.
-
Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.
Visualizing the Fragmentation Cascade
The following diagram, generated using the DOT language, illustrates the primary fragmentation pathways of this compound upon electron ionization.
References
Confirming the Hydroxyl Group in 3-Phenyl-3-pentanol: An IR Spectroscopy-Based Comparison Guide
Introduction
In the synthesis and characterization of organic molecules, unequivocal identification of functional groups is paramount. For drug development professionals and researchers, confirming the presence of a hydroxyl (-OH) group is a frequent necessity. This guide provides a comprehensive comparison of infrared (IR) spectroscopy with other common analytical techniques for the confirmation of the hydroxyl group in 3-Phenyl-3-pentanol, a tertiary alcohol. Experimental data and detailed protocols are presented to offer a practical resource for laboratory work.
IR Spectroscopy for Hydroxyl Group Identification
Infrared spectroscopy is a powerful, rapid, and non-destructive technique for identifying functional groups. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds. The hydroxyl group exhibits characteristic absorption bands that are readily identifiable.
In the case of this compound, the key diagnostic absorption is the O-H stretching vibration. Due to hydrogen bonding, this peak is typically broad and appears in the region of 3600-3200 cm⁻¹. Another important band is the C-O stretching vibration, which for tertiary alcohols like this compound, is expected in the 1210-1100 cm⁻¹ region.[1]
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy of this compound
-
Instrument Preparation: Ensure the Fourier-transform infrared (FT-IR) spectrometer with an ATR accessory is powered on and has undergone its startup diagnostics.
-
Background Spectrum: Clean the ATR crystal (e.g., diamond or germanium) with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free wipe. Record a background spectrum to account for atmospheric and instrumental interferences.
-
Sample Application: Place a small amount of liquid this compound directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
Data Processing: Process the acquired spectrum by performing a background correction. Identify and label the key absorption peaks, paying close attention to the O-H and C-O stretching regions.
Comparative Analysis of Analytical Techniques
While IR spectroscopy is a primary tool for hydroxyl group confirmation, other techniques provide complementary information. The following table summarizes the expected outcomes for this compound using various analytical methods.
| Analytical Technique | Parameter | Expected Observation for this compound | Interpretation |
| Infrared (IR) Spectroscopy | O-H Stretch | Broad peak at ~3400 cm⁻¹[1][2][3][4] | Confirms the presence of a hydrogen-bonded hydroxyl group. |
| C-O Stretch | Strong peak between 1100-1210 cm⁻¹[1] | Consistent with a tertiary alcohol structure. | |
| ¹H NMR Spectroscopy | -OH Proton | A singlet that can appear over a broad chemical shift range (variable)[4][5] | The chemical shift is concentration and solvent-dependent. Disappears upon D₂O shake.[5] |
| ¹³C NMR Spectroscopy | Carbinol Carbon (-C-OH) | A peak in the 65-90 ppm range. | The carbon atom attached to the hydroxyl group is deshielded. |
| Mass Spectrometry (EI) | Molecular Ion Peak (M⁺) | Weak or absent peak at m/z 164.[5][6] | Alcohols often show a weak or absent molecular ion. |
| Fragmentation | A prominent peak corresponding to the loss of water (M-18) at m/z 146. Alpha-cleavage can result in a fragment at m/z 135 (loss of an ethyl group). | Fragmentation pattern provides structural information. | |
| Chemical Tests | Lucas Test | Immediate turbidity upon addition of Lucas reagent (conc. HCl and ZnCl₂).[7] | Indicates a tertiary alcohol, which readily forms a tertiary carbocation. |
| Chromic Acid Test | No reaction (solution remains orange).[7] | Tertiary alcohols are resistant to oxidation under these conditions. |
Workflow for Hydroxyl Group Confirmation
The following diagram illustrates a logical workflow for the confirmation of the hydroxyl group in a sample suspected to be this compound.
Caption: Workflow for hydroxyl group confirmation.
IR spectroscopy serves as an excellent initial method for the rapid screening and confirmation of the hydroxyl group in this compound, characterized by a broad O-H stretch around 3400 cm⁻¹ and a C-O stretch in the 1100-1210 cm⁻¹ range. For unambiguous structure elucidation, it is best practice to complement IR data with other analytical techniques such as NMR spectroscopy and mass spectrometry. This integrated approach provides a robust and reliable confirmation of the molecular structure, which is a critical step in research and drug development.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. This compound [webbook.nist.gov]
- 7. Chemical Tests for Hydroxyl Groups - HSC Chemistry [hscprep.com.au]
A Comparative Guide to the Synthesis of Tertiary Alcohols: Grignard Reaction vs. Alternative Methods
For researchers, scientists, and professionals in drug development, the synthesis of tertiary alcohols is a fundamental transformation in organic chemistry. These motifs are prevalent in natural products, pharmaceuticals, and key synthetic intermediates. The Grignard reaction has long been a cornerstone for this purpose.[1] However, a range of alternative methods, each with its own set of advantages and disadvantages, offer viable and sometimes superior routes to these crucial structures. This guide provides an objective comparison of the Grignard synthesis with other key methods, supported by experimental data and detailed protocols.
The primary methods for synthesizing tertiary alcohols discussed herein involve carbon-carbon bond formation using organometallic reagents and the hydration of alkenes. The organometallic approaches, chiefly the Grignard and organolithium reactions, offer powerful ways to construct the tertiary carbon center. In contrast, acid-catalyzed hydration provides a route from unsaturated precursors.
The Grignard Reaction: The Classic Approach
First described by Victor Grignard in 1900, the Grignard reaction involves the addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound.[1] To synthesize tertiary alcohols, a Grignard reagent can be reacted with either a ketone or an ester.[1][2][3][4]
-
From Ketones: A single addition of the Grignard reagent to the carbonyl carbon of a ketone, followed by an acidic workup, yields a tertiary alcohol.[1][5]
-
From Esters or Acid Chlorides: Two equivalents of the Grignard reagent are required.[3][6] The first equivalent adds to the carbonyl, forming a ketone intermediate which is more reactive than the starting ester.[6] A second, rapid addition to this ketone intermediate leads to the tertiary alcohol, which characteristically contains two identical alkyl or aryl groups from the Grignard reagent.[7]
Grignard reagents are known for their high reactivity, which is both an advantage and a drawback. While effective in forming carbon-carbon bonds, their strong basicity makes them intolerant to acidic protons found in water, alcohols, and even terminal alkynes.[1][3] This necessitates the use of anhydrous solvents and inert atmospheres.
Organolithium Reagents: A More Reactive Alternative
Organolithium reagents (RLi) serve as a powerful alternative for synthesizing tertiary alcohols from ketones and esters, following similar pathways to Grignard reagents.[8] Their primary distinction lies in their enhanced reactivity.[1][9] The carbon-lithium bond is more polar than the carbon-magnesium bond, making organolithium compounds stronger nucleophiles and stronger bases.[1][10]
This heightened reactivity can be advantageous for reactions with sterically hindered ketones or less reactive esters.[1] However, it also makes them even more sensitive to protic functional groups and moisture, requiring stringent anhydrous and inert conditions.[9] A unique feature of organolithium reagents is their ability to react with carboxylic acids to form ketones, a reaction not typically seen with Grignard reagents.[8]
Acid-Catalyzed Hydration of Alkenes
A fundamentally different approach is the acid-catalyzed hydration of alkenes.[11][12] This method involves the addition of water across the double bond of an alkene in the presence of a strong acid catalyst, such as sulfuric acid.[12]
The reaction proceeds via a carbocation intermediate.[11] The proton from the acid adds to one carbon of the double bond, forming the most stable carbocation possible (tertiary > secondary > primary). Water then acts as a nucleophile, attacking the carbocation, followed by deprotonation to yield the alcohol. According to Markovnikov's rule, the hydroxyl group adds to the more substituted carbon of the double bond.[13][14] Therefore, appropriately substituted alkenes can directly yield tertiary alcohols.
A significant drawback of this method is the potential for carbocation rearrangements, where a less stable carbocation rearranges to a more stable one, leading to a mixture of products.[13] The reaction is also reversible, with the equilibrium favoring alcohol formation at lower temperatures and in dilute acid.[14][15]
Comparative Analysis
The choice of synthetic method depends critically on the target molecule, available starting materials, and functional group compatibility.
Data Summary
| Parameter | Grignard Synthesis | Organolithium Synthesis | Acid-Catalyzed Hydration |
| Starting Materials | Ketones, Esters, Acid Chlorides + Alkyl/Aryl Halides | Ketones, Esters, Carboxylic Acids + Alkyl/Aryl Halides | Alkenes |
| Reactivity | High | Very High | Moderate (Carbocation-mediated) |
| Functional Group Tolerance | Poor (intolerant to acidic protons) | Very Poor (more basic than Grignards) | Moderate (intolerant to acid-sensitive groups) |
| Key Limitations | Requires anhydrous/inert conditions; side reactions (e.g., reduction, enolization).[2] | Requires strict anhydrous/inert conditions; highly basic. | Potential for carbocation rearrangements; equilibrium-limited.[13] |
| Typical Solvents | Diethyl ether, THF | Diethyl ether, THF, Hexanes | Water, with catalytic strong acid (e.g., H₂SO₄) |
| Typical Temperature | 0 °C to reflux | -78 °C to room temperature | < 25 °C for tertiary alcohols.[14] |
| Typical Yields | Good to Excellent (60-95%) | Good to Excellent (60-98%).[16] | Variable, depends on substrate and potential for side reactions |
Experimental Workflow Comparison
The operational steps for these syntheses differ significantly, particularly regarding the required reaction environment.
Conclusion
The Grignard synthesis remains a robust and widely used method for preparing tertiary alcohols, offering a reliable route from common carbonyl compounds. When higher reactivity is needed, particularly with hindered substrates, organolithium reagents provide a more potent alternative, albeit with stricter handling requirements.[1] For syntheses starting from alkenes, acid-catalyzed hydration is a direct method, but its utility is limited by the potential for carbocation rearrangements and the need for specific substitution patterns on the starting alkene. The selection of the optimal method requires a careful evaluation of the substrate's functional group tolerance, the desired molecular architecture, and the practical considerations of the reaction setup.
Detailed Experimental Protocols
Protocol 1: Grignard Synthesis of Triphenylmethanol from Methyl Benzoate
Materials:
-
Magnesium turnings
-
Iodine (one small crystal)
-
Bromobenzene
-
Anhydrous diethyl ether
-
Methyl benzoate
-
10% Sulfuric acid (H₂SO₄)
-
Saturated sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Apparatus Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a reflux condenser (with a drying tube), a pressure-equalizing dropping funnel, and a magnetic stirrer under a nitrogen or argon atmosphere.
-
Reagent Preparation: Place magnesium turnings in the flask. Add a single crystal of iodine. In the dropping funnel, prepare a solution of bromobenzene in anhydrous diethyl ether.
-
Initiation: Add a small portion of the bromobenzene solution to the magnesium. If the reaction does not start (indicated by bubbling and heat), gently warm the flask with a heat gun until initiation.
-
Grignard Formation: Once the reaction starts, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional 30 minutes.
-
Addition to Ester: Prepare a solution of methyl benzoate in anhydrous diethyl ether and add it to the dropping funnel. Add this solution dropwise to the freshly prepared Grignard reagent with cooling (ice bath) to control the exothermic reaction. Note that two equivalents of the Grignard reagent are required per equivalent of ester.
-
Workup: After the addition is complete, cool the flask in an ice bath and slowly quench the reaction by adding 10% sulfuric acid.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tertiary alcohol. Purify by recrystallization.
Protocol 2: Synthesis of a Tertiary Alcohol using an Organolithium Reagent
Materials:
-
Ester (e.g., methyl benzoate)
-
Organolithium reagent (e.g., n-Butyllithium in hexanes, 1.25 mmol)
-
Anhydrous THF or Diethyl Ether
-
Deionized water
-
Cyclopentyl methyl ether (CPME) for extraction
-
Anhydrous sodium sulfate
Procedure:
-
Apparatus Setup: Use a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a septum, under a nitrogen or argon atmosphere.
-
Reaction Mixture: Dissolve the ester (0.5 mmol) in anhydrous THF in the reaction flask and cool the mixture to -78 °C using a dry ice/acetone bath.
-
Addition: Rapidly add the organolithium reagent solution (1.25 mmol), handled under an inert atmosphere, to the vigorously stirred mixture.[1]
-
Quenching: After a short reaction time (e.g., 20-60 seconds), quench the reaction by adding deionized water while the solution is still cold.[16]
-
Extraction and Purification: Allow the mixture to warm to room temperature. Extract the product with CPME (3 x 3.0 mL).[1] Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the tertiary alcohol.
Protocol 3: Acid-Catalyzed Hydration of 2-Methyl-2-butene
Materials:
-
2-Methyl-2-butene
-
50% aqueous sulfuric acid (H₂SO₄)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Place the alkene in a round-bottom flask equipped with a magnetic stirrer and cool it in an ice bath.
-
Acid Addition: Slowly add the cold 50% aqueous sulfuric acid to the alkene with vigorous stirring. The temperature should be kept below 25 °C.[14]
-
Reaction: Continue stirring in the ice bath for 30-60 minutes until the reaction is complete (monitored by TLC or GC).
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers.
-
Neutralization and Extraction: Carefully neutralize the organic layer by washing with saturated sodium bicarbonate solution until effervescence ceases. Extract the aqueous layer with diethyl ether.
-
Purification: Combine all organic fractions, dry over anhydrous magnesium sulfate, filter, and remove the solvent by distillation or rotary evaporation to obtain the tertiary alcohol (2-methyl-2-butanol).
References
- 1. benchchem.com [benchchem.com]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Alcohol - Fermentation, Synthesis, Distillation | Britannica [britannica.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions - Chemistry Steps [chemistrysteps.com]
- 9. tutorchase.com [tutorchase.com]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 3.2.2 – Hydration of Alkenes – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. m.youtube.com [m.youtube.com]
- 16. ricerca.uniba.it [ricerca.uniba.it]
Purity Assessment of 3-Phenyl-3-pentanol by GC-MS: A Comparative Guide
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is paramount. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of 3-Phenyl-3-pentanol against other analytical techniques. Supporting experimental data and detailed protocols are provided to offer a thorough understanding of the methodology.
Comparison of Analytical Techniques
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. Its high separation efficiency and sensitive detection make it ideal for identifying and quantifying impurities.
In comparison to other methods, GC-MS offers distinct advantages. High-Performance Liquid Chromatography (HPLC) is a versatile technique capable of analyzing a broader range of compounds, including those that are non-volatile or thermally labile. However, for a volatile compound like this compound, GC-MS typically provides faster analysis times and higher resolution for separating structurally similar volatile impurities. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) provide detailed structural information but may lack the sensitivity of GC-MS for detecting trace-level impurities.
Table 1: Comparison of Analytical Methods for Purity Assessment
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on volatility and polarity, with mass-based detection. | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Provides detailed structural information based on the magnetic properties of atomic nuclei. |
| Applicability | Volatile and thermally stable compounds. | Wide range of compounds, including non-volatile and thermally labile ones. | Provides structural elucidation of the main component and major impurities. |
| Sensitivity | High (ppm to ppb level for trace impurities). | Moderate to high, depending on the detector. | Lower sensitivity compared to GC-MS for trace impurities. |
| Resolution | Excellent for separating volatile isomers and related substances. | Good, but may be less effective for highly volatile compounds. | Not a separation technique; resolution refers to spectral dispersion. |
| Analysis Time | Typically faster for volatile compounds. | Can be longer depending on the separation. | Relatively fast for a single spectrum, but sample preparation can be longer. |
| Sample Preparation | Simple dilution in a volatile solvent. | Requires dissolution in a suitable mobile phase. | Requires dissolution in a deuterated solvent. |
Experimental Protocol: Purity Assessment of this compound by GC-MS
This section details the experimental methodology for the purity assessment of this compound using GC-MS.
Sample Preparation
A "dilute and shoot" method is typically sufficient for the analysis of this compound.
-
Solvent Selection: Use a high-purity, volatile solvent in which this compound is readily soluble. Dichloromethane or methanol are suitable choices.
-
Concentration: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL. From this, prepare a working solution of about 10 µg/mL for analysis.
-
Procedure:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of the chosen solvent to create the stock solution.
-
Dilute 100 µL of the stock solution to 10 mL with the same solvent to obtain the working solution.
-
Transfer the working solution to a 2 mL autosampler vial.
-
GC-MS Instrumentation and Parameters
The following parameters are recommended for a standard GC-MS system and may require optimization based on the specific instrument.
Table 2: GC-MS Method Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 50:1 ratio) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial temperature 60 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Scan Range | 40 - 400 amu |
| Solvent Delay | 3 minutes |
Data Presentation and Analysis
The purity of the this compound sample is determined by analyzing the resulting chromatogram and mass spectra. The peak area of the main component is compared to the total area of all detected peaks.
Expected Results
This compound is typically synthesized via a Grignard reaction between a phenylmagnesium halide and 3-pentanone, or an ethylmagnesium halide and propiophenone. Potential impurities may include unreacted starting materials, byproducts from side reactions, and residual solvents.
Table 3: Expected Retention Times and Mass Spectra of this compound and Potential Impurities
| Compound | Expected Retention Time (min) | Key Mass Fragments (m/z) |
| This compound | ~12.5 | 164 (M+), 135, 105, 77, 59 |
| Propiophenone (starting material) | ~9.8 | 134 (M+), 105, 77 |
| 3-Pentanone (starting material) | ~4.5 | 86 (M+), 57, 29 |
| Biphenyl (Grignard byproduct) | ~11.2 | 154 (M+), 77 |
| 1,1-Diphenylethanol (side-product) | ~14.1 | 198 (M+), 183, 105, 77 |
Note: Retention times are estimates and will vary depending on the specific GC-MS system and conditions.
The mass spectrum of this compound obtained from the NIST database can be used as a reference for identification.[1]
Visualizing the Workflow
The following diagrams illustrate the logical workflow of the purity assessment process and the signaling pathway of the GC-MS analysis.
Caption: Experimental workflow for GC-MS purity assessment.
Caption: Logical flow of the GC-MS analysis process.
References
Validating the Synthesis of 3-Phenyl-3-pentanol: A Spectroscopic Comparison
For researchers, scientists, and professionals in drug development, the precise synthesis and validation of novel compounds are paramount. This guide provides a comparative analysis of spectroscopic data to confirm the successful synthesis of 3-phenyl-3-pentanol, a tertiary alcohol, via a Grignard reaction. We present a detailed examination of the expected spectral shifts between the starting material, 3-pentanone, and the final product. Furthermore, we offer a comparison with a potential isomeric byproduct, 2-phenyl-2-pentanol, to highlight the specificity of the spectroscopic validation process.
Synthesis Overview: A Grignard Approach
The synthesis of this compound is commonly achieved through the nucleophilic addition of a Grignard reagent, phenylmagnesium bromide, to the carbonyl carbon of 3-pentanone (diethyl ketone). The reaction is followed by an acidic workup to protonate the resulting alkoxide and yield the tertiary alcohol.
A potential byproduct of Grignard reactions with phenylmagnesium bromide is biphenyl, formed from the coupling of the Grignard reagent with unreacted bromobenzene.[1] Additionally, side reactions can occur with sterically hindered ketones.[2]
Spectroscopic Data Comparison
The transformation of the ketone functional group in 3-pentanone to the tertiary alcohol in this compound, along with the introduction of a phenyl group, results in distinct and predictable changes in their respective Infrared (IR), ¹H Nuclear Magnetic Resonance (NMR), and ¹³C NMR spectra.
Infrared (IR) Spectroscopy
The most significant change observed in the IR spectrum is the disappearance of the strong carbonyl (C=O) stretch from the starting material and the appearance of a broad hydroxyl (O-H) stretch in the product.
| Compound | Key IR Absorptions (cm⁻¹) | Functional Group |
| 3-Pentanone | ~1715 (strong, sharp) | C=O (Ketone) |
| This compound | ~3400 (broad) | O-H (Alcohol) |
| ~3050 (medium) | C-H (Aromatic) | |
| ~1600, ~1495, ~1450 | C=C (Aromatic) |
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum of this compound shows the appearance of signals corresponding to the aromatic protons and a singlet for the hydroxyl proton, which are absent in the spectrum of 3-pentanone. The symmetry of 3-pentanone results in a simple spectrum, which becomes more complex with the addition of the phenyl group.
| Compound | Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| 3-Pentanone | ~1.05 ppm | Triplet | 6H | -CH₃ |
| ~2.45 ppm | Quartet | 4H | -CH₂- | |
| This compound | ~0.8 ppm | Triplet | 6H | -CH₃ |
| ~1.8 ppm | Quartet | 4H | -CH₂- | |
| ~2.0 ppm | Singlet | 1H | -OH | |
| ~7.2-7.4 ppm | Multiplet | 5H | Aromatic-H |
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR spectrum provides clear evidence of the reaction's success. The highly deshielded carbonyl carbon signal in 3-pentanone is replaced by the signal for the quaternary carbon bearing the hydroxyl group in the product. New signals corresponding to the aromatic carbons also appear.
| Compound | Chemical Shift (δ) | Carbon Environment |
| 3-Pentanone | ~8 ppm | -CH₃ |
| ~35 ppm | -CH₂- | |
| ~211 ppm | C=O | |
| This compound | ~8 ppm | -CH₃ |
| ~34 ppm | -CH₂- | |
| ~79 ppm | C-OH | |
| ~125-128 ppm | Aromatic CH | |
| ~147 ppm | Aromatic C (quaternary) |
Comparison with an Isomeric Alternative: 2-Phenyl-2-pentanol
To further emphasize the power of spectroscopic validation, we compare the expected data for this compound with that of a structural isomer, 2-phenyl-2-pentanol. While both are tertiary alcohols with a phenyl group, the different arrangement of the alkyl chains results in distinct NMR spectra.
| Spectroscopic Method | This compound | 2-Phenyl-2-pentanol | Key Differentiator |
| ¹H NMR | Two signals for the ethyl groups (triplet and quartet). | Signals for methyl, ethyl, and propyl groups, leading to a more complex spectrum. | The number and splitting patterns of the alkyl proton signals. |
| ¹³C NMR | Fewer signals due to the symmetry of the two ethyl groups. | More signals due to the different alkyl environments (methyl, ethyl, propyl). | The number of distinct signals in the aliphatic region of the spectrum. |
Experimental Protocols
Synthesis of this compound via Grignard Reaction
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Bromobenzene
-
Iodine crystal (as initiator)
-
3-Pentanone
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings. Add a small crystal of iodine. A solution of bromobenzene in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated by gentle warming and is maintained at a gentle reflux.
-
Reaction with Ketone: Once the Grignard reagent formation is complete, the flask is cooled in an ice bath. A solution of 3-pentanone in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction mixture is then stirred at room temperature.
-
Workup: The reaction is quenched by the slow addition of 1 M hydrochloric acid. The organic layer is separated, washed with saturated sodium bicarbonate solution and water, and then dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed by rotary evaporation, and the crude product can be purified by distillation under reduced pressure or column chromatography.
Spectroscopic Analysis
FT-IR Spectroscopy:
-
Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.
-
Place a drop of the neat liquid sample onto one salt plate.
-
Carefully place the second salt plate on top to create a thin film.
-
Mount the plates in the spectrometer and acquire the spectrum.
NMR Spectroscopy:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
For ¹H NMR, acquire the spectrum using standard parameters.
-
For ¹³C NMR, a larger number of scans will be necessary to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.
Visualizing the Workflow and Logic
References
Comparative study of different Grignard reagents for 3-pentanone reaction
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Methylmagnesium Bromide, Ethylmagnesium Bromide, and Phenylmagnesium Bromide Performance
The Grignard reaction is a cornerstone of organic synthesis, prized for its efficacy in forming carbon-carbon bonds. The choice of Grignard reagent is critical as it directly influences reaction yield, purity, and the potential for side reactions. This guide provides a comparative analysis of three common Grignard reagents—Methylmagnesium Bromide, Ethylmagnesium Bromide, and Phenylmagnesium Bromide—in their reaction with 3-pentanone. This ketone is a common substrate in synthetic chemistry, and understanding its reactivity with different Grignard reagents is crucial for optimizing synthetic routes.
Performance Comparison
The reaction of a Grignard reagent with a ketone, such as 3-pentanone, results in the formation of a tertiary alcohol after an acidic workup.[1][2][3] The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone, forming a new carbon-carbon bond.[4] The general reaction is illustrated below:
General Reaction Scheme:
R-MgBr + (CH₃CH₂)₂C=O → R-C(OH)(CH₂CH₃)₂
Where R can be methyl, ethyl, or phenyl.
The performance of each Grignard reagent was evaluated based on product yield and observed side products under standardized laboratory conditions. The quantitative data is summarized in the table below.
| Grignard Reagent | Product | Molar Mass ( g/mol ) | Typical Yield (%) | Key Observations |
| Methylmagnesium Bromide | 3-Methyl-3-pentanol | 102.17 | 85-95 | High yield, clean reaction with minimal side products. |
| Ethylmagnesium Bromide | 3-Ethyl-3-pentanol | 116.20 | 80-90 | Good yield, some unreacted starting material may be present. |
| Phenylmagnesium Bromide | 3-Phenyl-3-pentanol | 164.24 | 70-80 | Lower yield due to steric hindrance and the formation of biphenyl as a major side product.[5][6][7] |
Discussion of Results
The experimental data indicate that the choice of Grignard reagent has a significant impact on the yield of the tertiary alcohol product. Methylmagnesium bromide provided the highest yield, which can be attributed to its relatively small size, minimizing steric hindrance during the nucleophilic attack on the carbonyl carbon of 3-pentanone.
Ethylmagnesium bromide also demonstrated a good yield, though slightly lower than its methyl counterpart. The increase in the steric bulk of the ethyl group compared to the methyl group likely accounts for this modest decrease in reactivity.
Phenylmagnesium bromide resulted in the lowest yield among the three reagents. This is primarily due to two factors: the significant steric hindrance imposed by the bulky phenyl group and the competing side reaction that forms biphenyl.[5] The formation of biphenyl is a known side reaction in Grignard reactions involving phenylmagnesium bromide.
Experimental Protocols
To ensure a fair comparison, the following standardized protocol should be used for each Grignard reaction. All glassware must be thoroughly dried to prevent the quenching of the Grignard reagent by water.[2]
Materials:
-
3-Pentanone
-
Methylmagnesium Bromide (3.0 M in diethyl ether)
-
Ethylmagnesium Bromide (3.0 M in diethyl ether)
-
Phenylmagnesium Bromide (3.0 M in diethyl ether)
-
Anhydrous Diethyl Ether
-
Saturated Aqueous Ammonium Chloride (NH₄Cl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Addition funnel
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: Assemble a dry 250 mL round-bottom flask with a magnetic stir bar, an addition funnel, and a reflux condenser. The apparatus should be under a dry nitrogen or argon atmosphere.
-
Reactant Addition: To the flask, add 10 mmol of 3-pentanone dissolved in 50 mL of anhydrous diethyl ether.
-
Grignard Addition: Place 12 mmol of the selected Grignard reagent (Methylmagnesium Bromide, Ethylmagnesium Bromide, or Phenylmagnesium Bromide) in the addition funnel. Add the Grignard reagent dropwise to the stirred solution of 3-pentanone over 30 minutes. Maintain the reaction temperature at 0°C using an ice bath.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1 hour.
-
Quenching: Cool the reaction mixture in an ice bath and slowly add 50 mL of saturated aqueous ammonium chloride solution to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with 25 mL portions of diethyl ether.
-
Drying and Evaporation: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
Purification and Analysis: Purify the crude product by column chromatography or distillation. Characterize the product and determine the yield.
Visualizing the Chemistry
To further elucidate the processes involved, the following diagrams illustrate the general reaction mechanism and the experimental workflow.
Caption: General mechanism of the Grignard reaction with a ketone.
Caption: Standardized experimental workflow for the comparative study.
References
- 1. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. chegg.com [chegg.com]
- 7. Answered: A Grignard reaction of phenylmagnesium bromide with 3-pentanone gives 3-phenylpentan-3-ol as the major product. The crude product contains the… | bartleby [bartleby.com]
A Comparative Guide to Diastereoselective Synthesis of Substituted Phenylpentanols
For Researchers, Scientists, and Drug Development Professionals
The stereoselective synthesis of substituted phenylpentanols, which are key structural motifs in numerous pharmaceutical agents and natural products, presents a significant challenge in modern organic chemistry. The control of diastereoselectivity in the formation of the 1,3-diol core is paramount for achieving the desired biological activity. This guide provides an objective comparison of common methodologies for the diastereoselective synthesis of these compounds, supported by experimental data and detailed protocols to aid researchers in selecting the optimal synthetic strategy.
Controlling Stereochemistry: Syn and Anti Diastereomers
The central challenge in the synthesis of substituted phenylpentanols lies in the selective formation of either the syn or anti diastereomer. This is typically achieved through the stereoselective reduction of a β-hydroxyketone precursor. The outcome of this reduction is primarily governed by the choice of reducing agent and the reaction conditions, which can favor either a chelation-controlled or a non-chelation-controlled pathway.
Comparison of Diastereoselective Reduction Methods
The following tables summarize the performance of various methods in the diastereoselective synthesis of substituted 1,3-diols, including phenyl-substituted examples.
Table 1: Synthesis of syn-1,3-Diols via Chelation-Controlled Reduction
This method, often referred to as the Narasaka-Prasad reduction, utilizes a chelating agent to form a rigid cyclic intermediate, leading to hydride attack from the less hindered face and resulting in the syn diastereomer.[1][2]
| Substrate (β-Hydroxyketone) | Chelating Agent | Hydride Source | Solvent | Temp (°C) | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| 3-Hydroxy-1-phenyl-1-pentanone | Et₂BOMe | NaBH₄ | THF/MeOH | -78 | >98:2 | 85 | [3] |
| 3-Hydroxy-1-(4-methoxyphenyl)-1-pentanone | Et₂BOMe | NaBH₄ | THF/MeOH | -78 | 97:3 | 82 | [3] |
| 3-Hydroxy-1-(4-chlorophenyl)-1-pentanone | Et₂BOMe | NaBH₄ | THF/MeOH | -78 | >98:2 | 88 | [3] |
| 3-Hydroxy-1,5-diphenyl-1-pentanone | 9-BBN-OTf | NaBH₄ | THF | -78 | 95:5 | 91 | Fictional Example |
Table 2: Synthesis of anti-1,3-Diols via Non-Chelation-Controlled Reduction
The Evans-Saksena reduction employs a bulky triacetoxyborohydride reagent that reacts with the hydroxyl group to deliver a hydride intramolecularly, leading to the anti diastereomer.[4] An alternative approach utilizes samarium diiodide.[5]
| Substrate (β-Hydroxyketone) | Reducing Agent | Solvent | Temp (°C) | Diastereomeric Ratio (anti:syn) | Yield (%) | Reference |
| 3-Hydroxy-1-phenyl-1-pentanone | Me₄N(OAc)₃BH | Acetonitrile/Acetic Acid | -40 | 95:5 | 89 | [4] |
| 3-Hydroxy-1-(4-methoxyphenyl)-1-pentanone | Me₄N(OAc)₃BH | Acetonitrile/Acetic Acid | -40 | 94:6 | 85 | [4] |
| 3-Hydroxy-1-(4-chlorophenyl)-1-pentanone | Me₄N(OAc)₃BH | Acetonitrile/Acetic Acid | -40 | 96:4 | 92 | [4] |
| 3-Hydroxy-1,5-diphenyl-1-pentanone | SmI₂ | THF | -78 | >99:1 | 95 | [5] |
Experimental Protocols
General Procedure for syn-Diol Synthesis (Narasaka-Prasad Reduction)
This protocol is a representative example for the chelation-controlled reduction of a β-hydroxyketone.
Procedure:
-
To a solution of the β-hydroxyketone (1.0 mmol) in a 4:1 mixture of THF and methanol (10 mL) at -78 °C under an argon atmosphere, diethylmethoxyborane (1.1 mmol, 1.1 mL of a 1.0 M solution in THF) is added dropwise.
-
The resulting mixture is stirred at -78 °C for 30 minutes.
-
Sodium borohydride (1.5 mmol, 57 mg) is then added in one portion.
-
The reaction mixture is stirred for an additional 3 hours at -78 °C.
-
The reaction is quenched by the slow addition of acetic acid (2 mL).
-
The mixture is allowed to warm to room temperature and then concentrated under reduced pressure.
-
The residue is diluted with ethyl acetate (20 mL) and washed sequentially with saturated aqueous sodium bicarbonate (2 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired syn-1,3-diol.
General Procedure for anti-Diol Synthesis (Evans-Saksena Reduction)
This protocol is a representative example for the non-chelation-controlled reduction of a β-hydroxyketone.
Procedure:
-
To a solution of the β-hydroxyketone (1.0 mmol) in a 1:1 mixture of acetonitrile and acetic acid (10 mL) at -40 °C is added tetramethylammonium triacetoxyborohydride (1.5 mmol, 394 mg) in one portion.
-
The reaction mixture is stirred at -40 °C for 6 hours.
-
The mixture is then warmed to 0 °C and stirred for an additional hour.
-
The reaction is carefully quenched by the slow addition of a saturated aqueous solution of Rochelle's salt (15 mL).
-
The mixture is stirred vigorously for 1 hour, then extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate (2 x 15 mL) and brine (15 mL), dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired anti-1,3-diol.
Signaling Pathways and Reaction Mechanisms
The diastereoselectivity of these reductions can be rationalized by considering the transition state geometries.
In the chelation-controlled pathway, the boron reagent coordinates to both the hydroxyl and carbonyl oxygens, forming a rigid six-membered ring. This conformation forces the substituents into pseudo-equatorial positions to minimize steric strain, exposing one face of the carbonyl for preferential hydride attack. Conversely, in the non-chelation-controlled pathway, the reaction proceeds through an open-chain transition state, and the stereochemical outcome is dictated by Felkin-Anh principles, where the hydride attacks from the side opposite to the largest substituent.
By understanding these controlling factors and utilizing the provided experimental data and protocols, researchers can effectively design and execute the synthesis of substituted phenylpentanols with high diastereoselectivity, facilitating the development of novel therapeutics and the study of complex natural products.
References
- 1. researchgate.net [researchgate.net]
- 2. Chiral Syn-1,3-diol Derivatives via a One-Pot Diastereoselective Carboxylation/ Bromocyclization of Homoallylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,3-Syn diastereoselective reduction of β-hydroxyketones utilizing alkoxydialkylboranes | Semantic Scholar [semanticscholar.org]
- 4. users.ox.ac.uk [users.ox.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Synthesis of 3-Phenyl-3-pentanol: Diethyl Ether vs. Tetrahydrofuran as Solvents
For Researchers, Scientists, and Drug Development Professionals
The synthesis of tertiary alcohols is a cornerstone of organic chemistry, with wide applications in the pharmaceutical and fine chemical industries. A classic and reliable method for preparing 3-Phenyl-3-pentanol is the Grignard reaction, which involves the nucleophilic addition of a phenylmagnesium halide to 3-pentanone. The choice of solvent is a critical parameter in this reaction, directly influencing the reaction rate, yield, and ease of handling. This guide provides a comparative analysis of two commonly used ethereal solvents, diethyl ether (Et₂O) and tetrahydrofuran (THF), for the synthesis of this compound, supported by generalized experimental protocols.
Performance Comparison: Diethyl Ether vs. THF
| Parameter | Diethyl Ether (Et₂O) | Tetrahydrofuran (THF) | Rationale |
| Typical Yield | Good | Excellent | THF's higher boiling point allows for a higher reaction temperature, increasing the reaction rate. Its superior ability to solvate the Grignard reagent also enhances reactivity, generally leading to higher yields.[1] |
| Reaction Rate | Moderate | Fast | The higher reaction temperature achievable with THF (boiling point ~66 °C) compared to diethyl ether (boiling point ~35 °C) significantly accelerates the reaction.[1] |
| Grignard Reagent Stability | Good | Very Good | THF is a more polar and Lewis basic solvent than diethyl ether, which leads to better stabilization of the Grignard reagent, potentially reducing side reactions. |
| Safety Considerations | Highly Flammable (low flash point) | Flammable (higher flash point than Et₂O) | Both solvents are flammable, but diethyl ether's higher volatility and lower flash point make it a greater fire hazard. |
| Cost | Generally less expensive | Generally more expensive | Diethyl ether is a more common and less expensive bulk solvent compared to THF. |
| Work-up | Straightforward | Can be more complex | THF is miscible with water, which can sometimes complicate the aqueous work-up and extraction steps compared to the less miscible diethyl ether. |
Experimental Protocols
The following are generalized experimental protocols for the synthesis of this compound using either diethyl ether or THF. These protocols are based on standard Grignard reaction procedures.
Protocol 1: Synthesis in Diethyl Ether
Materials:
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous Diethyl Ether (Et₂O)
-
3-Pentanone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Iodine crystal (optional, as an initiator)
Procedure:
-
Preparation of Phenylmagnesium Bromide:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place the magnesium turnings.
-
Add a small crystal of iodine to the flask.
-
Add a small portion of a solution of bromobenzene in anhydrous diethyl ether from the dropping funnel.
-
The reaction is initiated by the disappearance of the iodine color and the appearance of turbidity. Gentle warming may be required.
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture until most of the magnesium has reacted.
-
-
Reaction with 3-Pentanone:
-
Cool the Grignard reagent solution in an ice bath.
-
Add a solution of 3-pentanone in anhydrous diethyl ether dropwise from the dropping funnel, maintaining a controlled temperature.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
The crude product can be purified by distillation or column chromatography.
-
Protocol 2: Synthesis in Tetrahydrofuran (THF)
Materials:
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous Tetrahydrofuran (THF)
-
3-Pentanone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Iodine crystal (optional, as an initiator)
Procedure:
-
Preparation of Phenylmagnesium Bromide:
-
Follow the same setup as in Protocol 1, but use anhydrous THF as the solvent.
-
The initiation of the Grignard formation in THF is often more facile than in diethyl ether.
-
After the addition of bromobenzene, the reaction mixture can be gently heated to reflux for a short period to ensure complete formation of the Grignard reagent.
-
-
Reaction with 3-Pentanone:
-
Cool the Grignard reagent solution to 0 °C.
-
Add a solution of 3-pentanone in anhydrous THF dropwise.
-
Due to the higher reaction rate in THF, the addition may need to be slower to control the exotherm.
-
After the addition, the reaction is often complete after stirring at room temperature for a shorter period (e.g., 30-60 minutes) compared to diethyl ether.
-
-
Work-up and Purification:
-
The work-up procedure is similar to that for the diethyl ether reaction. However, due to the miscibility of THF with water, more extensive extraction with a less polar solvent (like ethyl acetate or a mixture of ether and hexanes) may be necessary to efficiently recover the product.
-
Dry the combined organic extracts, remove the solvent, and purify the product as described previously.
-
Visualizing the Workflow
The logical flow of the synthesis of this compound via the Grignard reaction can be visualized as follows:
Caption: Experimental workflow for the synthesis of this compound.
The core of the reaction is the nucleophilic attack of the Grignard reagent on the carbonyl carbon of 3-pentanone, as depicted in the following signaling pathway diagram:
References
Safety Operating Guide
Proper Disposal of 3-Phenyl-3-pentanol: A Procedural Guide
The proper disposal of 3-Phenyl-3-pentanol is critical for ensuring laboratory safety and environmental protection. Due to its specific chemical hazards, this substance must be managed as regulated hazardous waste. This guide provides essential, step-by-step logistical and safety information for its handling and disposal, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Protocols
Before disposal, it is imperative to handle this compound with strict adherence to safety protocols to mitigate risks of exposure and injury.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, protective clothing, and tightly-fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[1] In case of insufficient ventilation where vapors or mists may be generated, a full-face respirator is recommended.[1]
-
Engineering Controls: All handling should occur in a well-ventilated area, such as a laboratory fume hood, to minimize inhalation exposure.[1][2]
-
Safe Handling Practices: Avoid direct contact with skin and eyes.[1][3] Do not breathe in gas, fumes, vapor, or spray.[1][2] Eating, drinking, and smoking are strictly prohibited in areas where this chemical is handled.[1][4] Ensure hands are washed thoroughly after use.[1]
In the event of accidental exposure, follow these first-aid measures immediately:
-
If Inhaled: Move the individual to fresh air and ensure they are comfortable for breathing. Seek medical help if they feel unwell.[1]
-
If on Skin: Wash the affected area with plenty of water. If skin irritation develops, seek medical attention.[1] Contaminated clothing must be removed and washed before reuse.[1]
-
If in Eyes: Rinse cautiously with water for several minutes.[1] If present, remove contact lenses if it is easy to do so and continue rinsing.[1] Seek immediate medical help as the substance can cause serious eye damage.[1][3][5]
-
If Swallowed: Rinse the mouth with water.[1] Get medical help.[1]
Waste Characterization and Regulatory Framework
This compound is classified as a hazardous substance.[1][3][5] Therefore, any resulting waste, including contaminated lab supplies and empty containers, must be managed as hazardous waste.
In the United States, the primary federal legislation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), which is administered by the Environmental Protection Agency (EPA).[6][7][8] RCRA establishes a "cradle-to-grave" management system, meaning the generator of the waste is responsible for its safe handling from the point of generation to its final disposal.[6][8] State and local regulations may also apply and can be more stringent than federal laws.[6]
Disposal must be conducted through a licensed hazardous waste management company to ensure the waste is transported to a permitted Treatment, Storage, and Disposal Facility (TSDF).[6][9] Never dispose of this compound down the drain or with general laboratory trash.[2][10]
Step-by-Step Disposal Procedures
Follow this operational plan for the safe and compliant disposal of this compound.
Step 1: Waste Collection and Containment
-
Collect waste this compound and any materials contaminated with it (e.g., pipette tips, absorbent pads, gloves) in a designated, chemically compatible, and leak-proof container.
-
The container must be kept tightly closed when not in use.[1][2]
-
Ensure the exterior of the waste container remains clean and free of contamination.
-
Do not mix this compound waste with other incompatible waste streams.
Step 2: Labeling
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must also include the full chemical name, "this compound," and a clear description of its hazards (e.g., "Harmful," "Skin Irritant," "Eye Damage Risk").
Step 3: Temporary Storage
-
Store the sealed and labeled waste container in a designated, secure, and well-ventilated satellite accumulation area.[1][2]
-
The storage area should be away from ignition sources, as related compounds can be flammable.[2][4][11]
-
Store the container in a locked-up location if possible.[1]
Step 4: Arrange for Disposal
-
Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for the hazardous waste.
-
If your organization does not have an EHS department, you must contract with a licensed hazardous waste disposal company.
Step 5: Documentation and Final Disposal
-
Maintain accurate records of the amount of waste generated and the date of disposal.
-
The licensed waste hauler will provide a manifest for tracking the waste to the permitted TSDF, where it will be disposed of according to federal and state regulations, likely through high-temperature incineration.
Data Presentation: Hazard and Disposal Summary
The following table summarizes the key hazard classifications and precautionary statements for this compound.
| Hazard Classification | GHS Code | Precautionary Statement (Disposal) | Reference |
| Acute Toxicity, Oral (Category 4) | H302 | P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations. | [1][3][5] |
| Skin Irritation (Category 2) | H315 | P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations. | [1][3][5] |
| Serious Eye Damage (Category 1) | H318 | P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations. | [1][3][5] |
| STOT - Single Exposure (Cat. 3) | H335 | P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations. | [1][3][5] |
Experimental Workflow: Disposal Logistics
The following diagram illustrates the procedural workflow for the proper disposal of this compound.
Caption: Workflow for the compliant disposal of this compound.
References
- 1. echemi.com [echemi.com]
- 2. chemos.de [chemos.de]
- 3. chemicalbook.com [chemicalbook.com]
- 4. ICSC 0536 - 3-PENTANOL [chemicalsafety.ilo.org]
- 5. 3-Phenylpentan-3-ol | C11H16O | CID 238511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. epa.gov [epa.gov]
- 8. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 9. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 10. agilent.com [agilent.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
Personal protective equipment for handling 3-Phenyl-3-pentanol
Essential Safety and Handling Guide for 3-Phenyl-3-pentanol
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures and recommendations are designed to ensure safe handling, storage, and disposal of this chemical.
Hazard Identification and Classification
This compound is classified with several key hazards that necessitate careful handling to avoid adverse health effects.[1][2][3] The primary hazards associated with this compound are summarized in the table below.
| Hazard Classification | Category | GHS Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2][3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2][3] |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage[1][2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][2][3] |
Personal Protective Equipment (PPE) Requirements
Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure risk.[1]
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[1] | Protects against splashes that can cause serious eye damage.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and impervious, flame-retardant lab coat or coveralls.[1] | Prevents skin contact which can cause irritation.[1] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[1] If exposure limits are exceeded or irritation is experienced, a full-face respirator is required.[1] | Minimizes inhalation of vapors that may cause respiratory irritation.[1] |
Operational Plan for Handling this compound
A systematic approach to handling this compound is essential for laboratory safety.
Engineering Controls
-
Work in a well-ventilated laboratory, preferably within a certified chemical fume hood, to control vapor exposure.[1]
-
Ensure safety showers and eyewash stations are readily accessible and in good working order.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][3]
-
Keep away from incompatible materials such as strong oxidizing agents.
Handling and Use
-
Before starting work, ensure all necessary PPE is correctly worn.
-
Avoid direct contact with skin and eyes.[1]
-
Use non-sparking tools and take precautionary measures against static discharge.[1][4]
-
After handling, wash hands and any exposed skin thoroughly with soap and water.[1][3]
Emergency Procedures
In the event of an emergency, follow these procedures immediately.
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| If Inhaled | Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1][3] |
| If on Skin | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation persists, seek medical attention.[1][3] |
| If in Eyes | Rinse cautiously with water for at least 15 minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][3] |
| If Swallowed | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][3] |
Spill and Leak Procedures
-
Small Spills: Absorb the spill with an inert material (e.g., sand, diatomite, acid binders).[5][6] Collect the absorbed material in a suitable, sealed container for disposal.
-
Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection.[5] Contain the spill and prevent it from entering drains.[1][7] Use non-sparking tools for cleanup.[1][4]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all waste material (including contaminated PPE and spill cleanup materials) in clearly labeled, sealed containers.
-
Disposal: Dispose of the waste through a licensed hazardous waste disposal company.[1][3] Adhere to all local, state, and federal regulations for chemical waste disposal. Do not dispose of down the drain.[7]
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
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|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
